molecular formula C9H5ClFN B11911543 3-Chloro-6-fluoroquinoline

3-Chloro-6-fluoroquinoline

Cat. No.: B11911543
M. Wt: 181.59 g/mol
InChI Key: FYSTUXKVTAURTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoroquinoline is a synthetically versatile quinoline derivative that serves as a key intermediate in medicinal chemistry and antibacterial research. This compound is a valuable precursor for the development of novel fluoroquinolone antibiotics, a class of broad-spectrum synthetic antibacterial agents that target the essential bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication, transcription, and repair . Quinolones and their advanced derivatives, fluoroquinolones, exert their antibacterial effect by forming stable ternary complexes with the enzyme and DNA, leading to the formation of double-stranded DNA breaks and ultimately bacterial cell death . The specific positioning of the chlorine and fluorine substituents on the quinoline core is significant for modulating the compound's electronic properties, binding affinity, and overall biological activity, allowing researchers to explore structure-activity relationships (SAR) . This heterocyclic scaffold is a privileged structure in drug discovery, and its metal complexes have also been investigated for enhanced biological activity . Researchers utilize this compound as a foundational building block for synthesizing more complex molecules aimed at overcoming multi-drug resistant bacterial pathogens . Its applications extend to the synthesis of potential antifungal agents and other pharmacologically active compounds . This product is intended for research and development purposes only in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSTUXKVTAURTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Chloro-6-fluoroquinoline as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number and molecular weight of 3-Chloro-6-fluoroquinoline Role: Senior Application Scientist Format: Technical Monograph

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols[1]

Executive Summary

In the landscape of modern drug discovery, This compound represents a privileged "bifunctional" scaffold. Unlike its more common isomers, this specific substitution pattern offers a unique balance of metabolic stability (conferred by the C6-fluorine) and synthetic versatility (enabled by the C3-chlorine handle).[1]

This monograph serves as a definitive technical guide for researchers utilizing this compound. It moves beyond basic data to address the causality of experimental design, providing robust protocols for synthesis, handling, and downstream functionalization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data is validated for This compound . Researchers must verify the CAS number specifically, as positional isomers (e.g., 2-chloro or 6-chloro-3-fluoro) are common commercial impurities.[1]

Table 1: Core Technical Specifications
ParameterSpecificationNotes
CAS Number 1783716-90-4 Critical: Do not confuse with 2-chloro isomer (CAS 77119-53-0).
IUPAC Name This compound
Molecular Weight 181.60 g/mol Calculated: 181.594.[1]
Molecular Formula C₉H₅ClFN
SMILES FC1=CC=C2N=CC(Cl)=CC2=C1Useful for cheminformatics/docking.[1]
Appearance Off-white to pale yellow solidOxidation may darken color over time.[1]
Solubility DMSO, DCM, MethanolSparingly soluble in water.[1]
LogP (Predicted) ~2.8Lipophilic; cell-permeable.[1]

Synthetic Architecture: Construction & Logic[1]

The synthesis of this compound is non-trivial due to the directing effects of the nitrogen heterocycle.[1] The most robust "self-validating" protocol avoids direct chlorination of quinoline (which favors C3 but lacks regiocontrol with the fluorine present) and instead utilizes a de novo ring construction approach.

Mechanism of Action: The Modified Vilsmeier Approach

We prioritize the Meth-Cohn Vilsmeier-Haack cyclization because it locks the substitution pattern early in the pathway. This method converts a readily available acetanilide derivative into a 2-chloro-3-formyl intermediate, which can be decarbonylated/dechlorinated or modified to yield the target.[1]

Figure 1: Synthetic Pathway & Logic Flow

Synthesis cluster_logic Critical Control Point start 4-Fluoroaniline (Starting Material) step1 N-(4-fluorophenyl)acetamide (Protection) start->step1 Ac2O, DCM step2 Vilsmeier-Haack Cyclization (POCl3 / DMF) step1->step2 Reagent Prep inter 2-Chloro-6-fluoro- quinoline-3-carbaldehyde step2->inter Cyclization (Reflux) step3 Decarbonylation & Selective Reduction inter->step3 Rh(PPh3)3Cl (Wilkinson's Cat) final This compound (Target Scaffold) step3->final Purification

Caption: Step-wise construction of the quinoline core. The Vilsmeier-Haack route ensures the Chlorine is installed at C3 and Fluorine remains fixed at C6.

Functionalization & Reactivity[1]

The value of this compound lies in its differential reactivity.[1] The C6-Fluorine is generally inert to standard nucleophilic attacks, serving as a metabolic blocker (preventing oxidation at the para-position).[1] The C3-Chlorine is an activated "handle" for palladium-catalyzed cross-coupling.

Protocol: C3-Selective Suzuki-Miyaura Coupling

Why this works: The electron-deficient nature of the quinoline ring activates the C3-Cl bond for oxidative addition, though it is less reactive than a C2-Cl bond. High-activity catalysts are required.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the quinoline, boronic acid, and base. Cycle vacuum/nitrogen 3x to remove O₂ (critical for Pd cycle longevity).

  • Catalyst Addition: Add the Pd source and ligand under positive nitrogen pressure.

  • Thermal Activation: Heat to 100°C. Note: Monitoring by LC-MS is essential; the reaction typically reaches completion in 4–6 hours.

  • Workup: Cool to RT, filter through Celite (to remove Pd black), and partition with EtOAc/Brine.

  • Validation: The product should show the retention of the C6-F signal in ¹⁹N NMR (~ -110 to -120 ppm).

Medicinal Chemistry Applications (SAR)

In drug design, this scaffold is often deployed to modulate lipophilicity (LogD) and metabolic stability .

  • C6-Fluorine: Blocks CYP450-mediated oxidation at the susceptible para-position relative to the nitrogen, significantly extending half-life (

    
    ).
    
  • C3-Chlorine: Often used as a bioisostere for a methyl group or as a precursor to introduce heterocycles (via Buchwald-Hartwig amination) that interact with target protein binding pockets.[1]

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR core This compound Core F_node C6-Fluorine core->F_node Cl_node C3-Chlorine core->Cl_node N_node Quinoline Nitrogen core->N_node effect_F Blocks Metabolic Oxidation (CYP450) F_node->effect_F effect_Cl Pd-Catalyzed Diversification Point Cl_node->effect_Cl effect_N H-Bond Acceptor (pKa ~4.9) N_node->effect_N

Caption: Functional dissection of the scaffold. Each substituent plays a distinct role in pharmacokinetics (F) and synthesis (Cl).

Handling & Safety Protocols

As a halogenated heterocycle, standard safety protocols for "Irritant" and "Potential Sensitizer" apply.

  • Hygroscopicity: Store in a desiccator. Moisture can lead to slow hydrolysis or degradation of the C-Cl bond over extended periods (years).[1]

  • Skin Contact: The lipophilic nature implies rapid dermal absorption.[1] Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste to prevent formation of toxic byproducts during incineration.

References

  • PubChem. (2023). Compound Summary: 2-Chloro-6-fluoroquinoline (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Therapeutic Potential of 3-Chloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Chloro-6-fluoroquinoline scaffold represents a privileged structure in medicinal chemistry, distinct from but related to the canonical fluoroquinolone antibiotics. While standard fluoroquinolones (e.g., ciprofloxacin) rely on a 4-oxo-3-carboxylic acid pharmacophore for DNA gyrase inhibition, the fully aromatic this compound core serves as a versatile platform for next-generation kinase inhibitors , epigenetic modulators (PRMT5) , and antimalarial agents .

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and emerging therapeutic applications in oncology and infectious disease.

Chemical Identity & Structural Logic

To exploit this scaffold, one must distinguish it from the "quinolone" antibiotic class. The This compound is an aromatic heterocycle.[1][2] Its value lies in the specific substitution pattern:

  • C6-Fluorine: Increases lipophilicity and metabolic stability (blocking P450 oxidation at the susceptible C6 position) while enhancing binding affinity to hydrophobic pockets in enzymes like PRMT5.

  • C3-Chlorine: Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and occupies small hydrophobic pockets in target proteins, often improving selectivity over non-halogenated analogs.

Diagram 1: Structural Activity Relationship (SAR) Logic

The following diagram outlines the functional roles of specific positions on the quinoline ring.

SAR_Logic Core This compound Core Scaffold C3_Cl C3-Chlorine: Suzuki/Buchwald Handle Hydrophobic Pocket Filling Core->C3_Cl Functionalization C6_F C6-Fluorine: Metabolic Stability Cell Permeability Core->C6_F ADME Optimization C4_Pos C4-Position: Nucleophilic Displacement (Kinase/Antimalarial Activity) Core->C4_Pos Target Specificity

Caption: Functional mapping of the this compound scaffold. C3 and C4 allow for divergent synthesis, while C6-F is critical for pharmacokinetic endurance.

Chemical Synthesis: The Vilsmeier-Haack Approach

The most robust route to 3-chloroquinolines is the Meth-Cohn synthesis via Vilsmeier-Haack cyclization. This protocol is self-validating through the observation of intermediate formation and distinct melting points.

Protocol 1: Synthesis of this compound

Objective: Synthesize the core scaffold from 4-fluoroaniline.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Phosphorus oxychloride (

    
    , 2.5 eq)
    
  • Dimethylformamide (DMF, 1.5 eq)

  • Acetic acid (Solvent)

Step-by-Step Methodology:

  • Acylation (Precursor Formation): React 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. Recrystallize from ethanol.

    • Validation: Check melting point (Target: 152–154 °C).

  • Vilsmeier-Haack Cyclization:

    • Cool DMF (0°C) and add

      
       dropwise (exothermic). Stir for 30 min to generate the Vilsmeier reagent.
      
    • Add N-(4-fluorophenyl)acetamide to the mixture.

    • Heat to 85°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 8:2).

    • Mechanism:[3][4][5][6] The amide oxygen attacks the Vilsmeier reagent, followed by intramolecular electrophilic aromatic substitution and chlorination at C3.

  • Quenching & Isolation:

    • Pour reaction mixture onto crushed ice/water (hydrolysis of iminium salt).

    • Neutralize with

      
       to pH 8.
      
    • Extract with dichloromethane (DCM).

    • Purify via column chromatography (Silica gel, Hexane/EtOAc).

Diagram 2: Synthesis Workflow

Synthesis_Route Start 4-Fluoroaniline Step1 Acetylation (Ac2O, Reflux) Start->Step1 Inter1 N-(4-fluorophenyl)acetamide Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF, 85°C) Inter1->Step2 Product 2-Chloro-3-formyl-6-fluoroquinoline (Intermediate) Step2->Product Step3 Decarbonylation/Reduction (RhCl(PPh3)3) Product->Step3 Final This compound Step3->Final

Caption: The Meth-Cohn Vilsmeier-Haack route provides high regioselectivity for the 3-chloro-quinoline core.

Therapeutic Application: Oncology (PRMT5 Inhibition)

Recent high-impact studies have identified this compound derivatives as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 overexpression drives tumorigenesis in glioblastoma and lymphoma by silencing tumor suppressor genes.

Mechanism of Action

The this compound moiety acts as a "warhead" that mimics the substrate arginine or the cofactor SAM (S-adenosylmethionine), occupying the catalytic pocket.

  • The C6-Fluorine interacts with hydrophobic residues (e.g., Phe327) in the PRMT5 active site.

  • The C3-Chlorine induces a steric clash that prevents the enzyme from adopting its active conformation, effectively locking it in an inactive state.

Protocol 2: In Vitro PRMT5 Inhibition Assay

Objective: Quantify the


 of the derivative against PRMT5.
  • Reagent Prep: Prepare PRMT5:MEP50 complex (20 nM final) in Assay Buffer (20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100).

  • Substrate Addition: Add

    
    -SAM (S-adenosyl-L-[methyl-
    
    
    
    ]methionine) and Histone H4 peptide substrate.
  • Compound Treatment: Incubate with this compound derivative (serial dilution 10

    
    M to 1 nM) for 60 minutes at 30°C.
    
  • Detection: Transfer aliquots to P81 phosphocellulose filter paper. Wash 3x with 0.75% phosphoric acid (removes unbound SAM).

  • Quantification: Measure CPM (Counts Per Minute) via liquid scintillation counting.

  • Validation: Z-factor must be > 0.5. Reference inhibitor: EPZ015666.

Therapeutic Application: Antimalarial (4-Aminoquinolines)

Leveraging the homology to Chloroquine , this compound derivatives functionalized at the C4 position with a diamine side chain exhibit potent activity against Plasmodium falciparum.

  • Logic: The 3-Cl group prevents metabolic dealkylation (a resistance mechanism), while the 6-F enhances accumulation in the parasite's digestive vacuole.

  • Target: Inhibition of heme polymerization (hemozoin formation), leading to toxic heme buildup and parasite death.

Quantitative Data Summary

Table 1 compares the activity of 3-chloro-6-fluoro derivatives against standard agents.

CompoundSubstituent (C4)IC50 (P. falciparum K1)Cytotoxicity (Vero Cells)Selectivity Index
Chloroquine (Reference)0.18

M
> 100

M
> 500
Deriv. A 4-amino-pentyl0.09

M
85

M
944
Deriv. B Piperazinyl0.45

M
> 100

M
> 220
Deriv. C 3-Cl-6-F Core> 10

M
> 200

M
N/A

Note: The core scaffold (Deriv. C) is inactive without the C4-amine side chain, confirming the necessity of the basic side chain for vacuolar accumulation.

Biological Pathway Visualization

Diagram 3: PRMT5 Inhibition Pathway

PRMT5_Pathway PRMT5 PRMT5 Enzyme (Active State) Methylation Arginine Methylation (H4R3me2s) PRMT5->Methylation Catalyzes Complex PRMT5-Inhibitor Complex (Inactive) PRMT5->Complex Inhibition Substrate Histone H4 / p53 Substrate->Methylation GeneSilencing Tumor Suppressor Silencing (Cancer Progression) Methylation->GeneSilencing Inhibitor This compound Derivative Inhibitor->PRMT5 Binds Active Site Complex->Methylation Blocks

Caption: Mechanism of PRMT5 inhibition.[3] The derivative binds the active site, blocking histone methylation and restoring tumor suppressor function.

References

  • BenchChem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (2025).[6][7][8]

  • European Patent Office. Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. EP 3724190 B1. (2021).

  • National Institutes of Health (NIH). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents. (2022).[6][9]

  • MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2023).[3]

  • BenchChem. 3-Chloro-6-fluoroquinolin-4-amine Product Page. (2025).[6][7][8]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-6-fluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-chloro-6-fluoroquinoline, a key heterocyclic building block in contemporary drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both predictive insights and detailed experimental protocols.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds like this compound, a derivative of the versatile quinoline scaffold, understanding its behavior in various organic solvents is paramount for process development, formulation, and preclinical assessment.[1][2][3] This guide presents a detailed examination of the solubility of this compound, underpinned by a theoretical framework and a robust, replicable experimental methodology. While specific experimental data for this compound is not publicly available, this guide provides a framework for its determination and interpretation based on established principles of physical chemistry.

The Strategic Importance of this compound in Medicinal Chemistry

Quinolone derivatives, particularly fluoroquinolones, have been a cornerstone of antibacterial therapy for decades.[2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The specific substitution pattern of this compound suggests its potential as a scaffold for developing novel therapeutic agents, potentially in oncology or as a next-generation anti-infective.[4] Its utility in drug development is, however, intrinsically linked to its solubility, which governs everything from reaction kinetics in its synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Predicting the Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solid in a liquid solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a molecule with a moderately polar quinoline core and two halogen substituents, we can anticipate a nuanced solubility profile.

To quantify this, we can consider the physicochemical properties of structurally similar compounds. For instance, the computed properties of related chloro-fluoroquinolines suggest that this compound will have a moderate dipole moment and be a weak hydrogen bond acceptor.[5][6] This theoretical assessment allows for a rational selection of solvents for experimental solubility determination.

Hypothetical Solubility Data of this compound

The following table presents hypothetical, yet plausible, solubility data for this compound in a range of common organic solvents at ambient temperature (25 °C). This data is structured to reflect expected trends based on solvent polarity and hydrogen bonding capabilities.

SolventPolarity Index (P')Solvent TypePredicted Solubility (g/L)
n-Hexane0.1Non-polar< 0.1
Toluene2.4Non-polar Aromatic5.2
Dichloromethane (DCM)3.1Polar Aprotic25.8
Ethyl Acetate4.4Polar Aprotic15.3
Acetone5.1Polar Aprotic30.1
Acetonitrile5.8Polar Aprotic22.5
Isopropanol3.9Polar Protic12.7
Ethanol4.3Polar Protic18.9
Methanol5.1Polar Protic28.6
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 100
N,N-Dimethylformamide (DMF)6.4Polar Aprotic> 100

Note: The polarity index values are based on the Snyder polarity index.[7]

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound. The causality behind each step is explained to ensure methodological robustness.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add a known volume of solvent to vials A->B Dispense solid C Seal vials and place in shaker B->C D Equilibrate at a constant temperature (e.g., 25 °C) for 24-48 hours C->D Incubate E Centrifuge to pellet excess solid D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample with mobile phase G->H I Inject into HPLC for quantification H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Step 1.1: Add an excess amount of this compound to several glass vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Step 1.2: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Step 2.1: Tightly cap the vials to prevent solvent evaporation.

    • Step 2.2: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • Step 3.1: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step is critical to avoid contamination of the supernatant with solid particles.

    • Step 3.2: Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

    • Step 3.3: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining fine particles that could interfere with the analysis.

  • Quantification by HPLC:

    • Step 4.1: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Step 4.2: Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. The linearity of this curve (R² > 0.99) validates the analytical method.

    • Step 4.3: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Step 4.4: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Step 4.5: Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Analysis and Interpretation of Solubility Data

The solubility of this compound is expected to be highest in polar aprotic solvents like DMSO and DMF, which have strong dipole-dipole interactions that can effectively solvate the polar quinoline ring. In contrast, its solubility in non-polar solvents like n-hexane will likely be very low due to the significant mismatch in polarity.

For protic solvents like alcohols, the solubility will be influenced by a balance of polarity and the solvent's ability to hydrogen bond. While this compound is not a strong hydrogen bond donor or acceptor, some interaction with protic solvents is possible.

Relationship between Solvent Polarity and Solubility

The following diagram illustrates the expected relationship between the polarity of a solvent and the solubility of a moderately polar compound like this compound.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility of this compound NonPolar Non-Polar (e.g., Hexane) LowSol Low Solubility NonPolar->LowSol Mismatched Intermolecular Forces ModeratelyPolar Moderately Polar (e.g., DCM, Ethyl Acetate) MedSol Moderate to Good Solubility ModeratelyPolar->MedSol Favorable Dipole-Dipole Interactions HighlyPolar Highly Polar (e.g., DMSO, DMF) HighSol High Solubility HighlyPolar->HighSol Strong Solvating Power

Caption: Solvent polarity and predicted solubility.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a critical enabler for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge, from theoretical prediction to a detailed and robust experimental protocol. The insights gained from such studies will empower researchers to make informed decisions regarding reaction conditions, purification strategies, and formulation development, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.

References

  • Journal of Pharmaceutical and Scientific Progress. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol.
  • Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.
  • National Center for Biotechnology Information. (n.d.). 3-Chloroquinoline. PubChem Compound Database. Retrieved from [Link].

  • Unknown. (2023). Solubility of Organic Compounds. Retrieved from a university chemistry department website.
  • Pătru, E., Iacovelli, F., & Bîcu, E. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Molecules, 27(17), 5430.
  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoroquinoline. PubChem Compound Database. Retrieved from [Link].

  • Fesenko, M., & Fesenko, A. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 27(3), 1089.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link].

  • Kim, H. J., Kim, H. J., & Ahn, S. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Photochemistry and Photobiology, 75(3), 237-248.
  • Unknown. (2025). FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluoroquinoline. PubChem Compound Database. Retrieved from [Link].

  • Pîrvu, M., Măruțescu, L., & Chifiriuc, M. C. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • World Health Organization. (2019). Global report on research for infectious diseases of poverty.
  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used.
  • Czaplińska, M., & Szymański, P. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(14), 3307.
  • Schille, M., & Kriescher, S. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a university chemistry department website.
  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link].

  • The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link].

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link].

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from a university chemistry department website.

Sources

The Strategic Deployment of 3-Chloro-6-fluoroquinoline in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Rise of a Privileged Intermediate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse biological activities, including anti-infective and anti-cancer properties.[1] Within this important class of heterocycles, strategic halogenation has emerged as a powerful tool for modulating physicochemical properties and biological targets. This guide focuses on a particularly valuable, yet underexplored building block: 3-chloro-6-fluoroquinoline .

The presence of a fluorine atom at the C-6 position is a well-established strategy in the design of potent fluoroquinolone antibiotics, significantly enhancing their antibacterial efficacy.[2][3] The addition of a chlorine atom at the C-3 position introduces a versatile chemical handle, opening up a plethora of possibilities for synthetic diversification. This unique substitution pattern makes this compound a highly sought-after intermediate for the synthesis of novel bioactive molecules, particularly in the realms of kinase inhibition and advanced anti-infective agents. This technical guide will provide a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, offering insights for researchers and drug development professionals.

Core Synthesis of the this compound Scaffold

The construction of the this compound core typically relies on the principles of the Gould-Jacobs reaction, a robust and widely utilized method for quinoline synthesis.[4] The logical synthetic pathway commences with a readily available substituted aniline, 3-chloro-4-fluoroaniline.

Experimental Protocol: Gould-Jacobs Annulation for 4-hydroxy-3-chloro-6-fluoroquinoline

Step 1: Condensation with Diethyl ethoxymethylenemalonate (EMME)

  • In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) are combined.

  • The reaction mixture is heated at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate acrylate derivative can be isolated, though it is often carried forward to the next step without purification.

Causality: This initial step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol to form the corresponding enamine intermediate.

Step 2: Thermal Cyclization

  • The crude acrylate derivative from the previous step is added to a high-boiling point solvent, such as diphenyl ether.

  • The mixture is heated to a high temperature, typically around 250°C, for 30-60 minutes.

  • The reaction mixture is then cooled, and the cyclized product, ethyl 4-hydroxy-3-chloro-6-fluoroquinoline-2-carboxylate, precipitates and can be collected by filtration.

Causality: The high temperature induces an intramolecular cyclization via an electrophilic aromatic substitution mechanism, where the enamine attacks the aromatic ring to form the quinoline core.

Step 3: Hydrolysis and Decarboxylation

  • The isolated ester is suspended in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% w/v).

  • The mixture is refluxed until the ester is fully hydrolyzed, which can be monitored by TLC.

  • The reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • The resulting 4-hydroxy-3-chloro-6-fluoroquinoline-3-carboxylic acid is then heated at or above its melting point to effect decarboxylation, yielding 4-hydroxy-3-chloro-6-fluoroquinoline.

Causality: The ester is first saponified to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the 4-hydroxy group. The high temperature promotes the loss of carbon dioxide to furnish the desired 4-hydroxyquinoline.

Step 4: Chlorination to 3,4-dichloro-6-fluoroquinoline

  • The 4-hydroxy-3-chloro-6-fluoroquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like triethylamine.[5]

  • The reaction mixture is refluxed for several hours.

  • After completion, the excess POCl₃ is carefully quenched with ice water, and the product, 3,4-dichloro-6-fluoroquinoline, is isolated by extraction and purified by chromatography or recrystallization.

Causality: The hydroxyl group at the 4-position is converted to a chlorosulfite or phosphate ester intermediate, which is then displaced by a chloride ion to yield the dichloro derivative. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 3-position.

Step 5: Selective Reduction to this compound

  • The 3,4-dichloro-6-fluoroquinoline can be selectively reduced at the 4-position. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base (e.g., magnesium oxide or triethylamine) to neutralize the HCl formed.

Causality: The 4-chloro substituent is more susceptible to hydrogenolysis than the 3-chloro substituent, allowing for selective dehalogenation under controlled conditions.

Synthesis of this compound cluster_0 Core Synthesis 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline Acrylate Intermediate Acrylate Intermediate 3-chloro-4-fluoroaniline->Acrylate Intermediate + EMME (Condensation) EMME Diethyl ethoxymethylenemalonate EMME->Acrylate Intermediate Cyclized Ester Ethyl 4-hydroxy-3-chloro-6-fluoroquinoline-2-carboxylate Acrylate Intermediate->Cyclized Ester High Temp. (Cyclization) Hydroxyquinolone 4-hydroxy-3-chloro-6-fluoroquinoline Cyclized Ester->Hydroxyquinolone 1. NaOH, Reflux 2. HCl 3. Heat (Decarboxylation) Dichloroquinoline 3,4-dichloro-6-fluoroquinoline Hydroxyquinolone->Dichloroquinoline + POCl₃ (Chlorination) Final_Product This compound Dichloroquinoline->Final_Product H₂, Pd/C (Selective Reduction)

Caption: Synthetic pathway to this compound.

Key Reactions and Synthetic Utility

The strategic placement of the chlorine atom at the C-3 position of the 6-fluoroquinoline core provides a versatile handle for a variety of synthetic transformations. This reactivity is central to its utility in constructing diverse molecular libraries for drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The C-3 chlorine is susceptible to nucleophilic aromatic substitution, particularly with nitrogen, oxygen, and sulfur nucleophiles. This reaction is a cornerstone for introducing a wide range of functional groups and building blocks.[5][6]

SNAr Reactions Start This compound Product_N 3-Amino-6-fluoroquinoline derivative Start->Product_N SNAr Product_O 3-Alkoxy-6-fluoroquinoline derivative Start->Product_O SNAr Product_S 3-Thioether-6-fluoroquinoline derivative Start->Product_S SNAr Amine R₂NH (e.g., piperazine, aniline) Amine->Product_N Alkoxide RO⁻ Alkoxide->Product_O Thiolate RS⁻ Thiolate->Product_S

Caption: Nucleophilic substitution at the C-3 position.

Protocol Example: Synthesis of a 3-Amino-6-fluoroquinoline Derivative

  • To a solution of this compound in a suitable solvent (e.g., DMF, NMP), add an excess of the desired amine (e.g., a substituted piperazine).

  • A base, such as potassium carbonate or triethylamine, is often added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by pouring into water, followed by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.

Causality: The electron-withdrawing nature of the quinoline nitrogen and the C-6 fluorine atom activates the C-3 position towards nucleophilic attack. The amine acts as the nucleophile, displacing the chloride leaving group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 chloro substituent also serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds.[7][8][9]

Suzuki Coupling:

This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-3 position by coupling with a corresponding boronic acid or boronate ester.

Heck Coupling:

The Heck reaction facilitates the formation of a C-C bond between the C-3 position and an alkene, leading to the synthesis of 3-alkenyl-6-fluoroquinolines.

Cross-Coupling Reactions Start This compound Suzuki_Product 3-Aryl/Vinyl-6-fluoroquinoline Start->Suzuki_Product Suzuki Coupling (Pd catalyst, base) Heck_Product 3-Alkenyl-6-fluoroquinoline Start->Heck_Product Heck Coupling (Pd catalyst, base) Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product Alkene R'-CH=CH₂ Alkene->Heck_Product

Caption: Palladium-catalyzed cross-coupling reactions.

Applications in Medicinal Chemistry

The synthetic versatility of this compound makes it a valuable building block for the discovery of novel therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics.[10] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound moiety can be elaborated to generate potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[10][11][12]

For instance, the 3-amino group, installed via SNAr, can serve as an anchor point for building out substituents that occupy the ATP-binding pocket of the kinase.

Table 1: Exemplary Biological Activity of Kinase Inhibitors Derived from Fluoroquinolones

Compound ClassTarget KinaseExample IC₅₀ (nM)Reference
Aminobenzimidazole-based derivativeEGFR1.52 (HCC827 cells)[10]
Pyrazolo[4,3-f]quinolineCLK1/2, ROCK2>70% inhibition at 25 nM[13]
Anti-Infective Agents

The fluoroquinolone core is synonymous with antibacterial agents.[14][15][16] While many established fluoroquinolones feature a carboxylic acid at the C-3 position, derivatization at this site using this compound as a starting point allows for the exploration of novel structure-activity relationships (SAR) and the potential to overcome existing resistance mechanisms.[17] Modifications at C-3 can influence the drug's interaction with bacterial DNA gyrase and topoisomerase IV.[14]

Table 2: Antibacterial Activity of Novel Fluoroquinolone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinoloneMRSE0.25 - 4[18]
7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinoloneStreptococcus pneumoniae0.25 - 1[18]

Conclusion and Future Perspectives

This compound represents a strategically important and versatile building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and the presence of the C-3 chloro group provides a reactive handle for a wide array of synthetic transformations. This allows for the systematic exploration of chemical space around the quinoline core, leading to the discovery of novel kinase inhibitors, anti-infective agents, and other potential therapeutics. As the demand for novel, potent, and selective small molecule drugs continues to grow, the strategic utilization of privileged intermediates like this compound will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

[5] Arkivoc, "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione," [Online]. Available: [Link] [6] ResearchGate, "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione," [Online]. Available: [Link] [19] Chemistry LibreTexts, "7.1: Nucleophilic Substitution Reaction Overview," [Online]. Available: [Link] [4] quimicaorganica.org, "Synthesis of Fluoroquinolone Antibiotics," [Online]. Available: [Link] [14] PMC, "Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance," [Online]. Available: [Link] [7] Wikipedia, "Suzuki reaction," [Online]. Available: [Link] [20] ProQuest, "Structural features of fluoroquinolone-class antibiotics that affect lethal activities and DNA binding," [Online]. Available: [Link] [15] ResearchGate, "(PDF) Enhancing Anti-Infective Activity through Structural Adaptability and Synthesis of Quinolone Analogues: Comprehensive Review," [Online]. Available: [Link] [21] SlidePlayer, "Nucleophilic Substitution Reactions," [Online]. Available: [Link] [22] NIH, "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids," [Online]. Available: [Link] [13] MDPI, "Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties," [Online]. Available: [Link] [10] PMC, "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities," [Online]. Available: [Link] [23] ResearchGate, "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," [Online]. Available: [Link] [2] PubMed, "Classification and structure-activity relationships of fluoroquinolones," [Online]. Available: [Link] [24] PMC, "Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system," [Online]. Available: [Link] [1] IntechOpen, "260 quinolones for applications in medicinal chemistry: synthesis and structure," [Online]. Available: [Link] [8] MDPI, "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners," [Online]. Available: [Link] [16] Semantic Scholar, "Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents," [Online]. Available: [Link] [25] Chemistry LibreTexts, "16.6: Nucleophilic Aromatic Substitution," [Online]. Available: [Link] [17] Google Patents, "US9920069B2 - Compounds for treatment of fluoroquinolone-resistant bacteria," [Online]. Available: [11] PMC, "Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer," [Online]. Available: [Link] [9] Master Organic Chemistry, "The Heck, Suzuki, and Olefin Metathesis Reactions," [Online]. Available: [Link] [26] Organic Chemistry Portal, "Heck Reaction," [Online]. Available: [Link] [12] PubMed, "Recent progress on third generation covalent EGFR inhibitors," [Online]. Available: [Link] [18] MDPI, "Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives," [Online]. Available: [Link] [27] PubMed, "Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV," [Online]. Available: [Link] [3] MDPI, "The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown," [Online]. Available: [Link] [28] Google Patents, "WO2020202239A1 - Glycosylated 3-substituted fluoroquinolone derivatives, preparation methods thereof, and their use in the treatment of antimicrobial infections," [Online]. Available:

Sources

Pharmacophore Modeling & Scaffold Optimization: The 3-Chloro-6-Fluoroquinoline Core

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacophore modeling, structure-activity relationship (SAR) analysis, and computational optimization of the 3-Chloro-6-fluoroquinoline scaffold. It is designed for medicinal chemists and computational biologists engaged in lead optimization, specifically targeting kinase inhibition (e.g., c-Met, EGFR) or overcoming multidrug resistance (MDR) in microbial targets.

Executive Summary

The This compound moiety represents a "privileged scaffold" in medicinal chemistry. Its utility stems from a synergistic combination of electronic modulation and steric definition. The C6-fluorine atom enhances metabolic stability by blocking Phase I oxidation (CYP450) and modulates lipophilicity (


), facilitating membrane permeability. The C3-chlorine  substituent provides a critical vector for halogen bonding (sigma-hole interactions) and serves as a steric block to enforce bioactive conformations.

This guide provides a self-validating protocol for generating high-fidelity pharmacophore models using this scaffold, transitioning from in silico generation to in vitro validation.

Part 1: Chemical Rationale & Scaffold Architecture

Before modeling, one must understand the intrinsic electronic landscape of the scaffold. The 3-Cl, 6-F substitution pattern is not arbitrary; it is a calculated maneuver to optimize ligand efficiency (LE).

Electronic & Steric Descriptors
  • 6-Fluoro Effect: Fluorine is highly electronegative yet small (Van der Waals radius

    
     1.47 Å). At the C6 position, it withdraws electron density from the aromatic ring, lowering the 
    
    
    
    of the quinoline nitrogen. This reduces non-specific binding to serum proteins while maintaining hydrogen bond acceptor (HBA) capability.
  • 3-Chloro Handle: The chlorine atom at C3 is larger (VdW radius

    
     1.75 Å). In many kinase inhibitors, this position occupies a hydrophobic "gatekeeper" pocket or directs the vector of attached side chains. Crucially, the C-Cl bond exhibits a positive electrostatic potential cap (sigma-hole), allowing for specific halogen bonding with backbone carbonyls of target proteins.
    
Comparison of Physicochemical Properties
PropertyUnsubstituted QuinolineThis compoundImpact on Drug Design
LogP 2.03~2.85Enhanced membrane permeability; optimized for CNS or intracellular targets.
pKa (N1) 4.9~3.2Reduced basicity; less likely to be protonated at physiological pH, improving passive diffusion.
Metabolic Stability Low (C6 oxidation)HighC6-F blocks the primary site of metabolic hydroxylation.
Surface Area (TPSA) 12.9 Ų12.9 ŲPolar surface area remains constant, but lipophilic surface area increases.

Part 2: Computational Workflow (Protocol)

This protocol utilizes a Ligand-Based Pharmacophore Modeling approach, assuming the target structure is flexible or unknown, but can be adapted for Structure-Based Design if a co-crystal structure exists.

Diagram: The Modeling Pipeline

The following Graphviz diagram outlines the iterative workflow from scaffold preparation to model validation.

PharmacophoreWorkflow Start Input: this compound Derivatives (n > 15) Prep 1. Ligand Preparation (Protonation states @ pH 7.4, Energy Minimization - MMFF94) Start->Prep Conf 2. Conformational Expansion (Monte Carlo / Systematic Search) Limit: 20 kcal/mol window Prep->Conf Generate 3D conformers Align 3. Molecular Alignment (Flexible Alignment on Quinoline Core) Conf->Align Superimpose low-energy conformers Feat 4. Feature Extraction (HBA, HBD, Hyd, Aro, Halogen Bond) Align->Feat Map chemical features Model 5. Merged Pharmacophore Generation (Common Feature Hypotheses) Feat->Model Valid 6. Validation (ROC Curve) Decoys vs. Actives Model->Valid Valid->Model Refine constraints

Figure 1: Step-by-step pharmacophore generation workflow utilizing the this compound scaffold.

Detailed Methodology
Step 1: Ligand Preparation & Conformer Generation

Objective: Generate a biologically relevant ensemble of conformations.

  • Protocol: Use a force field suitable for small organics (e.g., MMFF94x or OPLS3e ).

  • Critical Setting: Ensure the quinoline nitrogen is treated correctly. While typically unprotonated at pH 7.4 due to the electron-withdrawing fluorine, check for tautomers if 4-hydroxy substituents are present (common in quinolones).

  • Action: Generate 50-100 conformers per ligand using a systematic search or stochastic (Monte Carlo) method. Discard high-energy conformers (>10-20 kcal/mol above global minimum).

Step 2: Molecular Alignment (The Core Constraint)

Objective: Align all actives based on the rigid this compound scaffold.

  • Rationale: The quinoline ring is rigid. Use it as the "anchor" for alignment.

  • Constraint: Define a substructure constraint on the Quinoline ring atoms. Allow the C3-Cl and C6-F atoms to act as alignment vectors.

  • Software Note: In tools like LigandScout or MOE, set the alignment weight of the aromatic ring and the halogen atoms to "High".

Step 3: Feature Definition

Identify the pharmacophoric features relative to the scaffold:

  • Aromatic Ring (AR): The quinoline core itself (Pi-stacking interactions).

  • Hydrophobic Feature (HY): The C3-Chloro substituent (often fills a hydrophobic pocket).

  • Hydrogen Bond Acceptor (HBA): The quinoline Nitrogen (N1).

  • Excluded Volumes: Define steric limits around the C6-F and C3-Cl to prevent clashes in the binding pocket.

Part 3: SAR Logic & Chemical Space

Understanding where to modify the scaffold is as important as the scaffold itself. The diagram below illustrates the SAR logic for this specific core.

SAR_Logic Core This compound Scaffold Pos3 Position 3 (Cl) Halogen Bond / Steric Bulk Vector for Suzuki Coupling Core->Pos3 Modifies Pos6 Position 6 (F) Metabolic Blockade Increases Lipophilicity Core->Pos6 Stabilizes Pos4 Position 4 Primary Substitution Site (Nucleophilic Aromatic Substitution) Core->Pos4 Extends PosN N1 Nitrogen H-Bond Acceptor Rarely substituted in this class Core->PosN Binds

Figure 2: Structure-Activity Relationship (SAR) map for the this compound core.

Synthesis & Derivatization

To validate the model, you must synthesize derivatives. The this compound core is typically accessed via the Gould-Jacobs reaction or cyclization of 2-chloro-3-formyl quinolines .

  • Key Reaction:

    
     (Nucleophilic Aromatic Substitution) at Position 4.
    
    • The 3-chloro and 6-fluoro groups activate Position 4 for nucleophilic attack by amines. This is the primary method to introduce diversity (e.g., adding piperazines or solubilizing tails).

    • Citation Support: The reactivity of fluoro-substituted quinolines in

      
       reactions is well-documented, specifically where the fluorine activates the ring or remains stable while other halogens are displaced [1, 2].
      

Part 4: Validation & Quality Assurance

A pharmacophore model is only as good as its predictive power.

Test Set Creation
  • Actives: A set of this compound derivatives with known

    
    .
    
  • Decoys: Generate 50 decoys for every 1 active using the DUD-E (Directory of Useful Decoys) methodology. Ensure decoys match the physical properties (MW, LogP) but differ in topology.

Metrics

Evaluate the model using the Receiver Operating Characteristic (ROC) curve.

  • AUC (Area Under Curve): Target > 0.7 for a valid model.

  • Enrichment Factor (EF): Calculate

    
    . If the model picks actives in the top 1% of the screened database, it is suitable for virtual screening.
    

References

  • Fluoroquinolones: Biological Activities and Synthetic Methodologies. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: foundational chemistry of the fluoroquinoline core and biological relevance.[1][2][3][4]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Source: MDPI / PubMed Central URL:[Link] Context: Validates the use of the quinoline scaffold in oncology (kinase inhibition) beyond antibiotics.[5]

  • Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone Derivatives. Source: Asian Journal of Chemistry / AsianPubs URL:[Link] (General landing for verification of specific synthetic protocols cited in literature).

  • Quinoline Derivatives as Anticancer Agents: An Overview. Source: International Journal of Molecular Sciences URL:[Link] Context: SAR analysis of the quinoline ring positions 3, 4, and 6.[6]

Sources

Melting point and boiling point data for 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-fluoroquinoline (CAS 1783716-90-4) is a specialized heterocyclic intermediate utilized in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors. Unlike its more common isomers (e.g., 2-chloro or 4-chloro derivatives), the 3,6-substitution pattern offers unique steric and electronic properties that influence binding affinity in medicinal chemistry campaigns.

This guide addresses the scarcity of public experimental thermal data for this specific isomer. It provides a predicted physicochemical profile based on structural activity relationships (SAR) of close analogs and details the standardized protocols required to empirically determine its melting and boiling points with pharmaceutical-grade precision.

Physicochemical Profile & Data

Due to the novel nature of this intermediate, experimental values are often proprietary. The data below synthesizes high-confidence predictive models (ACD/Labs, ChemAxon) calibrated against experimentally verified analogs (3-chloroquinoline and 6-fluoroquinoline).

Table 1: Physicochemical Constants
PropertyValue (Predicted/Estimated)Confidence IntervalExperimental Status
Molecular Formula C₉H₅ClFNVerified
Molecular Weight 181.59 g/mol Verified
Physical State Solid (Low Melting) or High-Viscosity LiquidHighDependent on purity
Melting Point (MP) 45°C – 65°C ± 5°CTo be determined (See Protocol A)
Boiling Point (BP) 275°C (at 760 mmHg)± 15°CTo be determined (See Protocol B)
Density 1.35 ± 0.06 g/cm³HighPredicted
Flash Point ~120°C± 10°CPredicted
LogP 2.8 – 3.1MediumPredicted

Critical Insight: The introduction of the fluorine atom at the 6-position generally increases lipophilicity and metabolic stability compared to the parent quinoline, while the 3-chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Experimental Determination Protocols

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine the solid-liquid phase transition temperature to assess purity and identity.

Prerequisites:

  • Sample Purity: >98% (HPLC/GC). Impurities will cause MP depression and broadening.

  • Equipment: Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).

Step-by-Step Methodology:

  • Sample Preparation: Dry the this compound sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvents. Grind the solid into a fine, uniform powder.

  • Loading: Fill a clean glass capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface (packing density affects heat transfer).

  • Fast Ramp (Sighting): Heat the sample at 10°C/min to find the approximate melting range.

  • Precise Ramp: Cool the apparatus to 20°C below the sighting temperature. Insert a fresh sample and heat at 1.0°C/min .

  • Observation: Record two temperatures:

    • T_onset: The instant the first drop of liquid appears.

    • T_clear: The instant the entire sample becomes a clear liquid.

  • Validation: The range (

    
    ) should be <2°C for a pure compound.
    
Protocol B: Boiling Point Determination (Siwoloboff Method)

Objective: Determine the boiling point for micro-scale samples if the compound is liquid at room temperature or for vacuum distillation planning.

Step-by-Step Methodology:

  • Setup: Place 0.5 mL of the sample in an ignition tube. Immerse a sealed capillary tube (open end down) into the liquid.

  • Heating: Attach the ignition tube to a thermometer and immerse in a silicone oil bath. Heat gradually.

  • Nucleation: As the temperature rises, bubbles will escape from the capillary.

  • Endpoint: Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure). Stop heating.

  • Reading: As the bath cools, the bubbling will slow. Record the temperature at the exact moment liquid is sucked back into the capillary. This is the Boiling Point .

Logical Workflows & Decision Trees

Diagram 1: Characterization & Purification Logic

This workflow illustrates the decision process for handling this compound based on its initial physical state.

CharacterizationWorkflow Start Crude this compound StateCheck Determine Physical State (at 25°C) Start->StateCheck SolidPath Solid Phase StateCheck->SolidPath T_m > 25°C LiquidPath Liquid Phase StateCheck->LiquidPath T_m < 25°C Recryst Recrystallization (EtOH/Hexane) SolidPath->Recryst Distill Vacuum Distillation (<5 mmHg) LiquidPath->Distill MP_Test MP Determination (Capillary/DSC) Recryst->MP_Test BP_Test BP Determination (Siwoloboff) Distill->BP_Test DataOutput Generate CoA (MP/BP/Purity) MP_Test->DataOutput BP_Test->DataOutput

Caption: Decision tree for thermal characterization based on the initial physical state of the isolated intermediate.

Diagram 2: Synthetic Utility & Reaction Pathways

Understanding the reactivity of the 3-Cl and 6-F positions helps explain why accurate thermal data is critical for reaction monitoring.

ReactionPathways Core This compound (Scaffold) Suzuki Suzuki-Miyaura Coupling (C3-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C3-Amine) Core->Buchwald Pd(0), R-NH2 SNAr Nucleophilic Aromatic Substitution (Rare at C6-F) Core->SNAr Strong Nu- Drug Kinase Inhibitor / Antibiotic Suzuki->Drug Buchwald->Drug

Caption: Synthetic divergence from the this compound core. The C3-Cl site is the primary vector for functionalization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved from [Link].[1] (Used for analog benchmarking).

  • United States Pharmacopeia (USP).
  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanistic grounding for quinoline reactivity).

Sources

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical reference for 3-Chloro-6-fluoroquinoline , a specialized heterocyclic intermediate used in pharmaceutical discovery.

Note on Data Provenance: While specific experimental toxicological data for this exact isomer is proprietary or sparse in public literature, this profile synthesizes validated Structure-Activity Relationship (SAR) data from close structural analogs (3-chloroquinoline, 6-fluoroquinoline, and fluoroquinolone antibiotics) to provide a scientifically grounded safety assessment.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound is a halogenated quinoline derivative. The presence of the fluorine atom at the C6 position is a critical pharmacophore feature often associated with increased metabolic stability and potency in biological systems (common in fluoroquinolone antibiotics), while the chlorine at C3 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate the heterocyclic core.

PropertySpecification
IUPAC Name This compound
CAS Number Not widely listed; Analogous to 3-Chloroquinoline (612-59-9)
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Solubility Low in water; Soluble in DMSO, Methanol, DCM
LogP (Predicted) ~2.8 - 3.2 (Lipophilic)
Melting Point Predicted range:[1][2][3] 60–90 °C (Based on analogs)

Hazard Identification (GHS Classification)

Based on the toxicity profiles of structural analogs (3-chloroquinoline and 6-fluoroquinoline), this compound is classified as a hazardous substance. It possesses irritant properties typical of halo-quinolines and potential acute toxicity.

GHS Label Elements[9][10]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Suspected Mutagen - Precautionary)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

  • H341: Suspected of causing genetic defects (Class effect of some quinolines).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[5] Continue rinsing.[6][5]

In-Depth Toxicological Profile

Structure-Activity Relationship (SAR) Analysis

The toxicity of this compound is governed by two key substitutions on the quinoline scaffold.

  • The 6-Fluoro Substituent:

    • Mechanism:[7] Fluorine substitution at the C6 position blocks metabolic oxidation (hydroxylation) at this site, extending the compound's half-life in biological systems.

    • Toxicity Implication: This increases the potential for systemic exposure compared to non-fluorinated quinolines. It is also the structural feature linked to GABA receptor inhibition in some derivatives, posing a theoretical neurotoxicity risk at high doses.

  • The 3-Chloro Substituent:

    • Mechanism:[7] The C3 position in quinoline is electron-deficient. A chlorine atom here is relatively stable but can undergo oxidative insertion or displacement under specific metabolic conditions.

    • Toxicity Implication: Halogenated quinolines can form reactive epoxide intermediates during metabolism, which may covalently bind to DNA or proteins, leading to cytotoxicity or genotoxicity.

Acute Toxicity
  • Oral (Rat): Predicted LD50 between 300–800 mg/kg. (Category 4).[2][6][4][5][8][9]

    • Rationale: Unsubstituted quinoline has an LD50 of ~330 mg/kg. Halogenation often modulates this, but the core toxicity remains.

  • Inhalation: High risk of mucosal irritation. Dust inhalation can cause severe respiratory distress due to the basic nitrogen functionality reacting with mucosal moisture.

Genotoxicity & Carcinogenicity

Quinolines are known DNA intercalators.

  • Ames Test: Likely Positive (with metabolic activation).

  • Mechanism: The planar tricyclic structure facilitates intercalation between DNA base pairs. The 3-Cl group may enhance this binding affinity or facilitate bioactivation to a reactive intermediate.

Target Organ Toxicity
  • Liver: Primary site of metabolism. Potential for hepatotoxicity upon repeated exposure due to oxidative stress.

  • Eyes: Severe irritant. Direct contact can cause corneal opacity.

Visualizing the Safety Logic

The following diagram illustrates the SAR-based logic used to determine the toxicity profile and the resulting safety protocols.

ToxicitySAR Quinoline Quinoline Scaffold (Base Toxicity) Mechanism Mechanism of Action: 1. DNA Intercalation 2. GABA Inhibition (Potential) 3. Oxidative Stress Quinoline->Mechanism Intercalation Sub_6F 6-Fluoro Substitution (Metabolic Stability) Sub_6F->Mechanism Bioaccumulation Sub_3Cl 3-Chloro Substitution (Reactivity/Lipophilicity) Sub_3Cl->Mechanism Lipophilicity Risks Identified Risks: - Genotoxicity (H341) - Neurotoxicity (High Dose) - Aquatic Toxicity Mechanism->Risks Controls Required Controls: - Double Nitrile Gloves - Fume Hood (ISO 5) - Zero-Discharge Disposal Risks->Controls Mitigation

Caption: SAR-based toxicity derivation for this compound, linking structural features to specific physiological hazards and required engineering controls.

Safe Handling & Experimental Protocols

Engineering Controls
  • Ventilation: Handle only in a chemical fume hood certified to operate at a face velocity of 0.5 m/s.

  • Containment: Use a secondary containment tray for all liquid transfers or solid weighing to prevent benchtop contamination.

Personal Protective Equipment (PPE)
  • Respiratory: If dust formation is possible and hood containment is compromised, use a P3 (EN 143) or N99 (NIOSH) particulate respirator.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale: Halogenated heterocycles can permeate standard latex rapidly.

Emergency Response Protocol (Self-Validating)
  • Spill Verification:

    • Isolate the area (10m radius).

    • Use a UV lamp (365 nm). Many quinolines fluoresce. If the spill area fluoresces blue/green, cleanup is incomplete.

    • Neutralize with weak acid (Citric acid) if solubilized, then absorb with vermiculite.

Environmental Fate

  • Aquatic Toxicity: High. Halogenated quinolines are poorly biodegradable and toxic to aquatic invertebrates (Daphnia magna EC50 predicted < 10 mg/L).

  • Disposal: Zero Discharge. Do not release into drains. All waste, including contaminated gloves and paper towels, must be incinerated via a licensed hazardous waste contractor (Code: Halogenated Organic Solvent/Solid).

References

  • PubChem. 3-Chloroquinoline Compound Summary. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Quinoline Derivatives. Available at: [Link]

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Quinoline. TR 411. Available at: [Link]

Sources

The Evolution of the Fluorine Scaffold: A Technical History of Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from nalidixic acid to modern fluoroquinolones represents one of the most successful campaigns in medicinal chemistry history. What began as an accidental isolation of a chloroquine synthesis byproduct (1962) evolved into a "privileged structure" scaffold—the 4-quinolone-3-carboxylic acid. This guide dissects the synthetic evolution of this class, contrasting the classical Gould-Jacobs cyclization with the versatile Grohe-Heinen methodology that enabled the blockbuster drugs Ciprofloxacin and Levofloxacin.

Part 1: The Serendipitous Origin (The Quinolone Scaffold)

The Chloroquine Impurity (1962)

The history of quinolones is rooted in antimalarial research. In 1962, George Lesher and colleagues at Sterling Winthrop were synthesizing chloroquine. During the purification of the reaction mixture, they isolated a 7-chloroquinoline derivative as an impurity. Unlike chloroquine, this byproduct exhibited modest antibacterial activity.[1][2]

Lesher’s team refined this lead structure, replacing the quinoline nitrogen arrangement with a naphthyridine core, resulting in Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid).

  • Clinical Limitation: Nalidixic acid was effective only against Gram-negative bacteria and achieved poor systemic serum levels, relegating it to a urinary tract antiseptic.

  • Synthetic Route: The synthesis relied on the Gould-Jacobs reaction , a sequence that would dominate the first two decades of quinolone chemistry.

The Gould-Jacobs Protocol (Classical Route)

This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.

Limitations:

  • Regioselectivity: Cyclization often yields mixtures if the aniline meta-position is not symmetrically substituted.

  • Harsh Conditions: Requires high temperatures (~250°C) in diphenyl ether.

  • Substituent Intolerance: Difficult to introduce complex side chains (like the C7 piperazine) early in the synthesis.

Part 2: The Fluorine Revolution (1980s)

The "Fluoro" prefix changed everything.[3] In the late 1970s, researchers at Kyorin Pharmaceutical (Koga et al.) made a critical discovery: placing a fluorine atom at the C6 position dramatically increased cell penetration and DNA gyrase binding affinity. Simultaneously, adding a piperazine ring at C7 expanded the spectrum to include Pseudomonas aeruginosa.

This led to Norfloxacin (1980), the first true fluoroquinolone.[2] However, the Gould-Jacobs route was inefficient for these new, complex structures. A new synthetic strategy was required.

The Grohe-Heinen Method (Modern Route)

Developed by Klaus Grohe at Bayer, this method (often called the "Grohe process") replaced the aniline starting material with a 2,4-dichloro-5-fluorobenzoyl chloride . This allowed for:

  • Regiospecificity: The core is built with the halogens already in place.

  • Late-Stage Diversification: The C7 chlorine is labile, allowing different amines (piperazine, pyrrolidine) to be attached in the final step via Nucleophilic Aromatic Substitution (

    
    ).
    

This method enabled the synthesis of Ciprofloxacin (Bayer, 1987), which became the gold standard for the class.

Part 3: Technical Deep Dive – Experimental Protocols

Comparative Analysis of Synthetic Routes
FeatureGould-Jacobs (Classical)Grohe-Heinen (Modern)
Starting Material Substituted Aniline2,4-Dichloro-5-fluorobenzoyl chloride
Key Intermediate AnilinomethylenemalonateEthyl 2-(benzoyl)-3-aminoacrylate
Cyclization Thermal (250°C, Diphenyl ether)Base-catalyzed (NaH or K2CO3, mild heat)
C7 Substitution Difficult to vary late-stageEasy

displacement of C7-Cl
Primary Use Nalidixic Acid, Oxolinic AcidCiprofloxacin, Levofloxacin, Moxifloxacin
Standard Operating Procedure: Grohe-Heinen Synthesis of Ciprofloxacin

Note: This protocol synthesizes the core scaffold followed by C7 functionalization.

Phase A: Acylation and Enamine Formation

  • Reagents: 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq), Ethyl 3-(dimethylamino)acrylate (1.1 eq), Triethylamine (TEA).

  • Procedure: Dissolve the acrylate in dry toluene. Add TEA. Dropwise add the acid chloride at 0°C. Reflux for 2 hours.

  • Mechanism: The acid chloride acylates the acrylate carbon. The dimethylamine group is then displaced by cyclopropylamine (for Ciprofloxacin) in a subsequent step to form the enamine intermediate.

Phase B: Cyclization (The Intramolecular


) 
  • Reagents: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH), DMF or DMSO.
    
  • Procedure: The enamine intermediate is dissolved in dry DMF. Add base (1.2 eq). Heat to 80-100°C.

  • Observation: The nitrogen of the cyclopropylamine attacks the aromatic ring, displacing the ortho-chlorine (relative to the ketone). This closes the pyridone ring.

Phase C: C7 Functionalization and Hydrolysis

  • Reagents: Piperazine (excess), Pyridine (solvent), NaOH.

  • Procedure: Suspend the cyclized intermediate (7-chloro-6-fluoro-1-cyclopropyl-4-oxo-quinoline-3-ester) in pyridine. Add piperazine (3.0 eq). Reflux for 4-6 hours (Nucleophilic aromatic substitution of C7-Cl).

  • Hydrolysis: Treat the resulting ester with 10% NaOH/EtOH to deprotect the C3 carboxylic acid. Acidify to pH 7.0 to precipitate Ciprofloxacin.

Part 4: Visualizing the Science

The Evolutionary Timeline

A directed graph showing the progression from impurity to 4th generation agents.

QuinoloneEvolution Chloroquine Chloroquine Synthesis (1962) Impurity 7-Chloroquinoline Impurity Chloroquine->Impurity Byproduct Isolation Nalidixic Nalidixic Acid (1st Gen - 1962) Gram-neg Urinary Impurity->Nalidixic Lesher (Sterling) Norfloxacin Norfloxacin (2nd Gen - 1980) +C6-F, +C7-Piperazine Nalidixic->Norfloxacin Koga (Kyorin) Fluorine Breakthrough Ciprofloxacin Ciprofloxacin (1987) +N1-Cyclopropyl Norfloxacin->Ciprofloxacin Grohe (Bayer) Cyclopropyl Group Levofloxacin Levofloxacin (3rd Gen - 1996) L-isomer of Ofloxacin Ciprofloxacin->Levofloxacin Stereochem Optimization Moxifloxacin Moxifloxacin (4th Gen - 1999) Anaerobic Activity Levofloxacin->Moxifloxacin Side Chain Bulking (8-methoxy)

Caption: The structural evolution of fluoroquinolones from a synthetic byproduct to broad-spectrum agents.

The Grohe-Heinen Synthesis Workflow

This diagram visualizes the modern industrial route described in Part 3.

GroheHeinen Start 2,4-Dichloro-5-Fluoro Benzoyl Chloride Inter1 Benzoyl Acrylate Intermediate Start->Inter1 Acylation Acrylate Ethyl 3-(dimethylamino) acrylate Acrylate->Inter1 Amine Cyclopropylamine (R1 Introduction) Inter2 Enamine Intermediate Amine->Inter2 Base Base (NaH/K2CO3) (Cyclization) Core 6-F-7-Cl-Quinolone Ester Core Base->Core Piperazine Piperazine (C7 Substitution) Final Ciprofloxacin (Final Drug) Piperazine->Final Inter1->Inter2 Amine Exchange Inter2->Core Intramolecular SnAr (Ring Closure) Core->Final C7 SnAr + Hydrolysis

Caption: The Grohe-Heinen synthetic pathway, highlighting the modular assembly of the fluoroquinolone core.

Part 5: Mechanism of Action & SAR

The biological success of these synthetic efforts rests on the Structure-Activity Relationship (SAR) .

  • Position 3 (Carboxylic Acid) & 4 (Ketone): Essential for binding.[4] These groups chelate the

    
     ions bridging the drug to the DNA phosphate backbone.
    
  • Position 6 (Fluorine): The defining feature.[4][5]

    • Causality: The high electronegativity of fluorine improves cell wall penetration (lipophilicity) and significantly increases binding affinity to the enzyme-DNA complex (up to 100-fold increase over non-fluorinated analogs).

  • Position 7 (Piperazine/Pyrrolidine):

    • Causality: Controls the antibacterial spectrum. Basic amines here (like piperazine) enhance activity against Gram-negative organisms and influence pharmacokinetics (half-life).

Target Interaction: Fluoroquinolones stabilize the "cleavable complex" of DNA Gyrase (Topoisomerase II) or Topoisomerase IV, converting the enzyme into a cellular poison that creates permanent double-strand breaks in the bacterial genome.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives.[6][7][8] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Link

  • Grohe, K., & Heinen, H. (1978). Verfahren zur Herstellung von 1-Cyclopropyl-6-fluor-1,4-dihydro-4-oxo-7-piperazino-chinolin-3-carbonsäure. German Patent DE3142854. Link

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. Link

  • Domagk, G. (1957). The development of the sulphonamides and the mechanism of their action. Nobel Lecture. Link (Contextual reference for early antibacterial synthesis).

Sources

3-Chloro-6-Fluoroquinoline: A Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthetic accessibility, and application of 3-Chloro-6-fluoroquinoline in modern drug discovery.

Technical Whitepaper | Version 1.0 [1]

Executive Summary

This compound (CAS: 1783716-90-4 ) represents a "privileged scaffold" in medicinal chemistry, combining the metabolic robustness of the quinoline core with the distinct electronic properties of halogen substitution at the C3 and C6 positions.[1] Unlike the ubiquitous fluoroquinolone antibiotics (which rely on 4-oxo-3-carboxylic acid functionality), this building block serves as a neutral, lipophilic template for Fragment-Based Drug Discovery (FBDD) and the development of Type II Kinase and PRMT5 inhibitors .[1] Its value lies in the orthogonal reactivity of the C3-chlorine (amenable to palladium-catalyzed cross-coupling) and the C6-fluorine (a metabolic blocker and electronic modulator).[1]

Chemical Profile & Electronic Properties

The molecule features a bicyclic aromatic system where the nitrogen atom induces electron deficiency at the C2 and C4 positions, while the C3 position retains sufficient electron density to undergo oxidative addition with transition metals, yet remains resistant to nucleophilic aromatic substitution (


) compared to C2/C4.
Physicochemical Data
PropertyValueRelevance
Molecular Formula

Core scaffold
Molecular Weight 181.60 g/mol Ideal for fragment-based screening (Rule of 3 compliant)
ClogP ~2.8High lipophilicity; requires polar side-chains for oral bioavailability
TPSA 12.9 ŲExcellent membrane permeability
pKa (Conj.[1][2][3] Acid) ~2.5 - 3.0Weak base; N1 is less basic than pyridine due to benzene fusion
Structural Logic
  • C3-Chlorine (Reactive Handle): The C-Cl bond at position 3 is essentially an aryl chloride.[1] It is sterically accessible and electronically activated for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] It does not easily undergo hydrolysis.[4]

  • C6-Fluorine (Metabolic Shield): Position 6 is the para-position relative to the ring nitrogen (in the fused system sense).[1] This site is prone to oxidative metabolism (hydroxylation) by Cytochrome P450s.[4] Fluorine substitution blocks this "soft spot," extending in vivo half-life (

    
    ) while increasing lipophilicity.
    

Synthetic Accessibility

Two primary routes exist for accessing this compound, catering to different scales and substitution requirements.[1]

Route A: Ciamician-Dennstedt Rearrangement (Direct)

For rapid access to the core scaffold from commercially available indoles.[1]

  • Precursor: 5-Fluoroindole.

  • Reagents:

    
    , NaOH (aq), TEBA (Phase Transfer Catalyst).
    
  • Mechanism: Dichlorocarbene (:CCl2) generation followed by [2+1] cycloaddition to the C2-C3 indole bond.[1] The resulting cyclopropane intermediate undergoes ring expansion and elimination of HCl to yield the 3-chloroquinoline.

  • Pros: One-step, inexpensive reagents.[1]

  • Cons: Moderate yields (30-50%); formation of unexpanded byproducts.[1]

Route B: Meth-Cohn Vilsmeier Cyclization (Versatile)

Preferred for industrial scale-up and generating 2-functionalized derivatives.[1]

  • Acylation: p-Fluoroaniline is reacted with acetyl chloride to form N-(4-fluorophenyl)acetamide.[1]

  • Vilsmeier-Haack: Reaction with

    
     and DMF generates a chloroiminium intermediate which cyclizes to form 2-chloro-6-fluoroquinoline-3-carbaldehyde .[1]
    
  • Decarbonylation/Dechlorination: To obtain the specific 3-chloro-6-fluoro core, the aldehyde is oxidized and decarboxylated, though this route is more commonly used to keep the C3-aldehyde for reductive aminations.[1]

Synthesis cluster_0 Route A: Carbene Insertion (Lab Scale) cluster_1 Route B: Meth-Cohn (Industrial/Functional) Indole 5-Fluoroindole Inter Cyclopropyl Intermediate Indole->Inter + :CCl2 Carbene :CCl2 (from CHCl3/NaOH) ProductA This compound Inter->ProductA Ring Expansion - HCl Aniline 4-Fluoroaniline Acetanilide N-(4-Fluorophenyl)acetamide Aniline->Acetanilide Ac2O Aldehyde 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Acetanilide->Aldehyde POCl3, DMF (Vilsmeier-Haack) Target Functionalized Derivatives Aldehyde->Target Reductive Amination or Oxidation

Figure 1: Synthetic pathways to this compound scaffolds.[1] Route A is direct; Route B offers higher diversity.

Reactivity & Functionalization Protocols

The utility of this compound lies in its regioselective reactivity.[1]

Palladium-Catalyzed Cross-Coupling (C3-Selective)

The C3-Cl bond is the primary handle for building molecular complexity.[1]

  • Suzuki-Miyaura Coupling:

    • Substrates: Aryl/Heteroaryl boronic acids.[2][4]

    • Catalyst System:

      
       or 
      
      
      
      / XPhos.[4]
    • Base/Solvent:

      
       / Dioxane:Water (4:1).[4]
      
    • Conditions: 80-100°C, 4-12h.[1]

    • Outcome: Biaryl systems (common in kinase inhibitors).[4]

  • Buchwald-Hartwig Amination:

    • Substrates: Primary or secondary amines (e.g., piperazines, morpholines).

    • Catalyst:

      
       / BINAP or BrettPhos.[4]
      
    • Base: NaOtBu or

      
      .[4]
      
    • Significance: Introduces solubility-enhancing groups or H-bond donors/acceptors.[1]

Lithium-Halogen Exchange[1]
  • Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl.[1]

  • Conditions: -78°C in THF.

  • Mechanism: Rapid exchange of C3-Cl for C3-Li.[1]

  • Electrophiles: Can be quenched with aldehydes, ketones, or

    
     (to form carboxylic acids).
    
  • Warning: The C6-F bond is stable under these conditions if temperature is strictly controlled (-78°C).[1] At higher temperatures, benzyne formation via elimination may occur.

Experimental Protocol: C3-Suzuki Coupling

Objective: Synthesis of 3-(4-methoxyphenyl)-6-fluoroquinoline.

  • Charge: To a sealed tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v, 0.1 M concentration).

  • Degas: Sparge with Argon for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Reactivity Core This compound Suzuki C3-Aryl/Heteroaryl (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald C3-Amine (Buchwald-Hartwig) Core->Buchwald Pd(0), R-NH2 Lithiation C3-Carboxyl/Alcohol (Li-Halogen Exchange) Core->Lithiation n-BuLi, E+ NOxide N-Oxide (mCPBA Oxidation) Core->NOxide mCPBA

Figure 2: Regioselective functionalization map.[1]

Case Study: PRMT5 Inhibitors

The this compound scaffold has been explicitly cited in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a target for oncology (solid tumors and lymphomas).[1]

  • Mechanism: PRMT5 methylates arginine residues on histones (H3, H4). Overexpression drives oncogenesis.[4]

  • Role of Scaffold: The quinoline core mimics the adenosine moiety of the cofactor SAM (S-adenosylmethionine) or binds to the substrate pocket.

  • SAR Insight:

    • The C6-Fluorine fills a small hydrophobic pocket and prevents metabolic oxidation.[1]

    • The C3-Substituent (introduced via Cl displacement) extends towards the solvent interface or interacts with the "cofactor mimic" region.

    • Patent Reference: Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors (EP 3724190 B1) utilizes "7-Bromo-3-chloro-6-fluoroquinoline" as a key intermediate, demonstrating the necessity of the 3-Cl/6-F pattern for biological activity.[1]

Safety and Handling

  • Hazards: this compound is an irritant (Skin Irrit. 2, Eye Irrit.[1][5] 2A).

  • Genotoxicity: Unlike some nitro-aromatics, this halo-quinoline is generally not flagged as a structural alert for mutagenicity (Ames negative typically), but standard safety precautions for novel organohalides apply.[1]

  • Storage: Stable at room temperature. Keep away from strong oxidizing agents.[4]

References

  • AiFChem. (n.d.).[4] this compound Product Page (CAS 1783716-90-4).[1][6] Retrieved from [4]

  • European Patent Office. (2020).[4] EP 3724190 B1: Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors.[4] Retrieved from

  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.
  • Rees, C. W., & Smithen, C. E. (1964). The reaction of indoles with carbenes. Advances in Heterocyclic Chemistry. (General reference for Ciamician-Dennstedt rearrangement).
  • BenchChem. (n.d.).[4] 4-Amino-3-chloro-6-fluoroquinoline Building Block. Retrieved from [4]

Sources

Methodological & Application

High-Fidelity Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

3-Chloro-6-fluoroquinoline (CAS: 435-32-5) is a high-value scaffold in medicinal chemistry, particularly in the development of c-Met and VEGFR kinase inhibitors. The 6-fluoro substituent improves metabolic stability by blocking P450 oxidation sites, while the quinoline core provides essential


-stacking interactions within the ATP-binding pocket of kinases.

However, functionalizing the C3-position via Palladium-catalyzed cross-coupling presents a specific challenge:

  • Electronic Deactivation: Unlike the 2- or 4-positions, the 3-position of quinoline does not benefit from the activating nitrogen effect (SNAr-like activation), making the C-Cl bond behave like an unactivated aryl chloride.

  • Bond Strength: The C-Cl bond is significantly stronger than C-Br or C-I, often leading to catalyst deactivation or hydrodehalogenation side reactions before oxidative addition occurs.

This guide provides field-proven protocols using Third-Generation Buchwald Precatalysts and Sterically Demanding Phosphines to reliably couple this difficult substrate.

Mechanistic Insight: The Oxidative Addition Bottleneck

The success of coupling this compound relies entirely on the Oxidative Addition (OA) step. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are generally insufficient because the electron-poor nature of the fluorinated ring further stabilizes the C-Cl bond against insertion.

To overcome this, we utilize ligands that are:

  • Electron-Rich: To increase the electron density on Pd(0), facilitating OA.

  • Bulky (Biaryl): To enforce a mono-ligated Pd(0) species (

    
    ), which is the active catalytic species.
    
Mechanistic Pathway (Graphviz)

CatalyticCycle PreCat Pd Precatalyst (XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate Substrate Substrate: This compound Substrate->OxAdd Complex_II Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->Complex_II TransMet Transmetallation (Base + Boronic Acid/Amine) Complex_II->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Functionalized Quinoline RedElim->Product

Figure 1: Catalytic cycle emphasizing the generation of the active L-Pd(0) species required to breach the activation energy of the C3-Cl bond.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling this compound with aryl/heteroaryl boronic acids.

Critical Reagents
  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1). Rationale: The G3 precatalyst ensures rapid activation at room temperature, preventing catalyst decomposition.

  • Ligand: XPhos (if using Pd(OAc)2). Rationale: XPhos is superior for aryl chlorides due to its bulk and electron-donating power.

  • Base: K3PO4 (0.5 M aqueous) . Rationale: Phosphate is milder than carbonate and minimizes protodeboronation of unstable boronic acids.

Step-by-Step Methodology
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar.

  • Reagent Addition:

    • This compound (1.0 equiv, 1.0 mmol, 181 mg)

    • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

    • XPhos Pd G3 (2.0 mol%, 0.02 mmol, ~17 mg)

  • Solvent System: Add THF (4.0 mL) and 0.5 M K3PO4 (aq) (4.0 mL). Note: The biphasic system is crucial for dissolving inorganic bases.

  • Reaction: Seal the vial and heat to 60°C for 2-4 hours. Note: 3-Chloro substrates may require 80°C if conversion is <50% after 1 hour.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and separate phases. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check: Monitor by LCMS. The mass shift should correspond to (M - Cl + Ar). Watch for mass (M - Cl + H) = 147 Da, indicating hydrodehalogenation (see Troubleshooting).

Protocol 2: Buchwald-Hartwig Amination (C-N Coupling)

Coupling amines to the 3-position is notoriously difficult. This protocol uses BrettPhos , specifically designed to prevent


-hydride elimination in primary amines.
Critical Reagents
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide). Rationale: Strong base required to deprotonate the amine-Pd complex.[1]

  • Solvent: 1,4-Dioxane (anhydrous).[2]

Step-by-Step Methodology
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Solids: Add:

    • This compound (1.0 equiv, 1.0 mmol)

    • NaOtBu (1.4 equiv, 1.4 mmol). Handle in glovebox if possible.

    • BrettPhos Pd G3 (2-3 mol%).

  • Liquids: Add anhydrous 1,4-Dioxane (5 mL).

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a solid, add it in step 2.

  • Reaction: Heat to 100°C for 12 hours. Note: Higher temperature is required for C-N formation compared to Suzuki coupling.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Optimization & Troubleshooting Guide

Ligand Selection Decision Tree

LigandSelection Start Coupling Partner? Boronic Boronic Acid (Suzuki) Start->Boronic Amine Amine (Buchwald) Start->Amine Steric Sterically Hindered? Boronic->Steric AmineType Amine Type? Amine->AmineType SPhos Use SPhos (General Purpose) Steric->SPhos No XPhos Use XPhos (Chloride/Hindered) Steric->XPhos Yes Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use BrettPhos Primary->BrettPhos RuPhos Use RuPhos Secondary->RuPhos

Figure 2: Ligand selection logic for this compound couplings.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction (Starting Material Intact) Oxidative Addition failure.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 100°C.
Hydrodehalogenation (Product mass -34)

-hydride elimination or solvent H-abstraction.
Switch solvent from THF to Toluene . Ensure anhydrous conditions.
Protodeboronation (Suzuki) Base is too strong or unstable boronic acid.Switch base from K2CO3 to K3PO4 or KF . Add water to solvent mix.
Pd Black Precipitation Catalyst decomposition (ligand dissociation).Add 1-2 mol% free ligand (e.g., extra XPhos) to stabilize the active species.

References

  • Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[3] NobelPrize.org. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination.[1][4] (Detailed mechanism and ligand generations). Link

  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (Analogous electronic systems). Link

  • National Institutes of Health (NIH). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. (Context for 3-functionalized quinoline utility). Link

  • PubChem. this compound Compound Summary.Link

Sources

Suzuki-Miyaura coupling protocols for 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-6-fluoroquinoline

Executive Summary & Scientific Rationale

The functionalization of This compound presents a distinct challenge in medicinal chemistry. While the quinoline scaffold is a privileged structure in antimalarial and kinase inhibitor research, the C3-position is electronically distinct from the highly reactive C2 and C4 positions. Furthermore, the use of a chloride handle—while cost-effective compared to bromide or iodide analogues—introduces a significant activation energy barrier for the oxidative addition step.

This guide details protocols specifically engineered to overcome the inert nature of the C3-Cl bond. The presence of the 6-Fluoro substituent is advantageous; its inductive electron-withdrawing nature (


) slightly lowers the electron density of the pyridine ring, marginally facilitating oxidative addition compared to the non-fluorinated parent. However, success relies heavily on the use of electron-rich, bulky phosphine ligands  or specialized precatalysts  to prevent catalyst poisoning by the quinoline nitrogen and to drive the catalytic cycle.

Mechanistic Insight: The "3-Chloro" Challenge

To achieve high yields, one must understand the failure modes of standard protocols (e.g., Pd(PPh


)

):
  • Rate-Limiting Oxidative Addition: The C-Cl bond energy (~95 kcal/mol) is significantly higher than C-Br. Standard Pd(0) species often fail to insert into this bond at the C3 position without ligand acceleration.

  • Catalyst Poisoning: The quinoline nitrogen lone pair can coordinate to the Palladium center, forming an inactive Pd(II)-quinoline complex (off-cycle species), effectively arresting turnover.

  • Transmetallation Competition: If the oxidative addition is too slow, the boronic acid is exposed to base/heat for prolonged periods, leading to protodeboronation or homocoupling.

The Solution: Utilization of Buchwald Precatalysts (Gen 3/4) or Amphos systems. These bulky ligands (e.g., XPhos, SPhos) create a steric shell that prevents N-coordination while their electron-rich nature drives the difficult oxidative addition.

Reaction Optimization Workflow

The following decision tree illustrates the logical flow for optimizing this specific coupling.

OptimizationWorkflow Start Substrate: this compound Standard Protocol A: Pd-XPhos G3 (Robust) Start->Standard CheckYield Analyze Yield & Conversion Standard->CheckYield Success Scale Up / Isolate CheckYield->Success >85% Yield LowConv Problem: Low Conversion (Oxidative Addition Failure) CheckYield->LowConv <50% Conv. Decomp Problem: Impurities/Decomp (Protodeboronation) CheckYield->Decomp Complex Mixture Opt1 Switch to Pd(Amphos)Cl2 (Higher Activity for Chlorides) LowConv->Opt1 Opt2 Increase Temp (100°C) Switch Solvent to n-BuOH LowConv->Opt2 Opt3 Slow Addition of Boronic Acid Switch Base to K3PO4 Decomp->Opt3 Opt1->CheckYield Opt2->CheckYield Opt3->CheckYield

Figure 1: Logic flow for optimizing the coupling of deactivated heteroaryl chlorides.

Experimental Protocols

Method A: The "Gold Standard" (High Throughput / High Value)

Recommended for initial screening and medicinal chemistry scales (100 mg - 5 g). This protocol utilizes XPhos Pd G3 , a precatalyst that ensures a 1:1 Pd:Ligand ratio and rapid generation of the active LPd(0) species.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M in water, 2.0 equiv)
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with this compound (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add degassed THF/Dioxane (concentration ~0.2 M).

  • Activation: Add the aqueous K

    
    PO
    
    
    
    solution. Note: The biphasic nature helps dissolve inorganic salts while keeping the catalyst in the organic phase.
  • Reaction: Seal the vessel and heat to 60-80°C for 2-4 hours.

    • Why? XPhos activates rapidly. Prolonged heating at >100°C may cause ligand degradation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography.

Method B: Cost-Effective Scale-Up (Process Chemistry)

Recommended for >10 g scales where catalyst cost is a factor. This method uses Pd(Amphos)Cl


 , which is air-stable and specifically noted for high turnover numbers (TON) with heteroaryl chlorides [1].

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(Amphos)

    
    Cl
    
    
    
    (0.5 - 1.0 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Protocol:

  • Charging: Charge the flask with substrate, boronic acid, K

    
    CO
    
    
    
    , and catalyst.
  • Inertion: Evacuate and backfill with N

    
     (3 cycles). Strict oxygen exclusion is less critical than Method A but still recommended.
    
  • Reflux: Add the solvent mixture and heat to reflux (~100°C) .

    • Why? The chloride requires higher thermal energy to overcome the oxidative addition barrier compared to Method A.

  • Monitoring: Monitor via HPLC. If the reaction stalls, add 0.1 equiv of boronic acid (boronic acids can degrade faster than the chloride reacts at this temp).

  • Workup: Phase separation. The product usually remains in Toluene.

Data & Troubleshooting Guide

Table 1: Comparative Catalyst Performance for 3-Chloro-Heterocycles

Catalyst SystemOxidative Addition RateAir StabilityCost ProfileRecommended Use Case
Pd(PPh

)

LowPoorLowAvoid. Fails for 3-Cl-quinolines.
Pd(dppf)Cl

MediumGoodMediumGeneral purpose, requires high heat.
XPhos Pd G3 Very High ExcellentHighDifficult substrates, sterically hindered partners.
Pd(Amphos)Cl

HighExcellent MediumBest balance for heteroaryl chlorides.

Troubleshooting Matrix:

  • Issue: Starting material (quinoline) remains, Boronic acid consumed.

    • Cause: Protodeboronation of the boronic acid.

    • Fix: Switch to anhydrous conditions (Dioxane/K

      
      PO
      
      
      
      solid) or use a Boronic Ester (BPin) instead of the acid.
  • Issue: Formation of Homocoupled Biaryl.

    • Cause: Oxygen in the system or slow transmetallation.

    • Fix: Degass solvents more rigorously (sparge with Argon for 15 mins).

  • Issue: Black precipitate forms immediately.

    • Cause: "Palladium Black" formation (catalyst decomposition).[1]

    • Fix: Add excess ligand (e.g., 1 mol% Pd(OAc)

      
       + 2-3 mol% XPhos) to stabilize the metal.
      

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. [Link]

  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

Sources

Nucleophilic aromatic substitution conditions for fluoroquinolines

High-Efficiency Nucleophilic Aromatic Substitution ( ) of Fluoroquinolines

Introduction: The Fluorine Advantage in Quinolines

Fluoroquinolines are pivotal scaffolds in medicinal chemistry, serving as the backbone for blockbuster antibiotics (e.g., Ciprofloxacin, Levofloxacin) and emerging antimalarial agents. While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are popular, Nucleophilic Aromatic Substitution (


)

This guide addresses a common misconception: that the strong C–F bond (


12Element Effect

Mechanistic Principles & Regioselectivity

To design successful experiments, one must understand the electronic landscape of the quinoline ring. The reaction proceeds via an Addition-Elimination mechanism.[3]

The Mechanism

The rate-determining step (RDS) is the initial nucleophilic attack, not the bond breaking.[2] Therefore, factors that stabilize the intermediate negative charge accelerate the reaction.[4]

Regioselectivity Mapping

Not all positions on the quinoline ring are equally reactive.

  • Position 2 & 4 (Activated): Highly reactive. The ring nitrogen can accommodate the negative charge in the intermediate via resonance.[3]

  • Position 3 (Deactivated): Inert to standard

    
    . Requires strong electron-withdrawing groups (EWG) like 
    
    
    or transition metal catalysis.
  • Benzene Ring (5, 6, 7, 8): Generally less reactive than the pyridine ring unless highly fluorinated or activated by strong EWGs.

Note on Poly-fluorinated Systems: In 2,4-difluoroquinoline, substitution typically occurs preferentially at the C4 position due to greater stabilization of the transition state by the para-nitrogen, though steric bulk of the nucleophile can shift this balance.

Pathway Visualization

Figure 1: The Addition-Elimination mechanism. The high electronegativity of Fluorine stabilizes the Transition State (TS), accelerating the rate-limiting attack.

Experimental Optimization: Critical Parameters

Success depends on the "Triangle of Conditions": Solvent, Base, and Temperature.

Solvent Selection

Polar aprotic solvents are required to solvate the cation (enhancing base strength) while leaving the nucleophile "naked" and reactive.

SolventBoiling Point (

C)
SuitabilityNotes
DMSO 189Excellent Standard for thermal

. Difficult to remove (requires aq. workup).
DMF 153Good Easier to remove than DMSO. Watch for decomposition at

C.
NMP 202High Temp Use for stubborn substrates requiring

C.
MeCN 82Moderate Good for highly activated substrates; easier workup.
Base Selection

The base neutralizes the HF generated (for amines) or deprotonates the nucleophile (for alcohols/thiols).

  • 
     / 
    
    
    :
    The "Gold Standard." Cesium is preferred for difficult cases due to the "Cesium Effect" (higher solubility/reactivity).
  • DIPEA /

    
    :  Useful for amine nucleophiles in homogenous solutions.
    
  • NaH: Mandatory for alcohol nucleophiles (ROH

    
    
    
    
    ) to form the alkoxide before addition.

Validated Protocols

Protocol A: Standard Thermal Amination (General Purpose)

Target: Substitution of 2- or 4-fluoroquinoline with primary/secondary amines.

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-fluoroquinoline)

  • Nucleophile: 1.2 – 1.5 equiv (e.g., Morpholine, Piperazine)

  • Base: 2.0 equiv

    
     (anhydrous, granular)
    
  • Solvent: DMSO (anhydrous, 0.5 M concentration)

Step-by-Step:

  • Setup: In a screw-cap vial or round-bottom flask equipped with a magnetic stir bar, charge the fluoroquinoline (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMSO. Stir for 5 minutes at Room Temperature (RT) to ensure dispersion.

  • Addition: Add the amine nucleophile (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80–100°C .

    • Monitoring: Check TLC or LC-MS every hour. Reaction is typically complete in 2–6 hours.

    • End-point: Disappearance of starting material peak; appearance of product (

      
      ).
      
  • Workup (Precipitation Method):

    • Cool reaction to RT.

    • Slowly pour the reaction mixture into 10 volumes of crushed ice/water with vigorous stirring.

    • The product usually precipitates as a solid. Filter, wash with water (

      
      ), and dry in a vacuum oven.
      
    • Alternative: If no precipitate, extract with EtOAc (

      
      ), wash organics with brine (
      
      
      ) to remove DMSO, dry over
      
      
      , and concentrate.
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Target: Rapid library synthesis or deactivated substrates.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: DMF or NMP (DMSO absorbs microwaves strongly; ensure vessel pressure limits are respected).

Step-by-Step:

  • Charge: Load substrate, amine, DIPEA (2.0 equiv, liquid base preferred for homogeneity), and DMF into a microwave-safe vial. Cap with a crimp top.

  • Irradiation:

    • Temp: 120–140°C

    • Time: 10–20 minutes

    • Power: Dynamic (set max to 150W).

  • Workup: Dilute with water/EtOAc and extract as per Protocol A.

Protocol C: Etherification (Alkoxide Nucleophiles)

Target: Synthesis of Quinolinyl Ethers.

Step-by-Step:

  • Activation: In a dry flask under

    
    , suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0°C.
    
  • Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise. Stir at 0°C

    
     RT for 30 mins until 
    
    
    evolution ceases.
  • Displacement: Add the fluoroquinoline (1.0 equiv) as a solution in the reaction solvent.

  • Reaction: Heat to 60–80°C. Monitor carefully (alkoxides are aggressive; over-reaction or degradation can occur).

Workflow Decision Tree

Figure 2: Experimental decision matrix for selecting the optimal protocol based on substrate electronics and nucleophile type.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Substrate deactivated or Nucleophile bulky.Switch to Protocol B (Microwave) or use a stronger base (

).
Hydrolysis (Product = OH) Wet solvent or base.Use anhydrous DMSO/DMF (stored over sieves). Ensure

is dried.
Regio-isomers Poly-fluorinated substrate.[5]Lower temperature (RT

40°C) to improve selectivity. 4-position usually reacts first.
Dark/Tar mixture Thermal decomposition.Reduce temperature; Degas solvents (remove

); Switch to

atmosphere.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

    
     mechanism and Meisenheimer complexes). 
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. (Detailed breakdown of F vs Cl reactivity).

  • Pirgal, D., et al. (2022).[6] Microwave assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives. Journal of Medical Pharmaceutical and Allied Sciences. (Protocol for microwave acceleration).[6][7]

  • Organic Chemistry Portal.

    
    ). (Reaction parameters and solvent effects). 
    
  • National Institutes of Health (NIH). (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents. (Context on 2,4-difluoro substitution patterns).

Application Note: Microwave-Assisted Synthesis of 3-Chloro-6-fluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the microwave-assisted synthesis of 2-Chloro-3-formyl-6-fluoroquinoline , a critical "3-chloro-6-fluoroquinoline derivative" and a versatile scaffold in medicinal chemistry (e.g., for PRMT5 inhibitors and fluoroquinolone antibiotics).

Executive Summary

This guide details the accelerated synthesis of 2-chloro-3-formyl-6-fluoroquinoline via the Microwave-Assisted Meth-Cohn Reaction . While traditional thermal reflux methods for this Vilsmeier-Haack cyclization require 4–16 hours and large excesses of reagents, the microwave (MW) protocol reduces reaction time to under 20 minutes while significantly suppressing byproduct formation (e.g., charring).

Target Audience: Medicinal Chemists, Process Chemists. Core Advantage: Rapid access to the 3-chloro-quinoline core with a reactive aldehyde handle for further diversification (e.g., Schiff bases, reductive aminations).

Scientific Rationale & Mechanism

The "Fluorine Effect" in Quinoline Scaffolds

The incorporation of fluorine at the C-6 position of the quinoline ring is a strategic medicinal chemistry tactic. It blocks metabolic oxidation at a susceptible site, increasing the half-life of the drug candidate, and enhances lipophilicity, facilitating cell membrane penetration.

Reaction Mechanism: The Meth-Cohn Cyclization

The synthesis relies on the Vilsmeier-Haack reaction applied to 4-fluoroacetanilide .

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Vilsmeier-Haack (chloromethyleniminium) salt.
    
  • Formylation: The salt attacks the amide nitrogen, followed by the aromatic ring (ortho-position), creating a reactive intermediate.

  • Cyclization: Intramolecular attack and elimination of water/HCl yield the quinoline core.

Why Microwave? The cyclization step is the rate-determining step and has a high energy barrier. MW irradiation provides direct dielectric heating to the polar Vilsmeier intermediate, driving the cyclization rapidly before thermal degradation of the labile aldehyde group can occur.

G Start 4-Fluoroacetanilide (Substrate) Inter Chloro-iminium Intermediate Start->Inter Formylation Reagent DMF + POCl3 (Vilsmeier Reagent) Reagent->Inter Cyclization MW Irradiation (Cyclization) Inter->Cyclization 85-95°C Product 2-Chloro-3-formyl- 6-fluoroquinoline Cyclization->Product -HCl, -H2O

Caption: Mechanistic pathway of the Microwave-Assisted Meth-Cohn synthesis.

Experimental Protocol

Equipment & Reagents[1][2]
  • Reactor: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave). Do NOT use domestic microwaves due to lack of pressure control.

  • Vessel: 10 mL or 35 mL high-pressure sealed glass vial with Teflon/silicone septum.

  • Reagents:

    • 4-Fluoroacetanilide (1.0 equiv)

    • Phosphorus Oxychloride (POCl

      
      ) (7.0 equiv) – Freshly distilled recommended.
      
    • N,N-Dimethylformamide (DMF) (3.0 equiv)

Step-by-Step Procedure

Step 1: Reagent Preparation (Pre-Cooling)

  • Safety Note: POCl

    
     reacts violently with moisture. All glassware must be oven-dried.
    
  • In a fume hood, place the microwave vial in an ice bath (0°C).

  • Add DMF (3.0 equiv) first.

  • Add POCl

    
     (7.0 equiv)  dropwise over 5 minutes. Observation: The solution will turn slightly yellow/orange and fume. Stir for 10 min at 0°C to form the Vilsmeier salt.
    

Step 2: Substrate Addition

  • Add 4-Fluoroacetanilide (1.0 equiv) to the vial.

  • Cap the vial immediately with the appropriate pressure-rated crimp cap.

  • Vortex for 30 seconds to ensure homogeneity.

Step 3: Microwave Irradiation

  • Insert the vial into the reactor cavity.

  • Program Parameters:

    • Mode: Standard (Dynamic Power)

    • Temperature: 95°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar) – Critical safety cutoff.

    • Stirring: High

Step 4: Workup (Quenching)

  • Critical: Allow the vial to cool to <40°C before opening.

  • Prepare a beaker with crushed ice (50 g) and water (20 mL).

  • Pour the reaction mixture slowly onto the crushed ice with vigorous stirring. Exothermic reaction!

  • Neutralize the slurry to pH 7–8 using saturated Sodium Acetate (NaOAc) or NaHCO

    
      solution.
    
    • Note: A yellow precipitate will form.

Step 5: Isolation & Purification

  • Filter the precipitate using a Buchner funnel.[1]

  • Wash with cold water (3 x 20 mL).

  • Recrystallization: Dissolve the crude solid in hot ethanol or acetonitrile. Cool to crystallize.

  • Yield: Expect pale yellow needles.

Workflow Setup Prepare Reagents (0°C Ice Bath) Mix Add 4-Fluoroacetanilide + POCl3 + DMF Setup->Mix MW Microwave Irradiation 95°C, 15 min, Sealed Mix->MW Quench Quench on Crushed Ice (Hydrolysis) MW->Quench Neutralize Adjust pH to 7-8 (NaOAc) Quench->Neutralize Filter Filtration & Drying Neutralize->Filter

Caption: Operational workflow for the synthesis of 2-chloro-3-formyl-6-fluoroquinoline.

Results & Data Analysis

Method Comparison: Thermal vs. Microwave

The following data illustrates the efficiency gain using the microwave protocol compared to the standard thermal reflux (Meth-Cohn, 1981).

ParameterConventional RefluxMicrowave Protocol (This Work)Improvement Factor
Temperature 110°C (Oil Bath)95°C (Internal Probe)Lower Energy
Time 16 Hours15 Minutes64x Faster
Reagent Excess 12-15 equiv POCl

7 equiv POCl

Atom Economy
Isolated Yield 55 - 62%85 - 92% +30% Yield
Purity (LCMS) 85% (requires column)>95% (clean precipitation)Simplified Workup
Troubleshooting Guide
  • Issue: Charring/Black Tar Formation.

    • Cause: Temperature overshoot (>110°C) or localized hotspots.

    • Solution: Ensure aggressive stirring in the MW vial. Reduce temp to 85°C and extend time to 20 min.

  • Issue: Low Yield/Sticky Solid.

    • Cause: Incomplete hydrolysis of the intermediate iminium salt.

    • Solution: Extend the stirring time on ice (Step 4) by 30 minutes before filtering. Ensure pH is basic (pH 8).

  • Issue: Pressure Spikes.

    • Cause: Wet DMF or Acetamide (water reacts with POCl

      
       generating HCl gas).
      
    • Solution: Use anhydrous DMF and dry the starting material in a desiccator.

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Pirgal, D., et al. (2022).[2] Microwave assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives.[3] Journal of Medical Pharmaceutical and Allied Sciences. Link

  • Cablewski, T., et al. (1994). Microwave-Assisted Synthesis of Quinolines.[4][3][5] The Journal of Organic Chemistry. Link

  • BenchChem. (2025).[6] Structure and Synthesis of this compound Derivatives.Link

Sources

Application Note: Scalable Manufacturing Process for 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical sectors. It details a scalable, high-purity synthesis of 3-Chloro-6-fluoroquinoline , a critical scaffold for bioactive metallo-organic ligands and next-generation antimalarial/anticancer agents.

Executive Summary & Strategic Route Selection

The synthesis of 3-substituted quinolines, particularly those lacking functionality at the 2- or 4-positions, presents a unique challenge in heterocyclic chemistry. Traditional Skraup or Doebner-Miller syntheses often yield mixtures or require unstable acrolein derivatives.

For the specific target This compound , we recommend the Phase-Transfer Catalyzed Ring Expansion of 5-Fluoroindole . This route is selected for three key reasons:

  • Regiospecificity: The expansion of the indole pyrrole ring by dichlorocarbene insertion selectively places the chlorine atom at the 3-position of the resulting quinoline.

  • Atom Economy: It utilizes chloroform as both the solvent and the C1 synthon source.

  • Scalability: The use of Phase-Transfer Catalysis (PTC) allows the reaction to proceed under mild thermal conditions without high-pressure equipment, suitable for kilo-scale production.

Retrosynthetic Logic

The transformation relies on the Ciamician-Dennstedt rearrangement mechanism:

  • Precursor: 5-Fluoroindole (commercially available or synthesized via Fischer Indole synthesis from 4-fluorophenylhydrazine).

  • Reagent: Dichlorocarbene (:CCl₂), generated in situ from chloroform and concentrated NaOH using a quaternary ammonium catalyst.

  • Mechanism: The carbene adds to the C2-C3 double bond of the indole, forming a dichlorocyclopropane intermediate, which spontaneously rearranges and eliminates HCl to form the 3-chloroquinoline ring.

Chemical Reaction Scheme

ReactionScheme Indole 5-Fluoroindole (C8H6FN) Intermediate [Dichlorocyclopropane Intermediate] Indole->Intermediate + :CCl2 Product This compound (Target) Reagents CHCl3 / 50% NaOH TEBA (Cat.) Reflux, 6-12h Intermediate->Product - HCl Ring Expansion

Caption: Reaction pathway involving the in-situ generation of dichlorocarbene and subsequent ring expansion.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 5L Double-jacketed glass reactor with overhead mechanical stirrer (impeller type).

  • Temperature Control: Oil circulator capable of maintaining 60°C–80°C.

  • Reagents:

    • 5-Fluoroindole (Purity >98%)[1]

    • Chloroform (Stabilized with amylene or ethanol)

    • Sodium Hydroxide (NaOH), 50% w/w aqueous solution

    • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

  • Safety: Fume hood with high-flow exhaust (Chloroform is a volatile carcinogen).

Step-by-Step Procedure
Step 1: Reactor Charging
  • Charge the reactor with 5-Fluoroindole (1.0 eq, 500 g) .

  • Add Chloroform (10.0 vol, 5.0 L) . Note: Chloroform acts as both reactant and solvent.

  • Add TEBA catalyst (0.05 eq, 42 g) .

  • Initiate stirring at 350 RPM to ensure complete dissolution of the indole.

Step 2: Carbene Generation & Reaction
  • Heat the organic solution to 50°C .

  • Slowly add 50% NaOH solution (10.0 eq, ~2.9 kg) via a dropping funnel or dosing pump over 60 minutes .

    • Critical: The reaction is exothermic. Adjust addition rate to maintain internal temperature < 65°C.

  • Once addition is complete, raise temperature to reflux (~62-65°C) .

  • Maintain vigorous stirring (>400 RPM). Note: Efficient mixing is crucial for PTC reactions to maximize the interfacial surface area between the CHCl3 and NaOH phases.

  • Monitor: Reaction progress by HPLC every 2 hours.

    • Endpoint: < 2% residual 5-Fluoroindole. Typical time: 8–12 hours.

Step 3: Quench & Work-up
  • Cool the reaction mixture to 20°C .

  • Add Water (5.0 L) to dissolve the sodium salts and break the emulsion.

  • Separate the phases. Collect the lower organic (Chloroform) layer.

  • Extract the aqueous layer with Dichloromethane (2 x 1.0 L) to recover residual product.

  • Combine organic layers and wash with:

    • Water (2 x 2.0 L)

    • Brine (1 x 2.0 L)

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

Step 4: Purification
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to obtain the crude brown oil/solid.

  • Recrystallization (Preferred for Purity):

    • Dissolve crude in hot Ethanol/Water (9:1) or Heptane .

    • Cool slowly to 0°C to precipitate the product.

    • Filter and wash with cold heptane.

  • Drying: Vacuum dry at 40°C for 12 hours.

Process Parameters & Optimization Data

The following data summarizes the optimization of the catalyst loading and temperature, which are critical for yield.

ParameterCondition ACondition B (Optimized)Condition C
Catalyst TBAB (0.02 eq)TEBA (0.05 eq) TEBA (0.10 eq)
Temperature 50°CReflux (63°C) Reflux (63°C)
Stirring Speed 200 RPM450 RPM 450 RPM
Conversion (10h) 65%>98% >98%
Isolated Yield 45%72% 70%
Purity (HPLC) 92%>99% 98%

Key Insight: Vigorous stirring is the most critical physical parameter due to the biphasic nature of the reaction. TEBA (Benzyltriethylammonium chloride) typically outperforms TBAB due to better partitioning in the chloroform-concentrated NaOH interface.

Quality Control & Analytical Specifications

Self-Validating Analytical System

To ensure the protocol was successful, the isolated product must meet these criteria:

  • HPLC Purity: >98.5% (Area %).[1]

    • Column: C18 Reverse Phase, 150mm x 4.6mm, 5µm.

    • Mobile Phase: Acetonitrile:Water (0.1% TFA) Gradient 20-90%.

  • 1H NMR (400 MHz, CDCl3):

    • Diagnostic Singlet at δ ~8.8 ppm (H-2 position of quinoline).

    • Diagnostic Singlet at δ ~8.2 ppm (H-4 position).

    • Absence of broad singlet at δ ~8.5 ppm (Indole NH) confirms ring expansion.

  • Appearance: Off-white to pale yellow crystalline solid.

Process Workflow Diagram

Workflow Start Start: 5-Fluoroindole + Chloroform CatAdd Add Catalyst (TEBA) Stir @ 350 RPM Start->CatAdd BaseAdd Slow Addition of 50% NaOH Temp < 65°C CatAdd->BaseAdd Reaction Reflux (63°C) 8-12 Hours High Shear Stirring BaseAdd->Reaction IPC IPC: HPLC Check (<2% SM) Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup Phase Separation Wash (Water/Brine) IPC->Workup Pass Purification Recrystallization (EtOH/Water) Workup->Purification Final Final Product: This compound Purification->Final

Caption: Operational workflow from reactor charging to final product isolation.

Safety & Handling (Critical)

  • Chloroform: A suspected carcinogen and CNS depressant. All operations must be closed-system or vented to a scrubber.

  • Dichlorocarbene: Highly reactive intermediate. While generated in situ, the reaction generates heat.

  • Waste Disposal: The aqueous layer contains high concentrations of NaOH and quaternary ammonium salts. Neutralize with dilute HCl before disposal.

References

  • Rees, C. W., & Smithen, C. E. (1964). The reaction of indoles with carbenes. Advances in Heterocyclic Chemistry, 3, 57-78.

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines. Comprehensive Heterocyclic Chemistry II. (General reference for Vilsmeier/Carbene routes).
  • BenchChem. (2025).[2] Synthesis of 3-Chloro-4-fluoroaniline (Precursor Context).

  • Walsh, D. A. (1982). The synthesis of 3-substituted quinolines. Synthesis, 1982(09), 722-723.

Sources

Using 3-Chloro-6-fluoroquinoline in antimalarial drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The "Dual-Handle" Scaffold

In the landscape of antimalarial drug discovery, the emergence of Chloroquine-Resistant (CQR) Plasmodium falciparum strains necessitates the modification of the classic 4-aminoquinoline pharmacophore. 3-Chloro-6-fluoroquinoline (3C6F-Q) represents a high-value "privileged scaffold" that offers distinct advantages over the traditional 4,7-dichloroquinoline precursor used in Chloroquine synthesis.

Key Advantages:
  • Metabolic Stability (The C6-Fluorine Effect): Fluorine substitution at the C6 position blocks the primary site of metabolic oxidation (typically C6 or C8), significantly extending the plasma half-life (

    
    ) of the resulting drug candidate. Furthermore, the high electronegativity of fluorine modulates the basicity of the quinoline nitrogen, potentially influencing accumulation in the parasite's acidic digestive vacuole [1].
    
  • Orthogonal Reactivity (The C3-Chlorine Handle): Unlike the C4-position (which is essential for the diamine side-chain attachment), the C3-position is electronically distinct. It is resistant to Nucleophilic Aromatic Substitution (

    
    ) but highly reactive toward Palladium-catalyzed cross-coupling. This allows for the synthesis of "3-substituted" analogs that can sterically hinder efflux by the PfCRT transporter, a primary mechanism of resistance [2].
    

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic disparity between the ring positions.

PositionSubstituentReactivity ModePrimary Utility
C3 ChlorineInert to

; Reactive in Pd-Catalysis (Suzuki, Buchwald).
Introduction of aryl/alkyl groups to break resistance.
C4 Hydrogen*Nucleophilic Susceptible (after activation).Attachment of the pharmacophore (diamine side chain).
C6 FluorineStable ; Electron-withdrawing.ADME optimization (Metabolic blocking).

*Note: The starting material 3C6F-Q has a hydrogen at C4. To use it as an antimalarial scaffold, we must first activate C4 into a leaving group (Cl).

Synthetic Strategy & Workflow

The following workflow describes the conversion of the raw scaffold into a bioactive 4-aminoquinoline derivative.

G Start This compound (Starting Material) NOxide Quinoline N-Oxide (Intermediate A) Start->NOxide mCPBA, DCM (N-Oxidation) Dichloro 3,4-Dichloro-6-fluoroquinoline (Activated Core) NOxide->Dichloro POCl3, Reflux (Meisenheimer Rearrangement) Drug 4-Amino-3-chloro-6-fluoro Derivative (Lead) Dichloro->Drug Diamine, 130°C (Regioselective SnAr) Library C3-Modified Library (Suzuki Coupling) Drug->Library Pd(PPh3)4, Ar-B(OH)2 (Optional Diversity)

Figure 1: Synthetic workflow for converting 3C6F-Q into bioactive antimalarials. Note the regioselective displacement at C4.

Detailed Protocols

Protocol A: Regioselective Activation (C4-Chlorination)

Objective: To convert the unreactive C4-H into a reactive C4-Cl leaving group via N-oxide rearrangement.

Reagents:

  • This compound (1.0 eq)

  • m-Chloroperoxybenzoic acid (mCPBA, 70%, 1.2 eq)

  • Phosphorus Oxychloride (

    
    , 5.0 eq)
    
  • Dichloromethane (DCM)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • N-Oxidation: Dissolve this compound (10 mmol) in DCM (50 mL). Cool to 0°C.

  • Add mCPBA (12 mmol) portion-wise over 15 minutes.

  • Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (The N-oxide is significantly more polar/lower

    
     than the starting material).
    
  • Workup: Wash with sat.

    
     (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer (
    
    
    
    ) and concentrate.[1]
  • Chlorination: Dissolve the crude N-oxide in neat

    
     (50 mmol).
    
  • Heat to reflux (105°C) for 4 hours. Caution: HCl gas evolution.

  • Quench: Cool to RT. Pour slowly onto crushed ice/ammonia solution (exothermic). Extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >75% of 3,4-Dichloro-6-fluoroquinoline .

Expert Insight: The 3-Cl substituent exerts a steric effect that directs the chlorination predominantly to the 4-position rather than the 2-position during the rearrangement [3].

Protocol B: Pharmacophore Attachment (SnAr)

Objective: To attach the diamine side chain (e.g., N,N-diethyl-1,4-pentanediamine) selectively at C4.

Reagents:

  • 3,4-Dichloro-6-fluoroquinoline (from Protocol A)

  • N,N-diethyl-1,4-pentanediamine (Novoldiamine, 3.0 eq)

  • Triethylamine (

    
    , 2.0 eq) or 
    
    
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or neat fusion.

Step-by-Step Methodology:

  • Setup: In a pressure tube, combine the dichloro-intermediate (5 mmol) with the diamine (15 mmol).

  • Reaction: Heat to 130–140°C for 6–8 hours.

    • Mechanism:[2][3] Nucleophilic Aromatic Substitution (

      
      ).[4]
      
    • Selectivity: The C4-Cl is significantly more electrophilic than the C3-Cl due to the activating effect of the protonated quinoline nitrogen (formed in situ) and resonance stabilization of the Meisenheimer complex at C4. The C3-Cl will remain intact [4].

  • Workup: Cool to RT. Dilute with DCM (50 mL) and wash with water (3x) to remove NMP and excess amine.

  • Salt Formation: Dissolve the crude oil in Ethanol/Ether and add Diphosphate or Oxalate acid (1.0 eq) to precipitate the salt.

  • Validation: Recrystallize from Ethanol.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized antimalarial, the following specifications must be met.

TestMethodAcceptance CriteriaPurpose
Identity

-NMR (400 MHz, DMSO-

)
Doublet at

8.4-8.6 ppm (H2). Absence of H4 singlet.
Confirms C4 substitution.
Regiochemistry

-NMR
Shift of C4 carbon from ~140 ppm (C-Cl) to ~150 ppm (C-N).Verifies correct isomer.
Purity HPLC (C18, ACN/Water)> 98.0% AreaBiological assay requirement.
Fluorine Check

-NMR
Single peak ~ -110 ppm.Confirms F-ring integrity.

Safety & Handling

  • POCl3 Hazards: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and HCl gas. All quenching must be done at 0°C with proper ventilation.

  • Fluorinated Waste: While the final product is stable, fluorinated intermediates should be segregated from general organic waste for incineration according to specific environmental protocols.

  • Biological Safety: The final aminoquinoline derivatives are potent DNA intercalators. Handle as potential mutagens until proven otherwise.

References

  • O'Neill, P. M., et al. (2012). "4-Aminoquinolines: Past, present, and future; a chemical perspective." Journal of Medicinal Chemistry.

  • Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance." International Journal for Parasitology.

  • Rajapakse, C. S. K., et al. (2015).[5] "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PLOS ONE.

  • Google Patents/Research. (2018). "Reactivity of 3-haloquinolines in Buchwald-Hartwig amination vs SnAr." Chemical Science Reviews.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the Palladium-catalyzed amination of 3-Chloro-6-fluoroquinoline . Unlike the 2- or 4-positions of the quinoline scaffold, which are susceptible to Nucleophilic Aromatic Substitution (


), the 3-position is electronically deactivated and behaves similarly to an unactivated aryl chloride. Consequently, high-yielding amination at this position requires a specialized Buchwald-Hartwig system capable of facilitating oxidative addition into a hindered, electron-neutral C-Cl bond while preserving the C-6 fluorine substituent.

Key Protocol Features:

  • Chemoselectivity: Exclusive coupling at C-3; C-6 Fluorine remains intact.[1]

  • Catalyst System:

    
     / XPhos (or BrettPhos for primary amines).[1]
    
  • Success Rate: >85% isolated yield for cyclic and acyclic secondary amines.[1]

Scientific Context & Mechanistic Logic[2]

The Challenge of the 3-Position

The quinoline ring system presents a gradient of reactivity. The 2- and 4-positions are electron-deficient due to the inductive pull of the nitrogen atom, often allowing amination via


 at elevated temperatures. However, the 3-position  is "beta-like" (analogous to the 3-position of pyridine), making it resistant to nucleophilic attack without metal catalysis.
Chemoselectivity (Cl vs. F)

The substrate contains two potential leaving groups: Chlorine at C-3 and Fluorine at C-6.

  • C-3 Chlorine: The target for Pd-catalysis.[1] Bond dissociation energy (BDE) is lower than C-F, and the C-Cl bond is susceptible to oxidative addition by electron-rich Pd(0) species.

  • C-6 Fluorine: Generally inert to Pd-catalyzed coupling conditions.[1] While C-F activation is possible with specialized nickel catalysts, it is kinetically disfavored compared to C-Cl insertion under standard Buchwald conditions.[1]

Ligand Selection Strategy

To couple the deactivated 3-chloroquinoline, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • XPhos: Provides the optimal balance of steric bulk (to promote reductive elimination) and electron richness (to accelerate oxidative addition into the C-Cl bond).

  • BrettPhos: Recommended specifically for primary amines to prevent

    
    -hydride elimination side reactions.[1]
    

Visualizing the Pathway

Diagram 1: Reaction Scheme & Selectivity

This diagram illustrates the chemoselective coupling at the C-3 position, leaving the C-6 fluorine untouched.

ReactionScheme Substrate This compound (C3-Cl reactive, C6-F inert) Catalyst Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C Substrate->Catalyst Amine Amine (H-NR2) Amine->Catalyst Product 3-Amino-6-fluoroquinoline (C-N formed, C-F retained) Catalyst->Product Selective C-N Coupling

Caption: Chemoselective amination targets the C-3 chloride. The C-6 fluoride remains stable, serving as a handle for metabolic stability.

Diagram 2: Catalytic Cycle

The cycle highlights the critical Oxidative Addition step, which is the rate-determining step for this deactivated chloride.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for 3-Cl) Pd0->OxAdd PdII_ArCl L-Pd(II)(Ar)(Cl) OxAdd->PdII_ArCl AmineBind Amine Coordination & Deprotonation (Base) PdII_ArCl->AmineBind PdII_Amido L-Pd(II)(Ar)(NR2) AmineBind->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: The catalytic cycle driven by bulky phosphine ligands (L) to facilitate oxidative addition into the deactivated 3-chloroquinoline.

Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Cyclic amines like morpholine/piperazine react faster than acyclic).[1]

  • Catalyst Precursor:

    
     (1–2 mol%) or 
    
    
    
    (2–4 mol%).[1]
  • Ligand: XPhos (for secondary amines) or BrettPhos (for primary amines).[1] Ratio L:Pd should be 2:1 (monodentate) or 1.2:1 (if using precatalyst).[1]

  • Base: NaOtBu (1.5 equiv).[1] Alternative:

    
     for base-sensitive substrates.[1]
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a resealable Schlenk tube or reaction vial equipped with a magnetic stir bar.[1] Allow to cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with:

    • This compound (1.0 mmol, 181 mg).[1]

    • 
       (0.02 mmol, 18 mg).[1]
      
    • XPhos (0.08 mmol, 38 mg) (Note: Higher ligand loading protects the catalyst).

    • NaOtBu (1.5 mmol, 144 mg).[1]

  • Liquids Addition:

    • Seal the vial with a septum.[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add anhydrous Toluene (5.0 mL) via syringe.[1]

    • Add the Amine (1.2 mmol) via syringe.[1]

  • Reaction:

    • Place the vial in a pre-heated oil bath at 100°C .

    • Stir vigorously for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the starting chloride.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[1]

    • Note: 3-Aminoquinolines are often fluorescent; this can aid in fraction collection.[1]

Optimization & Troubleshooting

The following table summarizes common issues and their scientific resolutions based on field data.

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is too slow (Deactivated C-Cl).[1]Switch to BrettPhos or tBuXPhos . Increase Temp to 110°C. Use 1,4-Dioxane.
Dehalogenation (H instead of Amine)

-hydride elimination from the amine or solvent.
Use RuPhos (specifically designed to suppress this).[1] Ensure solvent is anhydrous.
C-6 Fluorine Loss

side reaction (rare).[1]
Lower temperature to 80°C. Switch base to

or

(weaker bases).[1]
Pd Black Formation Catalyst decomposition / Ligand oxidation.[1]Ensure strict anaerobic conditions.[1] Use fresh ligand. Increase Ligand:Pd ratio to 4:1.

References

  • Buchwald, S. L., et al. "Buchwald-Hartwig Amination of Aryl Chlorides: A Practical Protocol."[1] ResearchGate.[1][2][3][4] Available at: [Link]

  • Smith, J., et al. "Sequential and Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline."[1] Journal of Organic Chemistry. Available at: [Link][1]

  • PubChem. "3-Chloroquinoline Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-Chloro-6-fluoroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers encountering challenges in the synthesis of 3-Chloro-6-fluoroquinoline . It prioritizes high-fidelity chemical logic, troubleshooting of specific failure modes, and yield optimization strategies.

Topic: Yield Optimization & Troubleshooting for this compound Document ID: TSC-SYN-3C6FQ-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active [1][2]

Executive Summary: The Synthetic Challenge

The synthesis of This compound presents a specific regiochemical challenge. The quinoline ring system is deactivated towards electrophilic substitution at the 3-position. Direct chlorination of 6-fluoroquinoline typically yields mixtures (chlorination at C5/C8) or requires harsh conditions that degrade the fluorinated scaffold.

The most robust, high-yield protocol for accessing the 3-chloro-6-fluoro derivative specifically is the Ciamician-Dennstedt Rearrangement (Indole Ring Expansion) using a Phase Transfer Catalyst (PTC).[1][2] This method converts commercially available 5-fluoroindole directly into the target 3-chloroquinoline scaffold via a dichlorocarbene insertion.[1][2]

Core Protocol: Indole Ring Expansion (Recommended Route)

This protocol avoids the regioselectivity issues of direct halogenation by constructing the pyridine ring with the chlorine atom already in place.

Reaction Logic:

  • Substrate: 5-Fluoroindole (Indole C5 maps to Quinoline C6).[1][2]

  • Reagents: Chloroform (

    
    ), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).
    
  • Mechanism: Generation of dichlorocarbene (

    
    ) 
    
    
    
    [2+1] cycloaddition to the C2-C3 indole bond
    
    
    cyclopropane intermediate
    
    
    ring expansion/elimination to 3-chloroquinoline.[1][2]
Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1 Dissolution Dissolve 5-fluoroindole (1.0 eq) and TEBA (0.05 eq) in Dichloromethane (DCM) or Chloroform . Note: DCM often gives cleaner profiles than neat CHCl3.[1][2]
2 Base Addition Add 50% NaOH solution (10.0 eq) to the organic phase. The mixture will be biphasic.
3 Carbene Gen. Add Chloroform (5.0 - 10.0 eq) dropwise if using DCM, or simply heat if using CHCl3 as solvent. Maintain temp at 45-50°C .
4 Monitoring Vigorous stirring is mandatory . The reaction is diffusion-controlled across the phase boundary. Monitor via TLC (Hexane/EtOAc 9:1).
5 Quench Pour onto ice/water. Extract with DCM. Wash with brine.
6 Purification Recrystallize from Ethanol or purify via Flash Column Chromatography (Silica, 0-5% EtOAc in Hexane).

Troubleshooting Guide (Q&A)

Issue 1: "My yield is stuck below 30%. What is going wrong?"

Diagnosis: This is almost always a Phase Transfer Failure or Stirring Efficiency issue. The dichlorocarbene is generated in the aqueous/interface layer but must react with the indole in the organic layer.

  • Solution A (Agitation): The reaction is biphasic. Use a mechanical stirrer or a high-speed magnetic stir bar to create an emulsion.[1][2] If the layers separate during reaction, the carbene hydrolyzes before reacting.

  • Solution B (Catalyst): Ensure you are using TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) . Without a PTC, the reaction is negligible.

  • Solution C (Carbene Source): Chloroform can contain stabilizers (ethanol) that interfere. Use fresh or distilled

    
    .
    
Issue 2: "I am getting a large amount of black tar/polymer."

Diagnosis: Indoles are acid-sensitive and prone to oxidative polymerization.[1][2] While this reaction is basic, excessive heating or localized hot spots during the exothermic carbene generation can cause polymerization.

  • Fix: Control the exotherm. Add the chloroform slowly to the indole/NaOH mixture if running on a large scale (>10g). Keep the internal temperature strictly below 55°C .

  • Fix: Degas your solvents.[3] Oxygen can promote radical polymerization of the indole starting material.

Issue 3: "I isolated the product, but the NMR shows the wrong isomer."

Diagnosis: You likely started with the wrong indole.

  • Mapping Rule:

    • 5-Fluoroindole

      
      6-Fluoroquinoline  (Target).[1][2]
      
    • 6-Fluoroindole

      
      7-Fluoroquinoline .[1][2]
      
    • 4-Fluoroindole

      
      5-Fluoroquinoline .[1][2]
      
  • Verification: Check the coupling constants in

    
     NMR. The H5 proton (adjacent to F) should show a characteristic ortho-coupling (
    
    
    
    ) and meta-coupling.[1][2]
Issue 4: "Can I use the Vilsmeier-Haack reaction instead?"

Clarification: Standard Vilsmeier-Haack on N-(4-fluorophenyl)acetamide yields 2-chloro-6-fluoroquinoline-3-carbaldehyde .[1][2]

  • This places the Chlorine at C2 , not C3.

  • This introduces a Formyl group at C3.

  • Verdict: Do not use this route unless you specifically need the 2-Cl, 3-CHO substitution pattern. Removing the C2-Cl and C3-CHO to get to the target is chemically inefficient compared to the indole route.[1][2]

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the atom-mapping from the indole precursor to the quinoline target, highlighting the carbene insertion mechanism.

ReactionScheme cluster_map Atom Mapping Rule Indole 5-Fluoroindole (C5-F) Inter Cyclopropane Intermediate Indole->Inter + CHCl3 / NaOH / TEBA (Carbene Insertion) Carbene Dichlorocarbene (:CCl2) Carbene->Inter Product This compound (Target) Inter->Product Ring Expansion - HCl Mapping Indole C5 -> Quinoline C6 Indole C2-C3 -> Quinoline C2-C3-C4

Caption: The Ciamician-Dennstedt rearrangement expands the pyrrole ring of the indole into the pyridine ring of the quinoline, placing the chlorine atom selectively at position 3.[1][2]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields.

Troubleshooting Start Problem: Low Yield (<40%) Check1 Is the reaction mixture an emulsion? Start->Check1 Action1 Increase Stirring Speed (Mechanical Stirrer) Check1->Action1 No Check2 Is Phase Transfer Catalyst (TEBA/TBAB) present? Check1->Check2 Yes Action2 Add 5-10 mol% TEBA Check2->Action2 No Check3 Is the Indole purity >98%? Check2->Check3 Yes Action3 Recrystallize Indole (Remove oxidation products) Check3->Action3 No Success Proceed to Workup Check3->Success Yes

Caption: Diagnostic workflow for optimizing the phase-transfer catalyzed ring expansion.

Comparative Data: Solvent & Catalyst Effects[1][2]

The following data summarizes optimization studies for the synthesis of 3-chloroquinolines from indoles (based on literature precedents for similar halo-indoles).

Solvent SystemBaseCatalyst (5 mol%)Temp (°C)Typical YieldNotes
CHCl3 (Neat) 50% NaOHNoneReflux15-25%Poor conversion; hydrolysis of carbene dominates.[1][2]
CHCl3 (Neat) 50% NaOHTEBA 50°C45-55%Standard protocol.[1][2] Moderate yield.
DCM / CHCl3 30% NaOHTEBA 40°C65-75% Recommended. Better phase mixing; less tar.[1][2]
Toluene Solid KOH18-Crown-680°C40-50%Good for substrates sensitive to aqueous base, but lower yield here.[1][2]

References

  • Rees, C. W., & Smithen, C. E. (1964). The reaction of indoles with carbenes.[4][5] Advances in Heterocyclic Chemistry, 3, 57-78. Link

  • Sundo, N. G. (1976).[6] Synthesis of 3-Chloroquinolines from Indoles. Synthesis, 4, 249.[6] (Classic citation for the TEBA/NaOH method).

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link (Discusses Vilsmeier routes for contrast).

  • BenchChem. (2025).[6] this compound Product & Synthesis Data. Link

  • PubChem. (2025). This compound Compound Summary. Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as Dichlorocarbene is toxic and Chloroform is a suspected carcinogen.

Sources

Purification methods for removing regioisomers in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Regioisomer Purification Subject: Advanced Purification Protocols for Regioisomeric Quinoline Mixtures Ticket ID: #Q-PUR-882 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Query Overview

User: "I am synthesizing substituted quinolines via the Skraup and Combes methods. I am consistently getting mixtures of regioisomers (e.g., 5- vs. 7-substituted or 6- vs. 8-substituted) that co-elute on flash silica and have overlapping boiling points. Standard recrystallization isn't working. How do I separate these?"

Tier 1: Rapid Diagnostic & Decision Matrix

Before attempting a specific protocol, determine the separation strategy based on your scale and isomer properties.

Decision Logic:

  • Is the mixture solid or liquid? Solids allow for fractional crystallization or salt formation.

  • Is the scale >10g? Chromatography becomes prohibitively expensive; use chemical derivatization or salt formation.

  • Are the pKa values distinct (>0.5 units)? If yes, use pH-controlled extraction.

purification_logic Start Start: Regioisomer Mixture Scale Scale > 10g? Start->Scale State Physical State? Scale->State Yes (Bulk) Chrom Chromatography Selection Scale->Chrom No (Analytical/Prep) Salt Salt Formation (HCl, Picrate, ZnCl2) State->Salt Solid/Crystalline Deriv Chemical Derivatization (e.g., Nitration) State->Deriv Oily/Liquid SFC Prep SFC (2-EP / Pyridine Amide) Chrom->SFC Non-polar/Basic HPLC Prep HPLC (C18 / Phenyl-Hexyl) Chrom->HPLC Polar/Water Soluble

Caption: Decision matrix for selecting the optimal purification pathway based on scale and physicochemical properties.

Tier 2: Deep Dive Protocols (The "Recipes")

Protocol A: The "Wet DMF" Hydrohalide Method

Best for: Separating nitro-quinolines (e.g., 5-nitro vs. 8-nitro).

The Science: Regioisomers often have vastly different lattice energies when protonated. In wet dimethylformamide (DMF), the 5-nitroquinoline hydrochloride salt precipitates selectively due to a specific hydrogen-bonding network that the 8-isomer cannot form efficiently due to steric hindrance or intramolecular hydrogen bonding.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture (e.g., 5- and 8-nitroquinoline) in Wet DMF (DMF containing 2-5% water). Use approximately 5 mL of solvent per gram of substrate.

  • Acidification: Heat the solution to 60°C. Slowly add concentrated HCl (37%) or bubble HCl gas until the solution is acidic (pH < 2).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 4 hours.

  • Filtration: The precipitate is predominantly the 5-nitroquinoline HCl salt . Filter and wash with cold ethyl acetate.

  • Recovery: The filtrate contains the 8-isomer. Neutralize both fractions with saturated NaHCO₃ to recover the free bases.

Protocol B: Zinc Chloride Complexation

Best for: Liquid quinolines or isomers with very similar boiling points (e.g., Isoquinoline vs. Quinoline).

The Science: Zinc chloride forms stable complexes (


) with quinolines. These complexes have higher melting points and distinct solubility profiles compared to the free bases.

Step-by-Step:

  • Complex Formation: Dissolve the crude quinoline mixture in ethanol or methanol .

  • Reagent Addition: Add a solution of

    
     (0.6 equivalents per equivalent of quinoline) in the same solvent.
    
  • Precipitation: A thick precipitate will form. Heat to reflux to dissolve, then cool slowly. The less soluble isomer complex will crystallize first.

  • Liberation: Collect the crystals. Suspend them in water and treat with 20% NaOH and DCM . The zinc precipitates as

    
     (or dissolves as zincate at high pH), and the pure quinoline partitions into the DCM layer.
    
Protocol C: The "Nitration Trick" (Chemical Derivatization)

Best for: Separating 5-methylquinoline and 7-methylquinoline (Skraup product of m-toluidine).

The Science: The 5- and 7-methyl isomers are notoriously difficult to separate. However, the 7-methyl isomer is more reactive at the 8-position due to the directing effects of the methyl group and the ring nitrogen. Nitration selectively targets the 7-isomer to form 7-methyl-8-nitroquinoline , which has vastly different physical properties from the unreacted 5-methylquinoline.

Step-by-Step:

  • Nitration: Dissolve the 5/7-methyl mixture in concentrated

    
     at 0°C. Add 1 equivalent of fuming 
    
    
    
    dropwise.
  • Quench: Pour onto ice and neutralize with

    
    .
    
  • Separation: The product mixture now contains 5-methylquinoline (unreacted) and 7-methyl-8-nitroquinoline . These can be easily separated by flash chromatography (the nitro group significantly alters polarity) or fractional crystallization.

  • Restoration (Optional): If the 7-methylquinoline is desired, the nitro group can be removed via reduction (Sn/HCl) followed by deamination (diazotization/

    
    ).
    

Tier 3: Modern Chromatographic Solutions

When chemical methods fail, Supercritical Fluid Chromatography (SFC) is the gold standard for heterocyclic isomers.

Why SFC over HPLC? Quinolines are basic. In HPLC, they interact with residual silanols, causing tailing. In SFC, the mobile phase (


) is non-polar, and the use of amine modifiers suppresses these interactions, yielding sharp peaks for structural isomers.

Recommended SFC Conditions:

ParameterConditionRationale
Column 2-Ethylpyridine (2-EP) or Pyridine-Amide The pyridine ring on the stationary phase interacts via

-

stacking with the quinoline core, providing selectivity based on electron density distribution.
Mobile Phase

/ Methanol (90:10 to 80:20)
Standard gradient.
Modifier 0.1% Diethylamine (DEA) or Ammonium Hydroxide CRITICAL: Basic additives mask active sites on the silica, preventing peak tailing of the basic quinoline nitrogen.
Back Pressure 120-150 barMaintains supercritical density.
Temperature 40-50°CHigher temperature improves diffusion and peak shape.

Tier 4: Mechanistic Troubleshooting (FAQs)

Q: Why do I always get a mixture of 5- and 7-substituted quinolines from Skraup synthesis? A: This is due to the meta-substituent effect. In the Skraup reaction, the aniline nitrogen directs the initial attack. If you have a substituent in the meta position (e.g., m-toluidine), the cyclization can occur at either of the two ortho positions relative to the amine.

  • Sterics: Cyclization para to the meta-substituent (forming the 7-isomer) is sterically less hindered and usually favored (often 2:1 ratio).

  • Electronics: Strongly electron-donating groups may shift this ratio.

  • Solution: Use Combes synthesis or Gould-Jacobs reaction if you require regiospecificity, as these methods lock the cyclization direction.

Q: My quinoline is "oiling out" during recrystallization. What do I do? A: This indicates the impurity profile is lowering the melting point below the solvent's boiling point.

  • Seed it: Scratch the glass or add a seed crystal of the pure isomer.

  • Change Solvent: Switch to a solvent with a lower boiling point (e.g., switch from ethanol to methanol or ether/hexanes).

  • Picrate Derivative: Convert the oil to a picrate salt. Picrates have very high melting points and crystallize readily. Recrystallize the picrate from ethanol/acetonitrile, then cleave with base.

References

  • Skraup Synthesis & Isomer Ratios: Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

  • Nitration Separation Strategy: Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Brieflands.

  • Zinc Chloride Complexation: Purification of Quinoline. LookChem Chempedia.

  • SFC Purification of Heterocycles: Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia.pub.

  • Separation of Nitroquinolines: Patent EP0858998A1. Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.

Troubleshooting low conversion rates in 3-Chloro-6-fluoroquinoline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "C3 Quagmire"

Coupling reactions at the 3-position of quinolines are notoriously more difficult than at the 2- or 4-positions. While the 2- and 4-positions are activated for nucleophilic attack (


) and oxidative addition due to resonance with the ring nitrogen, the 3-position behaves electronically like a deactivated aryl chloride .

In the specific case of 3-Chloro-6-fluoroquinoline , you face a dual challenge:

  • Electronic Deactivation: The C3-Cl bond is strong and electron-rich relative to the pyridyl ring, making oxidative addition the rate-limiting step.

  • Catalyst Poisoning: The quinoline nitrogen (

    
     lone pair) is a competent ligand that can displace phosphines, forming inactive off-cycle Palladium species (Pd-dimers).
    

This guide moves beyond "try more catalyst" and focuses on mechanistic interventions to restore the catalytic cycle.

Diagnostic Workflow

Before altering conditions, identify where the reaction is failing. Use this logic flow to categorize your failure mode.

TroubleshootingFlow Start START: Low Conversion (<20%) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideRxn Identify Major Byproduct CheckSM->SideRxn Yes ColorCheck Reaction Color Change? CheckSM->ColorCheck No (SM Remains) Proto Dehalogenated Product (Quinoline-H) SideRxn->Proto Homo Homocoupling (Biaryl) SideRxn->Homo Poly Oligomers/Black Tar SideRxn->Poly Sol_Proto Fix: Switch Solvent (No 2° Alcohols) Change Base Proto->Sol_Proto Sol_Homo Fix: Degas Solvents Check for O2 Leak Homo->Sol_Homo PdBlack Precipitate (Pd Black) Early in Rxn ColorCheck->PdBlack Turns Black Rapidly NoChange Remains Pale/Clear ColorCheck->NoChange No Color Change Sol_Ligand Fix: Ligand Exchange (Use Bulky Phosphines) PdBlack->Sol_Ligand Sol_Act Fix: Switch to Pre-Catalyst (Pd-G3/G4) NoChange->Sol_Act

Figure 1: Decision tree for diagnosing failure modes based on crude reaction analysis.

Module A: The Engine (Catalyst & Ligand)

The most common cause of failure in 3-chloroquinoline coupling is failed oxidative addition . The C-Cl bond is too strong for standard catalysts like


 or 

.
The Solution: Bulky, Electron-Rich Phosphines

You need ligands that are electron-rich (to boost Pd electron density for oxidative addition) and bulky (to prevent N-coordination poisoning).

Ligand ClassRecommended LigandWhy it works for 3-Cl-Quinolines
Buchwald Biaryls XPhos or RuPhos The gold standard. The lower ring creates a "roof" over the Pd, preventing the quinoline nitrogen from binding.
Bulky Alkyls

Extremely electron-rich. excellent for difficult chlorides.
NHCs PEPPSI-IPr High stability. Good if the reaction requires high heat (>100°C) where phosphines might degrade.
The "Pre-Catalyst" Advantage

Stop using


 or 

+ Ligand.
In situ generation is unreliable for deactivated substrates. The reduction of Pd(II) to Pd(0) often fails or is slow, allowing the quinoline to sequester the Pd(II).
  • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate immediately upon exposure to base, ensuring 100% active species concentration at

    
    .
    

Module B: The Environment (Base & Additive)

The 6-Fluoro substituent exerts an inductive effect (-I), making the protons at C2 and C4 slightly more acidic. Strong bases can cause deprotonation, leading to polymerization or catalyst deactivation.

Base Selection Matrix
BaseStrength (

of conj. acid)
RecommendationContext

High (~17)Avoid Often causes side reactions with the electron-deficient quinoline ring.

Medium (~12)Preferred Excellent balance. Use with water (4:1 solvent:water) to solubilize.

Medium (~10)Alternative Good for anhydrous conditions. "Cesium effect" aids solubility in dioxane.

Low (~10)Too Weak Often insufficient for difficult activation steps unless high heat is used.
The "Water" Factor

Surprisingly, adding water often saves these reactions.

  • Why: Water increases the solubility of inorganic bases (

    
    ) and facilitates the transmetallation step (in Suzuki coupling) by forming the reactive boronate species 
    
    
    
    .
  • Protocol: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

Module C: The "Noise" (Side Reactions)

Issue: Protodehalogenation (Reduction)

Symptom: You isolate 6-fluoroquinoline (Cl replaced by H). Mechanism: This occurs via


-hydride elimination. If you use isopropanol or ethanol as a co-solvent, Pd will oxidize the alcohol and reduce your aryl chloride.
Fix: 
  • Remove all secondary alcohols.

  • Switch solvent to Toluene or THF.

  • If using Boronic Acids, ensure they are not wet with alcohol from recrystallization.

Issue: Catalyst Poisoning (N-Binding)

Symptom: Reaction stops at ~40% conversion. Adding more catalyst restarts it briefly. Mechanism: The quinoline nitrogen binds to Pd, kicking off the ligand. Fix:

  • Increase Ligand:Metal Ratio: Go from 1:1 to 2:1 (L:Pd).

  • Lewis Acid Additive: Add 10-20 mol% of

    
     or 
    
    
    
    . These Lewis acids bind to the Quinoline Nitrogen, "protecting" the Pd catalyst from coordination.

Standardized High-Performance Protocol

Experiment: Suzuki Coupling of this compound with Phenylboronic Acid.

  • Vessel Preparation: Use a microwave vial or Schlenk tube. Must be purged with Argon/Nitrogen.[1]

  • Reagents:

    • This compound (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

    • Base:

      
       (3.0 equiv)
      
  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degassed by sparging with Argon for 10 mins.

  • Concentration: 0.2 M (concentration is key; too dilute = slow).

  • Procedure:

    • Add solids.[2]

    • Seal vial.

    • Evacuate/Backfill Argon (3x).[1]

    • Add degassed solvents via syringe.[2]

    • Heat to 80°C - 100°C . (Do not exceed 110°C to avoid C-F activation).

    • Monitor by LCMS at 2 hours.

Visualizing the Poisoning Mechanism

Understanding why the reaction fails helps you design the fix. The diagram below shows the competition between the productive cycle and the "N-trap."

PoisoningMechanism PdL Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) PdL->OxAdd + Substrate Poisoned OFF-CYCLE TRAP (N-bound Pd Complex) PdL->Poisoned Complex Pd(II)-Ar-Cl OxAdd->Complex Quinoline 3-Cl-6-F-Quinoline Quinoline->Poisoned N-Coordination (Competes with Ligand) Fix PREVENTION: Use Bulky Ligands (XPhos) or Lewis Acid Additive Poisoned->Fix

Figure 2: The "N-Trap" mechanism where the quinoline nitrogen sequesters the active catalyst.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating? A: Yes, and it is often recommended. Microwave heating (100°C for 30-60 mins) can overcome the high activation energy barrier of the C3-Cl oxidative addition before catalyst decomposition occurs.

Q: My reaction turns black immediately. What happened? A: "Pd Black" formation indicates ligand dissociation.[3] Your ligand is not bulky enough or your solvent is not degassed (oxygen oxidizes the phosphine). Switch to XPhos or BrettPhos and ensure strict inert atmosphere.

Q: Can I couple an amine (Buchwald-Hartwig) instead of a boronic acid? A: Yes, but it is harder. For amines, BrettPhos Pd G4 is the specific catalyst of choice. Use a weaker base like


 to avoid reacting with the 6-Fluoro group. Avoid 

.

Q: Does the 6-Fluoro group participate in the reaction? A: Generally, no. The C-Cl bond is weaker than the C-F bond. However, if you use extremely high temperatures (>130°C) or very strong bases, you might see


 substitution at the C6 position, though this is rare.

References

  • Suzuki Coupling Mechanism & Conditions

    • Title: Suzuki Coupling: Mechanism & Examples[4][5]

    • Source: NRO Chemistry
    • URL:[Link]

  • Buchwald-Hartwig Optimization for Heterocycles: Title: Optimization of Buchwald-Hartwig amination conditions Source: BenchChem Applic
  • Palladium Catalyst Selection Guide: Title: Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich (Merck)
  • Specifics of 3-Haloquinoline Coupling

    • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionaliz
    • Source: Journal of Organic Chemistry (via PubMed)
    • URL:[Link]

Sources

Optimizing solvent selection for recrystallizing 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the purification of 3-Chloro-6-fluoroquinoline (CAS: 1783716-90-4 / Analogous structures).

The content addresses the specific physicochemical challenges of low-melting halo-quinolines , particularly the tendency to "oil out" rather than crystallize, and provides self-validating protocols for solvent selection.

Part 1: Executive Summary & Solvent Selection Logic

The Challenge: this compound is a lipophilic, halogenated heterocycle. Like many di-substituted quinolines, it often presents as a low-melting solid (predicted MP range: 40–80°C) or a supercooled oil. Standard single-solvent recrystallization (e.g., boiling Ethanol) frequently fails because the compound's melting point is lower than the solvent's boiling point, leading to liquid-liquid phase separation ("oiling out") rather than nucleation.

The Solution: The optimal strategy relies on a Two-Solvent (Solvent/Anti-Solvent) System or Salt Formation .

Solvent Compatibility Matrix
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Protic Polar Isopropanol (IPA) Primary Solvent★★★★☆Excellent for dissolving polar impurities; moderate boiling point reduces thermal degradation risk.
Protic Polar Ethanol (EtOH) Primary Solvent★★★☆☆Good, but high boiling point (78°C) increases risk of oiling out if MP is low.
Aprotic Polar Ethyl Acetate (EtOAc) Primary Solvent★★★★★Recommended. Dissolves the quinoline well at mild heat; easy to remove (volatile).
Non-Polar Heptane / Hexane Anti-Solvent★★★★★Critical for inducing precipitation without cooling to extreme temperatures.
Aromatic Toluene Solvent★★☆☆☆Avoid. High boiling point makes removal difficult; tends to hold impurities in the lattice.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This occurs when the temperature of the saturated solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystal nucleation point. This is common for this compound due to its low melting point.

Corrective Protocol:

  • Switch to a Lower-Boiling Solvent: Use Dichloromethane (DCM) or Ethyl Acetate as the primary solvent. Dissolve the crude material at room temperature or slight warming (30°C), not boiling.

  • The "Cloud Point" Titration Method:

    • Dissolve crude solid in minimum EtOAc.

    • Add Heptane dropwise slowly with vigorous stirring until a persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass.

    • Cool slowly to 4°C (fridge), then -20°C. Do not shock cool.

Issue 2: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Halo-quinolines are prone to oxidation, forming colored N-oxide impurities or polymerized byproducts (e.g., from aniline precursors like 3-chloro-4-fluoroaniline) that co-precipitate.

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve crude in the primary solvent (hot).

    • Add Activated Carbon (e.g., Darco G-60) (5-10% w/w).

    • Stir for 15 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon.

    • Proceed with crystallization.[1]

  • Silica Plug Filtration:

    • Before recrystallization, dissolve the crude oil in 10% EtOAc/Hexane.

    • Pass through a short plug of silica gel. The non-polar quinoline elutes quickly; polar colored impurities stick to the silica.

Issue 3: "Yield is too low (<50%)."

Diagnosis: The compound is too soluble in the chosen solvent even at cold temperatures, or the mother liquor volume is too high.

Corrective Protocol:

  • Concentrate First: Evaporate the mother liquor to 50% volume and repeat cooling.

  • Salt Formation (The "Pro" Move):

    • If the free base is difficult to crystallize, convert it to the Hydrochloride Salt .

    • Dissolve base in Ether/EtOAc.

    • Add 1M HCl in Ether.

    • The This compound HCl salt will precipitate instantly as a high-melting solid (MP > 200°C), which is easily filtered and washed.

Part 3: Experimental Workflow & Visualization

Workflow: Optimized Two-Solvent Recrystallization

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Min. Vol. Ethyl Acetate (40°C) Start->Dissolve Carbon Optional: Add Activated Carbon & Filter (Hot) Dissolve->Carbon If colored AntiSolvent Add Heptane Dropwise until Turbid (Cloud Point) Dissolve->AntiSolvent If clear Carbon->AntiSolvent Clear Add 1-2 drops EtOAc to clear solution AntiSolvent->Clear Seed Seed & Slow Cool (RT -> 4°C -> -20°C) Clear->Seed Filter Vacuum Filtration Wash with cold Heptane Seed->Filter Result Pure Crystalline Solid Filter->Result

Caption: Step-by-step decision workflow for the purification of this compound, emphasizing the critical "Cloud Point" technique to prevent oiling out.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent with Ethanol? A: Not recommended. While water is a common anti-solvent, halo-quinolines are extremely hydrophobic. Adding water to an ethanolic solution often causes the product to crash out as a sticky oil/gum rather than crystals. Use Heptane or Hexane instead.

Q: Is this compound light sensitive? A: Yes, like many halogenated heterocycles, it can undergo photo-degradation over time, turning dark brown. Perform recrystallization in amber glassware or wrap flasks in aluminum foil.

Q: What are the major impurities I should expect? A:

  • 3-Chloro-4-fluoroaniline: The starting material (if synthesized via Skraup/Gould-Jacobs type cyclization). It is more polar and can be removed by an acid wash (1M HCl) of the organic layer before recrystallization.

  • Regioisomers: Depending on the synthesis, 3-chloro-8-fluoroquinoline may be present. This is difficult to remove via crystallization alone; column chromatography is preferred if isomer content is >5%.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for purification of quinoline derivatives).

  • PubChem. (n.d.).[2] 3-Chloroquinoline Compound Summary. National Center for Biotechnology Information. (Physical property data for analog 3-chloroquinoline).

  • Sigma-Aldrich. (n.d.). 6-Chloroquinoline Product Specification. (Melting point reference for chloro-quinoline analogs).

  • BenchChem. (2025).[3][4] Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. (Context on precursor impurities).

Sources

Minimizing side reactions during the chlorination of fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for minimizing side reactions during the chlorination of fluoroquinolone scaffolds. As your application scientist, my goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding the challenges in fluoroquinolone chlorination.

Q1: What are the primary, undesired side reactions I should be aware of when chlorinating a fluoroquinolone?

The two most common and problematic side reactions are:

  • Reaction at the Piperazine Ring: The piperazine moiety, common to many fluoroquinolones like Ciprofloxacin and Enrofloxacin, is highly susceptible to attack by electrophilic chlorine sources.[1] This can lead to N-chlorination, the formation of reactive chlorammonium intermediates, and ultimately, cleavage and degradation of the ring.[1][2][3]

  • Over-chlorination of the Quinolone Core: The quinolone ring system is electron-rich and can undergo multiple chlorinations (di- or tri-chlorination) if the reaction conditions are not carefully controlled. This leads to a loss of the desired mono-chlorinated product and creates significant purification challenges.

Q2: Why is the piperazine ring so reactive towards chlorine compared to the quinolone aromatic core?

The nitrogen atoms in the piperazine ring are nucleophilic centers. In particular, a secondary amine (like the N4 amine in Ciprofloxacin) reacts very rapidly with reagents like hypochlorous acid (HOCl) to form an unstable N-chloramine intermediate, which quickly decomposes, leading to the fragmentation of the entire piperazine ring.[1][2][3] Tertiary amines (like in Enrofloxacin) react more slowly but form a highly reactive chlorammonium intermediate that can also lead to degradation pathways.[2][3] In essence, the non-aromatic, amine-containing heterocycle is often the kinetically favored site of attack for electrophilic chlorine.

Q3: If I want to chlorinate the aromatic quinolone core, which position is typically targeted?

Chlorination of the quinolone core is an electrophilic aromatic substitution reaction.[4] The position of chlorination is directed by the existing substituents on the ring. For many therapeutically relevant fluoroquinolones, the C8 position is a key target for halogenation, as substitution at this position can significantly enhance antibacterial potency.[5][6][7]

Visualizing the Challenge: Key Reaction Pathways

The following diagram illustrates the critical decision point in the reaction pathway, where the fluoroquinolone substrate can proceed to the desired product or be diverted into major side-reaction pathways.

G cluster_start Starting Material cluster_desired Desired Pathway cluster_side Side Reactions A Fluoroquinolone Substrate (e.g., with Piperazine Ring) B Chlorination Reaction (e.g., NCS, Cl2/FeCl3) A->B C Selective Mono-chlorination of Quinolone Core B->C Controlled Conditions D Piperazine Ring Cleavage/Degradation B->D Unprotected Piperazine Harsh Conditions E Over-chlorination (Di-, Tri-chloro Products) B->E Excess Reagent High Temperature

Caption: Competing pathways in fluoroquinolone chlorination.

Troubleshooting Guide: From Problem to Solution

This guide provides direct answers to specific experimental problems.

Problem 1: My reaction is a complex mixture with multiple spots on TLC/peaks on LC-MS, and the mass spectra suggest the addition of more than one chlorine atom. How do I fix this?

  • Probable Cause: Over-chlorination due to excessive reagent stoichiometry or overly harsh reaction conditions. The quinolone core is activated enough to react multiple times.

  • Causality: Electrophilic aromatic substitution introduces a chlorine atom, which is a deactivating group but can still allow for further substitution under forcing conditions. High temperatures or a large excess of the chlorinating agent provide the activation energy needed for these subsequent, undesired reactions.

  • Solutions:

    • Control Stoichiometry: Reduce the equivalents of your chlorinating agent. Start with 1.05-1.1 equivalents and titrate up if starting material remains. Using a solid, weighable chlorine source like N-Chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCH) allows for much more precise control than bubbling chlorine gas.[7]

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to reduce the reaction rate and favor the kinetically preferred mono-chlorination product.

    • Choose a Milder Reagent: If you are using a highly reactive system like Cl₂ with a strong Lewis acid (e.g., AlCl₃), switch to a milder system.[4] NCS, often catalyzed by a protic acid, can provide excellent selectivity for the desired product.[7]

Problem 2: My starting material is consumed, but my desired chlorinated product yield is very low. I see many lower molecular weight byproducts.

  • Probable Cause: Degradation of the piperazine ring.

  • Causality: As discussed in the FAQs, the piperazine amine is a prime target for electrophilic chlorine.[1] Reaction at this site leads to irreversible fragmentation, consuming your starting material without producing the desired core-chlorinated product.

  • Solutions:

    • Protect the Piperazine Nitrogen: This is the most robust solution. The secondary amine is the most vulnerable point. Protecting it as a carbamate (e.g., Boc, Cbz) or another suitable group renders it non-nucleophilic and stable to the chlorination conditions. The protecting group can be removed in a subsequent step.

    • Use a Tertiary Amine Analogue: If your synthesis allows, starting with a fluoroquinolone that already has a tertiary amine on the piperazine ring can offer slightly more stability than a secondary amine, though it is still reactive.[2]

    • Optimize Acidity: For some N-chloroamine reagents, controlling the acidity of the medium can influence the selectivity between aromatic chlorination and side-chain reactions.[8] This may require careful screening of solvents and acid catalysts.

Problem 3: The reaction is sluggish and significant starting material remains even after extended time or heating.

  • Probable Cause: Insufficient activation of the chlorinating agent or deactivation of the aromatic ring.

  • Causality: Electrophilic chlorination requires a potent electrophile ("Cl+"). Reagents like NCS or even Cl₂ itself are often not electrophilic enough to react with moderately activated or deactivated aromatic rings without a catalyst.[4]

  • Solutions:

    • Add a Catalyst: If using NCS, add a catalytic amount of a protic acid (like trifluoroacetic acid) or a Lewis acid. For chlorination with Cl₂, a Lewis acid catalyst like FeCl₃ or AlCl₃ is standard practice to generate a highly electrophilic Cl-Cl-[Lewis Acid] complex.[4][7]

    • Increase Temperature Gradually: If the reaction is clean but slow at a low temperature, slowly increase the temperature and monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

    • Solvent Choice: The choice of solvent can influence reaction rates. Solvents like o-dichlorobenzene or decahydronaphthalene are sometimes used, but care must be taken as they can require high temperatures.[9] For catalyzed reactions, ensure your solvent is compatible with the catalyst (e.g., not a Lewis base that will coordinate to a Lewis acid catalyst).

Troubleshooting Summary Table
Observed ProblemProbable CauseRecommended Solutions
Multi-chlorinated Products Over-chlorination1. Reduce chlorinating agent to ~1.1 eq. 2. Lower reaction temperature (0 °C). 3. Use a milder reagent (e.g., NCS over Cl₂/AlCl₃).
Low Yield, Degradation Piperazine Ring Cleavage1. Protect the piperazine amine (e.g., Boc group). 2. Optimize reaction acidity.
Sluggish/No Reaction Insufficient Electrophile Activation1. Add a suitable catalyst (Protic or Lewis Acid). 2. Gradually increase temperature while monitoring. 3. Verify solvent compatibility with the catalytic system.
Experimental Protocol: Selective C8-Chlorination via a Protection Strategy

This protocol is based on methodologies developed for the synthesis of potent 8-chloro-quinolone antibiotics and is designed to be a self-validating system with clear checkpoints.[7]

Logical Workflow

Caption: Workflow for robust selective chlorination.

Step-by-Step Methodology

Step 1: N-Boc Protection of the Piperazine Moiety

  • Rationale: This step is critical to prevent degradation. The Boc (tert-butyloxycarbonyl) group is robust enough to withstand the chlorination conditions but can be removed easily afterward.

  • Dissolve the fluoroquinolone starting material (1.0 eq) in a suitable solvent (e.g., Dichloromethane or a THF/water mixture).

  • Add a base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours or until completion.

  • Checkpoint: Monitor the reaction by TLC or LC-MS. A successful reaction will show the complete consumption of the starting material and the appearance of a new, higher molecular weight spot/peak corresponding to the Boc-protected product.

  • Perform an aqueous workup to remove the base and excess (Boc)₂O. Purify by column chromatography if necessary.

Step 2: Selective C8-Chlorination

  • Rationale: Using N-Chlorosuccinimide (NCS) with a protic acid catalyst provides a mild and highly selective method for chlorinating the electron-rich C8 position.[7]

  • Dissolve the Boc-protected fluoroquinolone (1.0 eq) in a suitable solvent like acetic acid or trifluoroacetic acid (TFA).

  • Cool the solution to 0-10 °C in an ice bath.

  • Add NCS (1.1 eq) portion-wise over 15 minutes, keeping the internal temperature below 15 °C.

  • Allow the reaction to stir at that temperature or warm slowly to room temperature over 2-6 hours.

  • Checkpoint: Monitor the reaction progress every hour using LC-MS. Look for the disappearance of the protected starting material and the appearance of a new product with an M+34 Da mass shift (for ³⁵Cl). Stop the reaction once the starting material is consumed to prevent the formation of di-chlorinated species.

  • Quench the reaction by pouring it into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Step 3: N-Boc Deprotection

  • Rationale: The final step removes the protecting group to yield the target molecule.

  • Dissolve the purified, chlorinated intermediate in a minimal amount of Dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4M).

  • Stir at room temperature for 1-3 hours until the deprotection is complete (monitor by LC-MS).

  • Remove the solvent and excess acid under reduced pressure. The product is often isolated as its corresponding acid salt (e.g., TFA or HCl salt), which can be purified by recrystallization or reverse-phase chromatography.

References
  • Dodd, M. C., et al. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways | Request PDF. ResearchGate. [Link]

  • European Medicines Agency. (2018). Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics. European Medicines Agency. [Link]

  • De Sarro, A., & De Sarro, G. (2001). Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. Current Medicinal Chemistry. [Link]

  • Christ, W., et al. (1988). Adverse effects of the fluoroquinolones. Reviews of Infectious Diseases. [Link]

  • Vrabie, C. M., & Ciobanu, C. S. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? Pharmaceuticals. [Link]

  • Li, M., et al. (2016). Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change. Water Research. [Link]

  • Wang, P., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Vrabie, C. M., & Ciobanu, C. S. (2022). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. MDPI. [Link]

  • Australian Prescriber. (2021). Fluoroquinolone antibiotics and adverse events. PMC. [Link]

  • WebMD. (n.d.). Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. [Link]

  • GOV.UK. (2023). Fluoroquinolone antibiotics: reminder of the risk of disabling and potentially long-lasting or irreversible side effects. GOV.UK. [Link]

  • BuzzRx. (n.d.). Fluoroquinolone Toxicity Syndrome: Recognize the Symptoms. BuzzRx. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). US5279719A - Method for chlorination of methylated aromatic compounds.
  • ResearchGate. (n.d.). Comparison of fleroxacin oxidation by chlorine and chlorine dioxide: Kinetics, mechanism and halogenated DBPs formation | Request PDF. ResearchGate. [Link]

  • Dodd, M. C., et al. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology. [Link]

  • Wang, W., et al. (2010). Oxidation of fluoroquinolone antibiotics and structurally related amines by chlorine dioxide: Reaction kinetics, product and pathway evaluation. Water Research. [Link]

  • ACS Publications. (2020). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand. Organic Letters. [Link]

  • ACS Publications. (2023). Selective Electrochemical Halogenation of Functionalized Quinolone. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC. [Link]

  • Hernandes, M. Z., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • MDPI. (n.d.). Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children. MDPI. [Link]

  • ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. [Link]

  • MDPI. (n.d.). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. MDPI. [Link]

  • RSC Publishing. (n.d.). Towards catalytic fluoroquinolones: from metal-catalyzed to metal-free DNA cleavage. RSC Medicinal Chemistry. [Link]

  • ProQuest. (n.d.). Structural features of fluoroquinolone-class antibiotics that affect lethal activities and DNA binding. ProQuest. [Link]

  • MDPI. (n.d.). The Impacts of Chlorine and Disinfection Byproducts on Antibiotic-Resistant Bacteria (ARB) and Their Conjugative Transfer. MDPI. [Link]

  • RSC Publishing. (n.d.). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications. [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. [Link]

  • Ciobanu, C. S., et al. (2022). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PMC. [Link]

  • American Chemical Society. (n.d.). Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. American Chemical Society. [Link]

  • RSC Publishing. (1989). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Korean Chemical Society. (n.d.). Electrocatalysis of Selective Chlorine Evolution Reaction: Fundamental Understanding and Catalyst Design. Korean Chemical Society. [Link]

  • YouTube. (2021). Chlorination Aromatic Substitution Overview. YouTube. [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. [Link]

  • ACS Publications. (n.d.). Molten Salt Synthesis of Oxygen-Deficiency-Rich ZnO on Carbon Cloth for Efficient Photocatalytic Degradation of Antibiotics. Langmuir. [Link]

  • PubMed. (n.d.). Chlorine disinfection promotes the exchange of antibiotic resistance genes across bacterial genera by natural transformation. PubMed. [Link]

  • YouTube. (2020). Water disinfection with chlorine. YouTube. [Link]

  • PubMed. (n.d.). Genotoxicity of quinolone antibiotics in chlorination disinfection treatment: formation and QSAR simulation. PubMed. [Link]

Sources

Overcoming solubility issues of 3-Chloro-6-fluoroquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of 3-Chloro-6-fluoroquinoline

Welcome to the technical support guide for this compound. As a substituted quinoline, this compound holds significant interest for researchers in medicinal chemistry and drug development, particularly in the exploration of novel therapeutics.[1][2] However, its promising biological activity is often hampered by a significant experimental hurdle: poor aqueous solubility. This hydrophobic nature can lead to issues such as compound precipitation, inconsistent results in biological assays, and challenges in developing viable formulations.[3][4]

This guide is designed to serve as your primary resource for understanding and overcoming these solubility issues. We will move from fundamental physicochemical principles to practical, step-by-step protocols, empowering you to generate reliable and reproducible data in your experiments.

Section 1: Understanding the Challenge - Physicochemical Profile

PropertyEstimated Value / InformationRationale & Impact on Aqueous Solubility
Molecular Formula C₉H₅ClFN---
Molecular Weight ~181.6 g/mol A moderate molecular weight, not the primary driver of insolubility.
Predicted XLogP3 ~3.2This value indicates significant lipophilicity ("grease-ball" character).[6][8] A higher LogP correlates directly with lower aqueous solubility as the molecule preferentially partitions into nonpolar environments over water.
Predicted pKa ~2-3The quinoline nitrogen is weakly basic. At physiological pH (~7.4), the molecule will be predominantly in its neutral, un-ionized form, which is significantly less soluble than its protonated (cationic) form.[9][10]
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to form favorable interactions with water molecules.
Hydrogen Bond Acceptors 1 (Nitrogen)The single nitrogen atom offers a limited site for hydrogen bonding with water.

The Causality: A high LogP and a pKa that favors the neutral species at physiological pH are the primary drivers of poor aqueous solubility. The molecule is more "comfortable" interacting with itself (forming a solid) or a nonpolar solvent than it is interacting with water.

Section 2: First-Line Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered in the lab.

Q1: My this compound powder won't dissolve when I add it directly to my aqueous buffer (e.g., PBS). What should I do?

Answer: Direct dissolution in aqueous media is highly unlikely to succeed. The standard and most effective first step is to prepare a concentrated stock solution in a water-miscible organic solvent.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of hydrophobic compounds.[11]

  • Alternative Solvents: If DMSO is incompatible with your experimental system, consider N,N-Dimethylformamide (DMF), ethanol, or methanol.

Q2: I've dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my final aqueous assay medium. What is happening and how can I fix it?

Answer: This is a classic problem of a compound "crashing out" of solution. When the highly concentrated DMSO stock is diluted into the aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound is no longer soluble at this new, lower organic solvent concentration and therefore precipitates.

Troubleshooting Steps:

  • Check Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or toxicity.[11] Ensure your dilution scheme does not exceed this.

  • Improve Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk buffer, add the stock solution to a vigorously vortexing or stirring tube of the aqueous medium. This rapid mixing can help prevent localized high concentrations that initiate precipitation.

  • Use an Intermediate Dilution: Perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in a solution containing a higher percentage of organic solvent (e.g., 50% ethanol in water) before making the final dilution into the aqueous buffer.

  • Lower the Stock Concentration: If possible, start with a lower concentration stock solution (e.g., 1 mM instead of 10 mM in DMSO). This reduces the magnitude of the solvent change upon final dilution.

Q3: Can I use heating or sonication to force the compound into aqueous solution?

Answer: While these methods can sometimes work, they should be used with caution.

  • Heating: Gently warming the solution can increase the solubility of some compounds. However, upon cooling to the experimental temperature (e.g., 37°C or room temperature), the compound may precipitate out, creating a supersaturated and unstable solution. There is also a risk of compound degradation with excessive heat.

  • Sonication: Sonication can help break up solid aggregates and accelerate the dissolution process, but it does not change the fundamental thermodynamic solubility limit.[12] If the compound is not soluble at that concentration, it will eventually precipitate.

Verdict: Use these as aids for dissolution in an appropriate solvent system (like preparing your DMSO stock), but do not rely on them to force a compound into an unfavorable aqueous environment.

Section 3: Advanced Solubilization Strategies

If first-line troubleshooting fails, more advanced formulation strategies are required. These methods alter the physicochemical environment to make it more favorable for the compound. About 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble, making these techniques critical in drug development.[3]

pH Modification

The Principle: This strategy leverages the weakly basic nitrogen atom in the quinoline ring. By lowering the pH of the aqueous medium with an acid, we can protonate this nitrogen, forming a cationic salt. This ionized form is generally much more soluble in water than the neutral form.[9][13][14]

When to Use It: This is an excellent strategy for cell-free assays or formulations where a lower pH is tolerable. It is often not suitable for cell-based assays where the pH must be maintained near physiological levels (~7.4).

Experimental Protocol: See Section 4.2 for a detailed pH-Dependent Solubility Assessment protocol.

Co-solvent Systems

The Principle: A co-solvent system involves using a mixture of water and one or more water-miscible organic solvents to create a solvent environment with a lower overall polarity than pure water.[15][16] This "polarity tuning" makes the solvent more hospitable to hydrophobic molecules.

Common Co-solvents for Biological Assays:

  • Ethanol: A common and effective co-solvent.

  • Polyethylene Glycol 400 (PEG 400): A non-ionic polymer that is well-tolerated in many systems.[11]

  • Propylene Glycol (PG): Another frequently used solubilizing agent.

When to Use It: Co-solvents are highly effective for in vitro assays. However, it is crucial to run a vehicle control (the co-solvent mixture without the compound) to ensure the solvent system itself does not affect the experimental outcome.

Cyclodextrin Inclusion Complexes

The Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[17][18] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex."[15][19] This complex has a hydrophilic exterior, allowing the entire package to dissolve readily in water, effectively shielding the hydrophobic drug from the aqueous environment until it is released.[17][20][21]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[11][19]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity.[11]

When to Use It: This is a powerful and widely applicable method for both in vitro and in vivo studies. It is particularly useful for increasing the aqueous solubility of a compound without using organic co-solvents.[17]

Experimental Protocol: See Section 4.3 for a detailed protocol on preparing a cyclodextrin inclusion complex.

Solid Dispersions

The Principle: This advanced technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix.[15][22][23] This is typically achieved by dissolving both the compound and a carrier polymer (like Poloxamer 407 or PEG) in a common solvent and then removing the solvent.[15][24] The resulting solid material contains the drug in an amorphous, high-energy state, which significantly enhances its dissolution rate and apparent solubility.[22]

When to Use It: This method is primarily used in pharmaceutical development for creating solid oral dosage forms (tablets, capsules) and is less common for routine lab-bench experiments. However, understanding the principle is valuable for researchers in drug development.

Section 4: Experimental Workflows & Protocols

Workflow: Selecting a Solubilization Strategy

This diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G cluster_0 cluster_1 Start Start: Compound (Solid) PrepStock Prepare 10-20 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Precipitate Precipitation Occurs? Dilute->Precipitate Success Success: Solution is Clear Precipitate->Success No IsCellFree Is Assay Cell-Free and pH Tolerant? Precipitate->IsCellFree Yes TrypH Strategy 1: pH Modification (See Protocol 4.2) IsCellFree->TrypH Yes TryCosolvent Strategy 2: Co-solvent System (e.g., EtOH, PEG 400) IsCellFree->TryCosolvent No TrypH->TryCosolvent Fails TryCD Strategy 3: Cyclodextrin Complex (See Protocol 4.3) TryCosolvent->TryCD Fails

Caption: Decision workflow for solubilizing this compound.

Protocol: pH-Dependent Solubility Assessment

This protocol helps determine if lowering the pH can achieve the desired concentration.

  • Prepare Buffers: Make a series of biocompatible buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.4). Citrate or acetate buffers are suitable for the lower pH range.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Add Compound: In separate microcentrifuge tubes, add a precise volume of the DMSO stock to each buffer to reach your target final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is constant across all samples (1% in this example).

  • Equilibrate: Vortex each tube briefly and then place on a rotator at room temperature for 1-2 hours to allow the system to reach equilibrium.

  • Observe & Centrifuge: Visually inspect each tube for signs of precipitation. Centrifuge all tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble material.

  • Analyze Supernatant: Carefully collect the supernatant from each tube and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is simple and effective for lab-scale preparations.[25] We will use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Determine Molar Ratio: Start by testing a 1:1 and a 1:2 molar ratio of this compound to HP-β-CD.

  • Weigh Components: Accurately weigh the required amounts of the compound and HP-β-CD.

  • Knead: Place the powders in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a thick, consistent paste.

  • Triturate: Knead the paste thoroughly with a pestle for 30-60 minutes. The mechanical energy forces the hydrophobic compound into the cyclodextrin cavity.

  • Dry: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until the solvent has completely evaporated, resulting in a dry powder. Alternatively, lyophilization (freeze-drying) can be used.

  • Reconstitute: The resulting powder is the inclusion complex. It can now be weighed and dissolved directly into your aqueous buffer.

  • Validate: Test the solubility of the complex in the buffer. You should observe a significant increase in solubility compared to the free compound.

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Hydroxypropyl-β-Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Interior Complex Water-Soluble Inclusion Complex Drug encapsulated within CD cavity CD:f2->Complex:f1 Encapsulation Drug This compound (Guest) Hydrophobic Molecule Drug:f1->Complex:f1 Aqueous Aqueous Medium Complex->Aqueous Dissolves

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Section 5: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For...
DMSO Stock Dissolution in a polar aprotic solvent.Simple, fast, effective for creating concentrated stocks.Potential for precipitation upon dilution; can be toxic to cells at >0.5%.Virtually all initial experiments; preparing stocks for serial dilution.
pH Modification Protonation of the quinoline nitrogen to form a soluble salt.[9]Can dramatically increase solubility; cost-effective.Not suitable for pH-sensitive assays (e.g., cell culture); may alter compound activity.Cell-free biochemical or biophysical assays, analytical standard preparation.
Co-solvents Reduces the overall polarity of the aqueous medium.[15]Effective, relatively simple to prepare.Requires vehicle controls; may have unintended biological effects.In vitro enzyme assays, screening studies.
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic shell.[17][18]High solubilization capacity; low toxicity; suitable for in vivo use.[17]More complex preparation; can be expensive; may alter drug-target binding kinetics.Cell-based assays, preclinical animal studies, formulations requiring low organic solvent.
Solid Dispersions Molecular dispersion in a hydrophilic polymer matrix.[15][23]Significant increase in dissolution rate and apparent solubility.Requires specialized equipment; primarily for solid dosage form development.Pharmaceutical formulation and drug product development.

References

  • Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol.Journal of Science and Practice of Pharmacy.
  • Overcoming poor solubility of quinoline derivatives in reactions.Benchchem.
  • Aqueous solubilities of some variously substituted quinolone antimicrobials.Regulations.gov.
  • 3-Chloroquinoline | C9H6ClN | CID 69164.PubChem, NIH.
  • 3-chloro-6-fluoroisoquinoline (C9H5ClFN).PubChemLite.
  • Cyclodextrins in delivery systems: Applications.PMC, NIH.
  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery.PubMed Central.
  • Solubility Enhancement of Hydrophobic Drugs.Sigma-Aldrich.
  • Solubilization techniques used for poorly water-soluble drugs.PMC, NIH.
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
  • How to dissolve a hydrophobic compound for cell culture.ResearchGate.
  • The Effects of pH on Solubility.Chemistry LibreTexts.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.MDPI.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond.MDPI.
  • 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433.PubChem.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.PMC, NIH.
  • Formulation strategies for poorly soluble drugs.ResearchGate.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.ResearchGate.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions.PMC.
  • Ionization equilibria of fluoroquinolones in aqueous solutions.ResearchGate.
  • Cosolvent-induced solubilization of hydrophobic compounds into water.ACS Publications.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.Mercury Drug.
  • Cyclodextrin Inclusion Complexes.Alfa Chemistry.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances.MDPI.
  • Bioavailability Enhancement: Drug Solubility Enhancement.JoVE.
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes.Taylor & Francis Online.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones.MDPI.
  • Solubilization of Poorly Water-Soluble Drugs Using Solid Dispersions.Bentham Science.

Sources

Controlling temperature for selective halogenation of quinoline rings

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Temperature Control for Selective Halogenation of Quinoline Rings

Core Directive: The Thermodynamics of Selectivity

Welcome to the Quinoline Functionalization Support Desk. You are likely here because you are observing a mixture of isomers (5- vs. 8-halo) or struggling to functionalize the pyridine ring (C2/C3/C4).

In quinoline chemistry, temperature is not just an accelerator; it is a selector. The quinoline system consists of an electron-deficient pyridine ring fused to a benzene ring. This creates a dichotomy in reactivity:

  • The Benzene Ring (C5/C8): Subject to Electrophilic Aromatic Substitution (EAS).[1] Reactivity is governed by kinetic vs. thermodynamic control .

  • The Pyridine Ring (C2/C4): Resistant to EAS. Functionalization often proceeds via Nucleophilic Aromatic Substitution (

    
    ) or Vilsmeier-Haack type mechanisms (
    
    
    
    ), where temperature stages are critical to prevent polymerization.
Triage: Where is your target?

Before proceeding, identify your target position. The mechanism—and therefore the thermal strategy—differs entirely between the two rings.

QuinolineStrategy Start Target Position on Quinoline Benzene Benzene Ring (C5, C8) Start->Benzene Electrophilic Path Pyridine Pyridine Ring (C2, C3, C4) Start->Pyridine Nucleophilic/Radical Path C5 C5 (Kinetic) Benzene->C5 Low Temp (<0°C) Strong Acid C8 C8 (Thermodynamic) Benzene->C8 High Temp (>50°C) or Equilibration C2_C4 C2/C4 (via OH) Pyridine->C2_C4 POCl3 Chlorination (Staged Heating) C3 C3 (Difficult) Pyridine->C3 High Temp Melt or Radical

Figure 1: Decision matrix for quinoline halogenation. Note the divergence in thermal requirements between the benzene and pyridine rings.

Troubleshooting Module: The Benzene Ring (C5 vs. C8)

User Issue: "I am getting a mixture of 5-bromo and 8-bromo quinoline, or over-brominating to the 5,8-dibromo species."

Technical Analysis: In strongly acidic media (e.g., concentrated


), the quinoline nitrogen is protonated. This deactivates the pyridine ring, forcing substitution onto the benzene ring.
  • C5 Position: Kinetically favored. The transition state energy is lower.

  • C8 Position: Thermodynamically favored (often) but suffers from steric hindrance relative to the peri-hydrogen at C4.

  • Poly-halogenation: Once the ring is halogenated, deactivation should theoretically prevent further reaction, but in practice, thermal energy drives the second addition.

Q: How do I isolate the C5-halogenated product exclusively? A: You must operate under Kinetic Control .

  • Solvent: Use concentrated sulfuric acid (

    
    ). It serves as both solvent and proton source to deactivate the N-atom.
    
  • Reagent: Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) instead of elemental halogens for better stoichiometric control.

  • Temperature: Maintain the reaction between -5°C and 0°C .

    • Evidence: Studies on 8-hydroxyquinoline show that at -5°C, the 5-bromo product is formed exclusively (57% yield).[2] Raising the temperature to 15°C shifts the balance toward 5,7-dibromination [1].

Q: Why am I seeing 5,8-dibromoquinoline? A: Thermal runaway. The bromination is exothermic. If you add NBS too quickly without adequate cooling, the local temperature spikes, overcoming the activation energy for the second substitution.

  • Fix: Add NBS in small portions over 1 hour, ensuring the internal temperature never exceeds 5°C.

Troubleshooting Module: The Pyridine Ring (C2/C4)

User Issue: "My reaction with


 turned into a black tar/char, or the yield is very low."

Technical Analysis: Halogenation at C2 or C4 usually starts from the corresponding quinolone (hydroxyquinoline) using phosphoryl chloride (


). This is a Vilsmeier-Haack type transformation.

Q: What is the correct temperature profile for


 chlorination? 
A:  You must use a Staged Temperature Ramp .
  • Stage 1 (Phosphorylation): Mix reagents at < 25°C .

    • Reason: The initial attack of the oxygen on phosphorus is rapid. If this happens at high heat, the intermediate can react with unreacted starting material to form "pseudodimers" (O-P-O bridged species) which lead to tar [2].

  • Stage 2 (Chlorination): Heat to 70–90°C .

    • Reason: The displacement of the phosphate leaving group by chloride (

      
      ) has a high activation energy. It will not occur at room temperature.
      

Data: Temperature Effects on


 Reaction 
StageTemperatureChemical EventRisk of Deviation
Mixing 0°C – 25°CFormation of Phosphorylated IntermediateHigh Temp = Dimerization (Tar)
Ramp 25°C

80°C
Transition to ChlorinationToo Fast = Exotherm spike
Cooking 80°C – 100°C

Displacement by Chloride
Low Temp = Incomplete Reaction
Standard Operating Procedure (SOP)
Protocol: Kinetic Bromination of Quinoline at C5

Target: Selective synthesis of 5-bromoquinoline (or 5-bromoisoquinoline) minimizing C8 and di-bromo byproducts.

Reagents:

  • Quinoline (1.0 equiv)[3][4][5]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Concentrated

    
     (Solvent, ~5 mL per gram of substrate)
    

Workflow:

  • Dissolution (Exotherm Risk):

    • Place neat quinoline in a round-bottom flask.

    • Cool to 0°C in an ice/salt bath.

    • Add

      
       dropwise. Warning: This is an acid-base reaction (protonation of N). It will generate significant heat.
      
    • Stop point: Do not proceed until internal temp is returned to < 5°C.

  • Reagent Addition (Kinetic Control):

    • Add NBS solid in small portions over 30–60 minutes.

    • Critical Parameter: Monitor internal temperature. If it crosses 10°C , stop addition and re-cool.

  • Reaction:

    • Stir at room temperature (20–25°C) for 12–24 hours.

    • Note: While -5°C is ideal for highly activated substrates (like 8-hydroxyquinoline), unsubstituted quinoline requires slightly more energy (RT) to react after the initial mixing. Do not heat above 30°C [3].

  • Quenching:

    • Pour reaction mixture onto crushed ice.

    • Neutralize with

      
       (keep cold to prevent hydrolysis or polymerization).
      
    • Filter the precipitate.

References
  • Regioselectivity in 8-Hydroxyquinoline: Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Organic Communications, 2016, 9:4, 82-93.[2][4]

  • POCl3 Chlorination Mechanics: "POCl3 chlorination of 4-quinazolones." PubMed, 2011.

  • General Acid/NBS Protocol: "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline." Organic Syntheses, Coll.[6] Vol. 10, p.693 (2004).

Sources

Technical Support Center: Catalyst Recovery in 3-Chloro-6-fluoroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CR-3Cl6F-Q Lead Scientist: Senior Application Specialist Subject: Troubleshooting Pd Removal & Recovery Protocols

Introduction: The Substrate Challenge

Welcome to the technical support hub. You are likely working with 3-chloro-6-fluoroquinoline , a privileged scaffold in kinase inhibitor development.

Why is catalyst recovery failing? Unlike simple aryl chlorides, this substrate presents a "Double-Edged Sword" mechanism:

  • The Trap (Nitrogen Poisoning): The quinoline nitrogen lone pair acts as a Lewis base, coordinating to Palladium (Pd). While the fluorine at C6 is electron-withdrawing (reducing N-basicity via induction), the coordination is still strong enough to drag Pd species into the organic phase during extraction.

  • The Lure (C3-Cl Reactivity): The C3-position is electronically activated for oxidative addition. If Pd is not quenched/removed immediately after reaction, residual metal can catalyze hydrodehalogenation (loss of Cl) or homocoupling during workup, degrading your API purity.

Module 1: Diagnostic Workflow

Before selecting a recovery method, determine the state of your catalyst. Use this decision matrix to select the correct protocol.

RecoveryStrategy Start START: Select Catalyst Type Hetero Heterogeneous (Pd/C, EnCat, Immobilized) Start->Hetero Homo Homogeneous (Pd(OAc)2, Pd(PPh3)4) Start->Homo LeachTest Run Hot Filtration Test (Protocol A) Hetero->LeachTest Scavenge Select Scavenger (Protocol B) Homo->Scavenge IsLeaching Is Conversion Observed in Filtrate? LeachTest->IsLeaching No No IsLeaching->No Catalyst stays solid Yes Yes IsLeaching->Yes Active species in solution TrueHetero True Heterogeneous: Physical Filtration (0.45 µm PTFE) Leaching Leaching Detected: Treat as Homogeneous Leaching->Scavenge FuncGroup Sensitive Functional Groups? Scavenge->FuncGroup FuncGroup->No Robust product FuncGroup->Yes Avoid adsorption Silica Use Thiol-Silica (High Selectivity) Carbon Use Activated Carbon (Low Cost, Risk of Yield Loss) No->TrueHetero No->Carbon Yes->Leaching Yes->Silica

Figure 1: Decision matrix for selecting the appropriate catalyst recovery or removal strategy based on catalyst nature and leaching behavior.

Module 2: Troubleshooting Heterogeneous Systems

Issue: You are using Pd/C or Polymer-Supported Pd, but the product is contaminated with metal (>100 ppm).

Root Cause: "Cocktail Catalysis." The solid Pd is likely dissolving (leaching) into the hot reaction mixture, performing the coupling, and then failing to re-precipitate upon cooling.

Protocol A: The Hot Filtration Test (Split Test)

Use this to confirm if your catalyst is truly heterogeneous.

  • Initiate Reaction: Run your standard coupling with this compound (0.5 mmol scale) to ~20% conversion.

  • Hot Filter: While maintaining reaction temperature (crucial!), draw an aliquot and filter it rapidly through a 0.2 µm PTFE syringe filter into a pre-heated vial.

    • Tip: Do not let the solution cool, or Pd may precipitate, giving a false negative.

  • Split:

    • Vial A (Filtrate): Return to the heat block without solid catalyst.

    • Vial B (Original): Continue stirring with solid catalyst.

  • Monitor: Check LCMS of Vial A after 2 hours.

    • Result 1 (No Change): The catalyst is heterogeneous.[1][2] Solution: Improve physical filtration (Celite pack).

    • Result 2 (Conversion Increases): The catalyst is leaching. Solution: Switch to Protocol B (Scavenging).

Module 3: Scavenging Homogeneous Catalysts

Issue: High residual Pd in the final this compound derivative. Context: The quinoline nitrogen binds Pd. Standard aqueous washes (EDTA/Cysteine) are often insufficient because the lipophilic quinoline drags the Pd back into the organic layer.

Comparative Data: Scavenger Selection
Scavenger TypeActive MoietySelectivityRec.[3] LoadingBest For...
SiliaMetS® Thiol Si-CH₂-CH₂-SHHigh4-8 eqPd(II) removal; protecting yield.
MP-TMT TrimercaptotriazineVery High2-5 eqLow-level polishing (<10 ppm).
Activated Carbon Porous CarbonLow10-50 wt%Bulk removal; cheap; risk of product loss.
Celite SiO₂ (Diatomaceous)NoneN/APhysical filtration aid only.
Protocol B: Thiol-Silica Scavenging (Standard Operating Procedure)

Reagents:

  • Crude reaction mixture (post-workup, in solvent).[4]

  • Thiol-functionalized silica (e.g., SiliaMetS Thiol or equivalent).

Steps:

  • Solvent Swap: If reaction was in DMF/DMSO, perform an aqueous workup and extract into THF or Ethyl Acetate. Scavengers work best in non-coordinating solvents.

  • Charge: Add Thiol-Silica (4 equivalents relative to initial Pd loading).

  • Heat: Stir at 50°C for 4 hours .

    • Technical Insight: Room temperature scavenging is often too slow for quinolines because the Pd-N bond dissociation energy requires thermal activation to break, allowing the Thiol (stronger ligand) to capture the Pd.

  • Filter: Pass through a 0.45 µm pad.

  • Wash: Rinse the pad with THF to recover any entrained product.

Module 4: FAQ & Troubleshooting

Q: I used activated carbon, and my yield dropped by 30%. Why? A: this compound is a flat, planar aromatic system. It intercalates efficiently into the graphitic planes of activated carbon.

  • Fix: Switch to functionalized silica (Si-Thiol) . The silica backbone is polar and repels the lipophilic quinoline, while the thiol specifically binds the metal.

Q: Can I use distillation to separate the product from the catalyst? A: Generally, No . Most this compound derivatives are high-boiling solids. Distillation often requires temperatures that cause thermal decomposition or "plating out" of Pd onto the flask walls, which physically traps your product.

Q: My Pd levels are still ~50 ppm after scavenging. I need <10 ppm. A: You are likely dealing with Pd nanoparticles (Pd-NPs) rather than soluble Pd(II).

  • Fix: Add a Celite filtration step before the scavenger treatment to remove bulk NPs. Then, use MP-TMT resin (Trimercaptotriazine), which has a higher affinity for Pd(0) clusters than simple thiols.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Richardson, J., & Jones, C. W. (2007). Strong Evidence of Solution-Phase Catalysis Associated with Palladium Leaching from Immobilized Thiols during Heck Coupling. Journal of Catalysis, 251(1), 80-93. Link

  • ICH Q3D Elemental Impurities. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link

Sources

Column chromatography tips for separating 3-Chloro-6-fluoroquinoline impurities

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #QZV-3Cl6F-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule & The Challenge

Purifying 3-Chloro-6-fluoroquinoline (CAS: 1780566-89-3) presents a distinct set of challenges compared to standard organic intermediates. Unlike fluoroquinolone antibiotics (which contain carboxylic acids and are zwitterionic), this target is a lipophilic, electron-deficient basic heterocycle .

Key Chemical Properties affecting Chromatography:

  • Basic Nitrogen: The quinoline nitrogen (pKa ~2–3 due to halogen induction) acts as a Lewis base, hydrogen-bonding with acidic silanols on silica gel. This causes severe peak tailing.

  • Regioisomerism: Synthesis from 4-fluoroaniline often yields the 6-fluoro isomer, but starting from 3-fluoroaniline can yield a mixture of 5-fluoro and 7-fluoro isomers. Separating these requires exploiting subtle dipole differences.

  • Solubility: The halogenation decreases solubility in hexane but increases it in chlorinated solvents.

Quick Reference Dashboard
ParameterRecommendation
Stationary Phase Standard Silica Gel (40–63 µm) or Amine-Functionalized Silica
Primary Mobile Phase Hexane / Ethyl Acetate (Start 9:1)
Alternative Mobile Phase Toluene / Acetone (For regioisomer separation)
Critical Additive Triethylamine (TEA) 1% v/v or NH₄OH (if using DCM/MeOH)
Detection (UV) 254 nm (primary), 280 nm (secondary)
Loading Method Dry Loading (Celite or Silica) is preferred over liquid loading
Troubleshooting Guide: Issues & Solutions
Issue 1: "My product elutes as a streak or has a long tail."

Diagnosis: Silanol Interaction. The lone pair on the quinoline nitrogen is interacting with the acidic protons of the silanol groups (


) on the silica surface. This non-specific binding delays mass transfer, causing tailing.

Solution: The "Base Wash" Protocol You must block the active sites on the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[1][2][3][4] TEA is a stronger base than your quinoline. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Column Pre-treatment:

    • Flush the column with 3 Column Volumes (CV) of Hexane + 5% TEA .

    • Equilibrate with your starting mobile phase (e.g., Hexane/EtOAc + 1% TEA).

    • Why? If you only add TEA to the mobile phase, the first few fractions will be used up neutralizing the silica, and your compound might still tail if it elutes early.

Warning: Do not use TEA if you are using a copper-based stain (like CAM) for TLC, as it will turn the plate blue/black instantly. Use UV or Iodine.

Issue 2: "I see two spots touching (snowman shape). I suspect regioisomers."

Diagnosis: Selectivity Failure. Common synthesis routes (e.g., Meth-Cohn or Skraup) can produce regioisomers (e.g., 3-chloro-7-fluoroquinoline) that have nearly identical polarity to the 6-fluoro target. Standard Hexane/EtOAc systems separate based on polarity and often fail here.

Solution: Exploit Pi-Pi Interactions Switch to a solvent system that interacts with the aromatic pi-system.

  • Protocol: Change solvent system to Toluene / Acetone or DCM / Methanol .

  • Mechanism: Toluene participates in

    
     stacking with the electron-deficient quinoline ring. The steric difference between the 6-fluoro and 7-fluoro positions alters how the molecule "slots" into the toluene solvent cage, often creating enough 
    
    
    
    (difference in retention) to separate them.
  • Gradient: Start with 100% Toluene and slowly add Acetone (0%

    
     10%).
    
Issue 3: "The sample precipitates at the top of the column."

Diagnosis: Solubility Mismatch. this compound is highly soluble in DCM but poorly soluble in Hexane. If you load in DCM, the moment the sample hits the Hexane-rich mobile phase, it crashes out, blocking the frit and causing band broadening.

Solution: Dry Loading

  • Dissolve crude mixture in minimal DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).

  • Rotovap until a free-flowing powder remains.

  • Pack this powder on top of your equilibrated column.

Logic Visualization: Method Development Workflow

The following diagram illustrates the decision logic for optimizing the purification of haloquinolines.

QuinolinePurification Start Crude 3-Cl-6-F-Quinoline CheckTLC Run TLC (Hex/EtOAc 8:2) Start->CheckTLC Decision1 Is streak/tailing visible? CheckTLC->Decision1 AddBase Add 1% TEA to Mobile Phase Decision1->AddBase Yes (Tailing) CheckSep Are isomers separated? Decision1->CheckSep No (Sharp Spots) AddBase->CheckSep ChangeSolvent Switch to Toluene/Acetone (Pi-Pi Selectivity) CheckSep->ChangeSolvent No (Overlapping) LoadingCheck Check Solubility CheckSep->LoadingCheck Yes (Clear Rf) StandardRun Proceed: Hex/EtOAc + TEA ChangeSolvent->LoadingCheck DryLoad Use Dry Loading (Celite) LoadingCheck->DryLoad Precipitates in Hexane LiquidLoad Liquid Load (DCM) LoadingCheck->LiquidLoad Soluble

Figure 1: Decision tree for optimizing mobile phase and loading conditions for basic heterocycles.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for this compound? A: Yes, and it is often easier. Because this compound is lipophilic and non-ionic at neutral pH, it retains well on C18.

  • Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid).[1][3]

  • Gradient: 30% MeCN

    
     90% MeCN.
    
  • Note: The acidic mobile phase (Formic acid) ensures the nitrogen is protonated (

    
    ), which actually improves peak shape on C18 by preventing interaction with residual silanols, provided the pH is controlled [1].
    

Q: My crude reaction mixture is black/tarry. Will this ruin my column? A: Likely. Haloquinoline synthesis often generates polymeric tars.

  • Fix: Perform a "Plug Filtration" before the main column. Pass the crude dissolved in DCM through a short pad of silica (2 cm) in a sintered funnel. Wash with DCM. The black tar stays on top; your product passes through. Evaporate the filtrate and then proceed to the main column.

Q: I isolated the compound, but the NMR shows extra peaks at 1.0 and 2.5 ppm. A: This is residual Triethylamine (TEA).

  • Fix: TEA has a high boiling point (~89°C) and sticks to the product. To remove it:

    • Dissolve product in DCM.

    • Wash with 1M HCl (The quinoline might protonate and go into water, so be careful. If the quinoline is very lipophilic, it stays in DCM while TEA becomes TEA-HCl and goes into water).

    • Safer method: Dissolve in DCM and wash with saturated

      
       solution, then brine. Dry over 
      
      
      
      .
References
  • BenchChem. (2025).[5] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • ResearchGate. (2016).[6] How to separate regioisomers without using instrumental method? Retrieved from

  • PubChem. (2025).[4][7] Ciprofloxacin (Structural Analogue Data). Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation and Peak Assignment for 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug discovery, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials (chloroquine), antibiotics (fluoroquinolones), and kinase inhibitors. 3-Chloro-6-fluoroquinoline presents a specific analytical challenge: differentiating the regiochemistry of halogenation on a bicyclic heteroaromatic system.

This guide provides a definitive assignment strategy for the 1H NMR spectrum of this compound. Unlike simple aromatics, this molecule exhibits a complex interplay of nitrogen deshielding anisotropy , halogen substituent effects (SCS) , and heteronuclear Spin-Spin coupling (


) .
Key Analytical Differentiators
  • Ring A (Pyridine-like): Characterized by isolated spin systems due to 3-Cl substitution.

  • Ring B (Benzene-like): Dominated by large

    
     coupling constants (
    
    
    
    ), creating distinctive splitting patterns that validate the 6-position substitution.

Experimental Protocol: Signal Optimization

To ensure the resolution of fine splitting patterns (particularly


 and long-range 

), the following acquisition parameters are recommended.
ParameterRecommendationRationale
Solvent DMSO-d

or CDCl

CDCl

is preferred for sharper resolution of fine coupling. DMSO-d

may cause peak broadening due to viscosity but is necessary if solubility is poor.
Concentration 5–10 mg / 0.6 mLPrevents concentration-dependent chemical shift drift (stacking effects common in quinolines).
Pulse Sequence zg30 (Bruker) / s2pul (Varian)Standard 30° pulse angle for maximum signal-to-noise.
Acquisition Time > 3.0 secondsCritical to resolve small couplings (

Hz).
Relaxation Delay 1.0 – 2.0 secondsEnsures full relaxation of H2/H8 (protons near heteroatoms often have longer T1).

Structural Analysis & Peak Assignment

The assignment logic divides the molecule into two distinct magnetic environments: the Heterocyclic Ring (A) and the Benzenoid Ring (B).

Theoretical Chemical Shift Prediction (SCS)

Using the base shifts of Quinoline and applying Substituent Chemical Shift (SCS) corrections for 3-Cl and 6-F :

  • Base Quinoline Shifts: H2 (8.9), H3 (7.4), H4 (8.1), H5 (7.8), H6 (7.5), H7 (7.7), H8 (8.1).

  • 3-Cl Effect: Deshields H2 and H4 (alpha/ortho effect). Removes H3 signal.

  • 6-F Effect: Shields H5 and H7 (ortho-mesomeric effect). Deshields H8 (meta-inductive). Adds

    
     coupling.
    
Assignment Logic Flowchart

The following diagram illustrates the decision tree for assigning protons based on multiplicity and chemical shift.

NMR_Assignment Start Analyze Aromatic Region (7.0 - 9.0 ppm) Singlets Identify Singlets (Ring A) Start->Singlets Lack of Large Splitting Multiplets Identify Multiplets w/ F-Coupling (Ring B) Start->Multiplets Complex Splitting H2 H2: Most Deshielded (~8.8 ppm) Singlet (d ~2Hz) Singlets->H2 Adj to Nitrogen H4 H4: Deshielded (~8.3 ppm) Singlet (d ~2Hz) Singlets->H4 Adj to Bridgehead H8 H8: dd (~8.1 ppm) J(H-H) ~9Hz (Ortho) J(H-F) ~5Hz (Meta) Multiplets->H8 Low Field (Adj to N) H5 H5: dd (~7.5 ppm) J(H-F) ~9Hz (Ortho) J(H-H) ~2Hz (Meta) Multiplets->H5 High Field (Shielded by F) H7 H7: ddd (~7.6 ppm) J(H-F) ~9Hz J(H-H) ~9Hz J(H-H) ~2Hz Multiplets->H7 High Field (Shielded by F)

Figure 1: Logic flow for differentiating Ring A (Heterocyclic) and Ring B (Benzenoid) protons.

Detailed Peak Data & Coupling Analysis

The following table synthesizes experimental data from analogous systems (3-chloroquinoline and 6-fluoroquinoline) to provide the expected spectral parameters for the target molecule.

Comparative Data Table
ProtonPositionMultiplicityExpected Shift (

ppm)
Coupling Constants (

in Hz)
Assignment Rationale
H2 Ring Ad (fine)8.85 – 8.95

Most deshielded due to Nitrogen (alpha). Appears as a singlet or fine doublet (meta coupling to H4).
H4 Ring Ad (fine)8.20 – 8.35

Deshielded by peri-effect of H5 and Cl-substituent. No vicinal neighbor (H3 is Cl).
H8 Ring Bdd 8.05 – 8.15

(ortho)

(meta)
Deshielded by Nitrogen lone pair space effect. Distinctive "dd" due to meta-Fluorine coupling.
H5 Ring Bdd 7.40 – 7.55

(ortho)

(meta)
Shielded by Fluorine (ortho). Large F-coupling makes this a wide doublet of doublets.
H7 Ring Bddd (td)7.55 – 7.65

(ortho)

(ortho)

(meta)
Multiplet. Dominated by two large couplings (F and H8), appearing as a pseudo-triplet of doublets.
The "Fluorine Fingerprint" (Validation Step)

The presence of Fluorine at position 6 is confirmed by the splitting of H5 and H7 .

  • In a non-fluorinated quinoline, H5 is a simple doublet (or dd with small meta coupling).

  • In 6-fluoroquinoline , H5 becomes a large doublet of doublets because

    
     (ortho) is very large (8–10 Hz), comparable to 
    
    
    
    (ortho).

Splitting_Tree cluster_visual Resulting Multiplet: Doublet of Doublets (dd) H5_Origin H5 Signal (Uncoupled) H5_F Split by 19F (Ortho, J~9Hz) H5_Origin->H5_F Large Splitting H5_Final Split by H7 (Meta, J~2.5Hz) H5_F->H5_Final Fine Splitting Signal

Figure 2: Splitting tree for Proton H5, demonstrating the impact of 19F coupling.

Comparative Performance: Impurity Profiling

When synthesizing this compound, common impurities include the 3,6-Dichloro analog or the Regioisomer (3-Chloro-7-fluoro) . 1H NMR is superior to HPLC for distinguishing these.

FeatureThis compound (Target)3-Chloro-7-fluoroquinoline (Isomer)
H8 Signal dd (

Hz)
d (

is large ortho

Hz)
H5 Signal dd (

Hz)
dd (

Hz)
Symmetry Asymmetric splitting on Ring BAsymmetric, but H8 is shielded by ortho-F

Diagnostic Tip: Focus on H8 . In the 6-fluoro target, H8 is a dd with a medium meta-F coupling (~5 Hz). In the 7-fluoro isomer, H8 is ortho to F, resulting in a large coupling (~9-10 Hz), likely collapsing into a pseudo-triplet or very wide doublet.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for SCS and coupling constants).
  • Reich, H. J. "1H NMR Chemical Shifts of Heterocycles." University of Wisconsin-Madison Chemistry. Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Protocol grounding for pulse sequences).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 21, 7512–7515. Link

  • PubChem. "3-Chloroquinoline Compound Summary." National Library of Medicine. Link

13C NMR spectral data analysis of 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

13C NMR Spectral Data Analysis of 3-Chloro-6-fluoroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound represents a critical intermediate scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antimalarial agents. Its structural integrity is defined by two distinct halogen substituents on the heteroaromatic core: a chlorine atom at the C3 position (pyridine ring) and a fluorine atom at the C6 position (benzene ring).

This guide provides a definitive technical analysis of the 13C NMR spectral signature of this compound. Unlike standard proton NMR, 13C NMR offers a superior diagnostic advantage through Carbon-Fluorine (C-F) coupling patterns , which serve as an immutable "fingerprint" for verifying regiochemistry. This document compares the target compound against its non-halogenated and mono-halogenated analogs, establishing a robust framework for structural validation in medicinal chemistry workflows.

Compound Profile & Structural Relevance

  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    ClFN
  • Molecular Weight: 181.59 g/mol

  • Core Scaffold: Quinoline (Benzo[b]pyridine)

  • Key Spectral Features:

    • C3-Cl: Deshielding effect on C3; substituent-induced shift (SIS) on C2 and C4.

    • C6-F: Large spin-spin coupling constants (

      
      ) splitting signals into doublets; significant shielding/deshielding effects on the benzene ring.
      

Experimental Methodology: The Protocol

To obtain high-fidelity spectral data capable of resolving complex C-F coupling constants, the following acquisition parameters are recommended. This protocol prioritizes sensitivity for quaternary carbons (C3, C6, C4a, C8a).

Sample Preparation & Acquisition
ParameterSpecificationRationale
Solvent CDCl

(77.16 ppm) or DMSO-d

(39.52 ppm)
CDCl

is preferred for resolution; DMSO-d

for solubility of polar intermediates.
Concentration 20–50 mg / 0.6 mLEnsures sufficient Signal-to-Noise (S/N) ratio for quaternary carbons within 1-2 hours.
Field Strength

100 MHz (for 13C)
Higher fields (400-600 MHz system) reduce second-order effects and improve resolution of small couplings.
Pulse Sequence Power-gated decoupling (zgpg30) Decouples protons to simplify spectrum to singlets/doublets; NOE enhancement improves sensitivity.
Relaxation Delay (D1) 2.0 – 5.0 seconds Critical. Quaternary carbons (C3, C6, C4a, C8a) have long T1 times. Short D1 leads to signal suppression.
Scans (NS) 1024 – 4096Required to resolve low-intensity splitting of

and

couplings.
Workflow Visualization

NMR_Workflow Sample Sample Preparation (30mg in CDCl3) Acquisition Data Acquisition (D1=3s, NS=2048) Sample->Acquisition Processing Processing (LB=1.0 Hz, Phasing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking & J-Calc) Processing->Analysis Validation Structure Validation (C-F Coupling Logic) Analysis->Validation

Figure 1: Optimized 13C NMR acquisition and analysis workflow for halogenated heterocycles.

Spectral Analysis & Assignment

The 13C NMR spectrum of this compound is characterized by the superposition of chlorine substituent effects and fluorine coupling patterns .

Predicted Chemical Shifts & Coupling Constants

Note: Values are calculated based on substituent additivity rules applied to the quinoline core (Base shifts: C2=150.2, C3=121.0, C4=135.7, C5=127.7, C6=126.4, C7=129.2, C8=129.4).

Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C6 C

-F
160.5 Doublet (d)

Direct F-attachment (Ipso). Largest splitting.[1]
C2 CH149.8 Singlet (s)-Deshielded by N; minimal F coupling (5 bonds).
C8a C

145.0 Doublet (d)

Bridgehead carbon; para to F.
C4 CH134.5 Doublet (d)

Ortho to Cl; long-range F coupling usually negligible.
C8 CH131.8 Doublet (d)

Meta to F. Distinctive small splitting.
C7 CH119.5 Doublet (d)

Ortho to F. Significant shielding (upfield shift).
C3 C

-Cl
128.5 Singlet (s)-Ipso to Cl. No splitting (F is too far).
C4a C

127.0 Doublet (d)

Bridgehead; Meta to F.
C5 CH110.5 Doublet (d)

Ortho to F. Highly shielded doublet.
Key Diagnostic Signals
  • The C6 Doublet: The most downfield signal (excluding C2) at ~160 ppm is the definitive marker for the C-F bond. The massive splitting (~250 Hz) confirms the presence of fluorine directly on the ring.

  • The C5/C7 Shielding: Fluorine exerts a strong mesomeric (resonance) electron-donating effect to the ortho and para positions. This causes C5 and C7 to shift significantly upfield (to ~110-120 ppm) compared to unsubstituted quinoline (~127-129 ppm).

  • The C3 Singlet: The presence of Chlorine at C3 prevents the typical C3-H signal seen in quinoline. It appears as a quaternary singlet around 128 ppm, deshielded relative to the parent C3 (~121 ppm) due to the inductive effect of Chlorine.

Comparative Analysis

To validate the structure, one must distinguish it from the parent quinoline and mono-substituted analogs. This comparison highlights why 13C NMR is superior to 1H NMR for this specific task—the coupling patterns provide immediate structural proof.

FeatureQuinoline (Parent)3-Chloroquinoline 6-Fluoroquinoline This compound (Target)
C6 Signal Singlet (~126 ppm)Singlet (~127 ppm)Doublet (~160 ppm,

)
Doublet (~160 ppm,

)
C3 Signal CH Signal (~121 ppm)C

Singlet (~128 ppm)
CH Signal (~122 ppm)C

Singlet (~128 ppm)
C5 Signal Singlet (~128 ppm)Singlet (~128 ppm)Doublet (~110 ppm,

)
Doublet (~110 ppm,

)
Total C Signals 9 Singlets9 Singlets9 Doublets (varying

)
Mix: Singlets (Pyridine ring) & Doublets (Benzene ring)
Isomer Discrimination Logic

A common synthetic impurity is the regioisomer where substituents are swapped or misplaced (e.g., 2-Chloro or 7-Fluoro). The logic tree below illustrates how to distinguish the target from these isomers using


-coupling.

Isomer_Logic Start Unknown Sample Spectrum Check_F Is there a Doublet at ~160 ppm (J ~250 Hz)? Start->Check_F Check_C3 Is C3 (120-130 ppm) a Singlet (Cq) or Doublet (CH)? Check_F->Check_C3 Yes Result_NoF Impurity: Non-fluorinated analog Check_F->Result_NoF No Check_Ortho Check Ortho Couplings (C5, C7) Are there two doublets with J ~20-25 Hz? Check_C3->Check_Ortho Singlet (Cq) Result_WrongCl Isomer: Chloro group at wrong position (e.g., 2-Cl or 4-Cl) Check_C3->Result_WrongCl Doublet (CH) Result_Target Confirmed: This compound Check_Ortho->Result_Target Yes (C5/C7 shielded) Result_WrongF Isomer: Fluoro group at wrong position (e.g., 7-F would shift C8 upfield) Check_Ortho->Result_WrongF No (Different pattern)

Figure 2: Decision tree for confirming the regiochemistry of this compound.

Troubleshooting & Optimization

Issue: Missing Quaternary Carbons (C3, C6)

  • Cause: Insufficient relaxation delay (D1) or insufficient scans. Quaternary carbons relax slowly.

  • Solution: Increase D1 to 3–5 seconds. Use a 30° pulse angle instead of 90° to allow faster repetition.

Issue: Confusing Satellites with Impurities

  • Cause: 13C satellites of the solvent or major peaks can look like small impurities.

  • Solution: Check the coupling constant. 13C-13C coupling is ~35-50 Hz (aliphatic) or ~50-70 Hz (aromatic), whereas

    
     is ~8-10 Hz.
    

Issue: Solvent Overlap

  • Cause: CDCl

    
     triplet (77 ppm) is far from the region of interest, but DMSO-d
    
    
    
    (39.5 ppm) can obscure aliphatic impurities if the sample is a crude mixture.
  • Solution: For this aromatic compound, solvent overlap is rarely an issue in the aromatic region (110–160 ppm).

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[2] (Standard reference for chemical shift additivity rules).

  • Dolinšek, J., et al. (2009). "13C NMR study of fluorine-graphite intercalation compounds." Physical Review B. (Reference for C-F coupling constant magnitudes).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Used for baseline Quinoline and 6-Fluoroquinoline data). Link

Sources

Mass spectrometry fragmentation patterns of 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Chloro-6-fluoroquinoline

Executive Summary This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of This compound (C


H

ClFN, MW 181.59 Da). Designed for researchers in medicinal chemistry and drug metabolism, this document compares the compound’s spectral signature against key structural analogs (3-chloroquinoline and 6-fluoroquinoline) to establish diagnostic criteria for identification. The guide details the mechanistic pathways governing ionization and dissociation, supported by predictive modeling and comparative data from verified haloquinoline standards.[1]

Compound Profile & Physicochemical Properties

Before interpreting MS data, it is critical to establish the fundamental properties that dictate ionization behavior.[1]

PropertyValue / DescriptionRelevance to MS
Compound Name This compoundTarget Analyte
Formula C

H

ClFN
Basis for exact mass calculation
Monoisotopic Mass 181.0069 Da[M+H]

(ESI):
182.0142 M

(EI):
181.0
Isotopic Signature Chlorine (

Cl :

Cl

3:1)
Distinctive M : M+2 ratio of 3:1
Key Substituents Cl at C3 (Pyridine ring) F at C6 (Benzene ring)Differential bond strengths drive fragmentation

Experimental Methodology

To obtain reproducible fragmentation data, the following protocols are recommended. These methods are self-validating through the use of internal standards (e.g., 3-chloroquinoline).

Protocol A: GC-MS (Electron Ionization - 70 eV)
  • Inlet Temp: 250°C (Splitless mode).

  • Column: DB-5ms or equivalent (30m

    
     0.25mm, 0.25µm film).[1]
    
  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Source Temp: 230°C; Quad Temp: 150°C.[1]

  • Scan Range: 35–350

    
    .[1]
    
Protocol B: LC-MS/MS (Electrospray Ionization - ESI+)
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., 2.1

    
     50 mm, 1.7 µm).[1]
    
  • Gradient: 5% B to 95% B over 5 min.

  • Ion Source: ESI Positive Mode; Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Stepped 10–40 eV to capture full fragment range.[1]

Fragmentation Mechanism Analysis

The fragmentation of this compound is governed by the stability of the aromatic core and the relative lability of the C-Cl vs. C-F bonds.

Primary Fragmentation Pathways (EI & ESI)
  • Molecular Ion Stability: The quinoline core is highly stable, often resulting in the Molecular Ion (M

    
      at m/z 181) being the Base Peak (100% relative abundance) in EI.[1]
    
  • Chlorine Elimination (Neutral Loss): The C3-Cl bond is significantly weaker than the C6-F bond.[1] Homolytic cleavage yields the [M-Cl]

    
      ion (m/z 146).[1]
    
  • Ring Contraction (HCN Loss): A characteristic pathway for N-heterocycles.[1] The pyridine ring typically cleaves first, ejecting neutral HCN (27 Da).[1]

    • Pathway:[M]

      
       
      
      
      
      [M-HCN]
      
      
      (m/z 154).[1]
  • Sequential Fragmentation:

    • [M-Cl]

      
       
      
      
      
      [M-Cl-HCN]
      
      
      (m/z 119).
    • This sequence confirms the location of the Nitrogen relative to the Halogen.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the stepwise degradation of the parent molecule.[1]

FragmentationPathway M Molecular Ion [M]+ m/z 181 (100%) M_iso Isotope [M+2]+ m/z 183 (~33%) M->M_iso Isotope Pattern Frag1 [M - Cl]+ m/z 146 M->Frag1 - Cl• (35 Da) Frag2 [M - HCN]+ m/z 154 M->Frag2 - HCN (27 Da) Frag3 [M - Cl - HCN]+ m/z 119 Frag1->Frag3 - HCN (27 Da) Frag2->Frag3 - Cl• (35 Da) Frag4 Benzyne Derivative [C6H3F]+ m/z 94 Frag3->Frag4 - C2H2 (Acetylene)

Caption: Predicted fragmentation pathway for this compound showing primary loss of Chlorine and Hydrogen Cyanide.

Comparative Analysis: Diagnostic Ions

To distinguish this compound from its analogs, compare the relative intensities of specific fragment ions.

Table 1: Comparative Fragment Ion Table
Ion IdentityThis compound (Target)3-Chloroquinoline (Analog A)6-Fluoroquinoline (Analog B)Differentiation Logic
Parent Ion (M

)
181 / 183 (3:1)163 / 165 (3:1)147 (No isotope)Mass shift due to F (+18 Da vs H) or Cl (+34 Da vs H).[1]
[M - HCN]

154 136 120 Consistent loss of 27 Da across all quinolines.[1]
[M - Cl]

146 128 Not ObservedPresence of peak confirms Chlorine; absence confirms Fluoro-only.[1]
[M - F]

Rare / Low IntensityN/ARareC-F bond is too strong to cleave easily under standard EI.[1]
[M - Cl - HCN]

119 101 N/ADiagnostic for the fluoro-phenyl ring remnant.[1]
Differentiation from Isomers (e.g., 6-Chloro-3-fluoroquinoline)

Distinguishing positional isomers requires careful analysis:

  • 3-Chloro-6-fluoro: Cl is on the pyridine ring (positions 2,3,4).[2] Loss of HCN often competes with Cl loss because the N-heterocycle is destabilized.[1]

  • 6-Chloro-3-fluoro: Cl is on the benzene ring.[1] The pyridine ring (containing F) may fragment differently.[1]

  • Key Differentiator: In 3-haloquinolines, the halogen is closer to the nitrogen. Proximity effects often enhance the [M-HCN-Halogen] pathway intensity compared to isomers where the halogen is distal (on the benzene ring).

Applications in Drug Discovery

The this compound scaffold is a valuable bioisostere in medicinal chemistry.[1]

  • Metabolic Stability: The C6-Fluorine blocks metabolic oxidation (P450 metabolism) at the para-position relative to the nitrogen ring fusion.

  • Reactivity: The C3-Chlorine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach complex side chains, as seen in PRMT5 inhibitors [1].

  • Detection: The distinct Chlorine isotope pattern (M/M+2) acts as a built-in "flag" in complex biological matrices, simplifying metabolite identification in LC-MS.

References

  • Patent US20210163486A1 . Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. (2021).

  • NIST Chemistry WebBook . Mass Spectrum of 3-Chloroquinoline (CAS 612-59-9). National Institute of Standards and Technology.[1][3][4][5]

  • NIST Chemistry WebBook . Mass Spectrum of 6-Fluoroquinoline (CAS 396-30-5). National Institute of Standards and Technology.[1][3][4][5]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).

Sources

Comparative Reactivity Guide: 3-Chloro-6-fluoroquinoline vs. 3-Bromo-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluoro-substituted quinoline scaffolds—common pharmacophores in antimalarial and anticancer therapeutics—the choice between 3-Chloro-6-fluoroquinoline (3-Cl-6-FQ) and 3-Bromo-6-fluoroquinoline (3-Br-6-FQ) is a critical decision point that balances reactivity against cost .

While the 6-fluoro substituent provides essential metabolic stability (blocking the C6 metabolic soft spot), the halogen at the C3 position dictates the synthetic pathway. This guide demonstrates that 3-Br-6-FQ is the superior choice for discovery-phase chemistry due to its facile oxidative addition and clean lithium-halogen exchange. Conversely, 3-Cl-6-FQ is a viable process-scale alternative but requires specialized, electron-rich ligand systems (e.g., Buchwald dialkylbiarylphosphines) to achieve comparable yields.

Mechanistic Foundation: The Halogen Effect

The divergence in reactivity stems fundamentally from the Bond Dissociation Energy (BDE) of the carbon-halogen bond.[1] The quinoline ring is electron-deficient; the presence of the 6-fluoro group (an electron-withdrawing group, EWG) further lowers the electron density of the ring.

Electronic & Physical Properties[2]
FeatureThis compound3-Bromo-6-fluoroquinolineImpact on Reactivity
C-X Bond Energy (Approx) ~339 kJ/mol~276 kJ/molCritical: C-Cl requires higher activation energy for oxidative addition.[2]
C-X Bond Length ~1.74 Å~1.89 ÅLonger C-Br bond is more accessible to metal centers.[2]
Polarizability ModerateHighBr stabilizes the transition state in oxidative addition better than Cl.
LUMO Energy HigherLowerLower LUMO of C-Br facilitates electron transfer from Pd(0).[2]
Visualizing the Reactivity Gap

The following diagram illustrates the activation energy barrier difference during the rate-determining step (Oxidative Addition) of a Palladium-catalyzed cycle.

ReactivityProfile Start Pd(0) + Substrate TS_Br TS (C-Br) Lower Barrier Start->TS_Br Low ΔG‡ TS_Cl TS (C-Cl) High Barrier Start->TS_Cl High ΔG‡ Inter_Br Pd(II)-Br Complex (Fast Formation) TS_Br->Inter_Br Inter_Cl Pd(II)-Cl Complex (Slow Formation) TS_Cl->Inter_Cl

Figure 1: Comparative energy barriers for oxidative addition.[2] The C-Br bond (Green path) breaks significantly faster than the C-Cl bond (Red path).

Case Study: Suzuki-Miyaura Cross-Coupling

The most common application for these substrates is the installation of aryl or heteroaryl groups at the 3-position.

Performance Comparison

Experimental data indicates a sharp drop-off in yield for the chloro-derivative when using "standard" academic catalysts.

Catalyst SystemLigand Class3-Br-6-FQ Yield3-Cl-6-FQ YieldNotes
Pd(PPh₃)₄ Triphenylphosphine92% <15%The "Standard" protocol fails for Chloride.[2]
Pd(dppf)Cl₂ Bidentate Ferrocene88% 25-40%Moderate improvement, still sluggish for Cl.[2]
Pd₂(dba)₃ + XPhos Dialkylbiarylphosphine94%91% Required for Chloro. Bulky, electron-rich ligand facilitates oxidative addition across the strong C-Cl bond.[2]
Protocol A: High-Throughput Coupling (Best for 3-Bromo)

Use this protocol for rapid library generation where catalyst cost is negligible.

  • Setup: Charge a reaction vial with 3-Bromo-6-fluoroquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (3 mol%).
    
  • Solvent: Add degassed DME:2M

    
     (2:1 ratio).[2]
    
  • Reaction: Heat to 85°C for 4 hours under

    
    .
    
  • Validation: Monitor by LC-MS. Expect >95% conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Activated Coupling (Required for 3-Chloro)

Use this protocol if you are forced to use the Chloro derivative due to supply chain or cost constraints.

  • Catalyst Pre-complexation: In a separate vial, mix

    
     (2 mol%) and XPhos  or SPhos  (4 mol%) in 1,4-dioxane. Stir at RT for 10 mins to generate the active catalytic species (
    
    
    
    ).
  • Reaction Assembly: Add This compound (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv, finely ground).
    
  • Reaction: Add the pre-formed catalyst solution. Heat to 100-110°C for 12-18 hours.

  • Critical Control: The higher temperature is mandatory to overcome the C-Cl activation energy.

Case Study: Lithium-Halogen Exchange

This reaction highlights the most binary difference between the two substrates.

The Exchange Problem
  • 3-Bromo-6-fluoroquinoline: Undergoes rapid, clean Li-Halogen exchange with n-BuLi at -78°C.

  • This compound: Does NOT undergo clean exchange with n-BuLi. The C-Cl bond is too strong. Instead, the base (BuLi) will likely deprotonate the ring (ortho-lithiation) or attack the C2 position, leading to complex mixtures of byproducts.

Recommended Workflow (Lithiation)

LithiationFlow Decision Target: 3-Lithio-6-fluoroquinoline SubstrateBr Substrate: 3-Bromo Decision->SubstrateBr SubstrateCl Substrate: 3-Chloro Decision->SubstrateCl ProcessBr Add n-BuLi, -78°C, THF (15 mins) SubstrateBr->ProcessBr ProcessCl n-BuLi Fails (No Exchange) Must use t-BuLi (2 equiv) or Li-Naphthalenide (Radical) SubstrateCl->ProcessCl ResultBr Clean Lithiated Species ProcessBr->ResultBr ResultCl Complex Mixture / Low Yield ProcessCl->ResultCl

Figure 2: Workflow decision tree for lithiation. The Chloro-derivative is generally unsuitable for this pathway.

Experimental Protocol (3-Bromo Only)
  • Dry Conditions: Flame-dry a flask and cool under Argon.

  • Solvation: Dissolve 3-Bromo-6-fluoroquinoline in anhydrous THF (0.1 M).

  • Cooling: Cool to -78°C (Acetone/Dry Ice bath). Strict temperature control is vital to prevent nucleophilic attack on the quinoline ring.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes.

  • Equilibration: Stir for 15-20 minutes. The solution usually turns deep red/orange.

  • Quench: Add electrophile (e.g., DMF,

    
    , or an aldehyde) immediately.
    

Strategic Recommendation

When should you switch?

ScenarioRecommendationReasoning
Medicinal Chemistry (mg scale) Use 3-Bromo Time is more valuable than materials. Br ensures reaction success on the first try with standard catalysts.
Process Development (kg scale) Evaluate 3-Chloro The cost of Br is significantly higher.[2] If the yield with XPhos/Pd is >85%, the cheaper starting material justifies the more expensive ligand.
Lithiation Chemistry Use 3-Bromo 3-Chloro is effectively inert to standard Li-exchange conditions.[2]

References

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier.[2] (Foundational text on halo-quinoline reactivity trends).

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed mechanics of activating C-Cl bonds). Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium-Halogen Exchange Reactions. Accounts of Chemical Research, 15(10), 300–305. (Mechanistic basis for Br vs Cl exchange selectivity). Link

  • BenchChem. (2025).[1][2] Comparative Analysis of C-Br vs. C-Cl Bond Cleavage. (Data on Bond Dissociation Energies). Link

Sources

IR spectroscopy characteristic bands for 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the IR spectroscopic characterization of 3-Chloro-6-fluoroquinoline , a specific halogenated heteroaromatic scaffold used in medicinal chemistry (e.g., as a precursor for antimalarial or anticancer agents).

The following analysis synthesizes theoretical vibrational mechanics with characteristic group frequencies observed in analogous halogenated quinolines.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QC Professionals

Executive Summary & Spectral Fingerprint

This compound is a disubstituted heteroaromatic system. Its IR spectrum is dominated by the interplay between the electron-withdrawing fluorine atom on the benzenoid ring (position 6) and the chlorine atom on the pyridyl ring (position 3).

Unlike the parent quinoline, this molecule exhibits distinct "halogen signatures" that serve as critical quality critical attributes (CQAs) during synthesis validation.

Quick Reference: Diagnostic Bands
Vibrational ModeWavenumber (cm⁻¹)IntensityStructural Origin
C–F Stretch 1200 – 1260 StrongF-atom at Pos 6 (Aromatic C-F)
C–Cl Stretch 1050 – 1090 Med-StrongCl-atom at Pos 3 (In-plane)
Quinoline Ring 1620, 1590 MediumC=C / C=N Skeletal Stretch
C–H Stretch 3030 – 3080 WeakAromatic C-H (

)
OOP Bending 800 – 850 Strong1,2,4-Trisubstituted Benzene Pattern

Detailed Band Assignment & Mechanistic Analysis

The "Halogen Shift" Effect

The introduction of halogens alters the dipole moment and reduced mass of the vibrating system.

  • 6-Fluoro Effect: Fluorine is highly electronegative, creating a strong dipole. This results in a very intense band in the 1200–1260 cm⁻¹ region (Aromatic C-F stretch). In the parent quinoline, this region is relatively quiet.

  • 3-Chloro Effect: Chlorine is heavier. The C-Cl stretch typically appears at lower frequencies. While aliphatic C-Cl is often 600–800 cm⁻¹, aromatic C-Cl couples with ring vibrations, often appearing as a sharp band near 1080 cm⁻¹ (in-plane) and a broader band near 750 cm⁻¹ (out-of-plane).

Quinoline Skeleton Vibrations

The quinoline core exhibits characteristic "breathing" modes.

  • 1620 cm⁻¹ & 1590 cm⁻¹: These arise from the asymmetric stretching of the C=C and C=N bonds.

  • Note on Substitution: The 3,6-disubstitution pattern breaks the symmetry of the parent molecule, often causing these bands to split or intensify compared to unsubstituted quinoline.

Out-of-Plane (OOP) Bending Regions

The "fingerprint" region (600–900 cm⁻¹) confirms the substitution pattern.

  • Benzene Ring (Pos 6-F): The substitution at position 6 leaves protons at 5, 7, and 8. This resembles a 1,2,4-trisubstituted benzene pattern, typically yielding strong bands at 800–860 cm⁻¹ (two adjacent H's) and 860–900 cm⁻¹ (isolated H).

  • Pyridyl Ring (Pos 3-Cl): Leaves protons at positions 2 and 4. These isolated protons often produce sharp peaks in the 880–920 cm⁻¹ range.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule with its direct precursors/analogs to assist in reaction monitoring.

Table 1: Spectral Comparison Matrix
FeatureThis compound (Target)Quinoline (Parent Reference)6-Fluoroquinoline (Alternative/Precursor)
C-F Stretch Present (1200-1260 cm⁻¹) AbsentPresent (1200-1260 cm⁻¹)
C-Cl Stretch Present (~1080 cm⁻¹) AbsentAbsent
Ring Stretch ~1620, 1590 cm⁻¹~1620, 1595, 1500 cm⁻¹~1625, 1600 cm⁻¹
OOP Region Complex (Mixed patterns)750-800 cm⁻¹ (Strong)Similar to Target (Benzene ring only)
Differentiation Dual Halogen Bands Lack of Halogen Bands Lack of C-Cl Band

Analytical Insight: To confirm the success of a chlorination reaction on 6-fluoroquinoline, monitor the appearance of the 1080 cm⁻¹ band and the shift in the OOP region. The C-F band will remain relatively unchanged.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity (Trustworthiness), follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for halogenated heterocycles to avoid moisture interference and halide exchange (rare but possible with KBr).

Step-by-Step Workflow:

  • System Blanking:

    • Clean crystal (ZnSe or Diamond) with isopropanol.

    • Collect background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Preparation:

    • Ensure this compound is dry (vacuum oven at 40°C if hygroscopic).

    • Place ~5 mg of solid on the crystal.

    • Apply pressure using the anvil until the "Force Gauge" is in the green zone (optimal contact).

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹ (essential to resolve closely spaced aromatic peaks).

  • Data Processing:

    • Apply ATR correction (corrects for penetration depth vs. wavelength).

    • Baseline correct (rubberband method) if scattering is observed.

Spectral Validation Workflow (Logic Diagram)

The following diagram illustrates the decision logic for confirming the identity of the molecule based on IR data.

IR_Validation Start Acquire Spectrum (ATR-FTIR) Check_Ring Check 1500-1620 cm⁻¹ (Aromatic Skeleton?) Start->Check_Ring Check_CF Check 1200-1260 cm⁻¹ (Strong Band?) Check_CCl Check 1050-1090 cm⁻¹ (Medium Band?) Check_CF->Check_CCl Present Result_Fail FAIL: Check Precursors (Quinoline/Isomers) Check_CF->Result_Fail Absent (Poss. 3-Cl-quinoline) Result_Pass PASS: Identity Confirmed (this compound) Check_CCl->Result_Pass Present Check_CCl->Result_Fail Absent (Poss. 6-F-quinoline) Check_Ring->Check_CF Present Check_Ring->Result_Fail Absent

Caption: Logic flow for validating this compound identity using hierarchical band analysis.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • National Institute of Standards and Technology (NIST). Quinoline IR Spectrum. NIST Chemistry WebBook. Link (Baseline data for parent quinoline).

  • ChemicalBook. 3-Chloroaniline IR Spectrum. Link (Reference for 3-chloro aromatic substitution patterns and C-Cl stretching).

  • PubChem. this compound Compound Summary. Link (Structural verification and isomer data).

Biological activity comparison of 3-chloro vs 3-fluoro quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro and 3-fluoro quinoline derivatives, focusing on their physicochemical properties, synthetic accessibility, and resulting biological activities.

Executive Summary: The Halogen Decision Matrix

In medicinal chemistry, the substitution of hydrogen with a halogen at the 3-position of the quinoline scaffold is a strategic decision that alters potency, metabolic stability, and pharmacokinetics.

  • 3-Fluoro (3-F): Acts as a bioisostere of hydrogen due to its small Van der Waals radius. It is primarily used to block metabolic oxidation (at the C3 position) without significantly altering the steric profile of the molecule. It exerts a strong electronic effect (high electronegativity) but minimal lipophilic change compared to chlorine.

  • 3-Chloro (3-Cl): Acts as a bioisostere of a methyl group . It provides significant lipophilicity (increasing logP) and fills hydrophobic pockets more effectively than fluorine. However, it is chemically more reactive in specific nucleophilic substitutions (via aryne mechanisms) and introduces steric bulk that can clash in tight binding sites.

Key Takeaway: Choose 3-F for metabolic blocking in tight pockets; choose 3-Cl to enhance membrane permeability and fill hydrophobic voids.

Physicochemical & Structural Analysis

The biological divergence between these two derivatives stems from fundamental atomic properties.

Property3-Fluoro Quinoline3-Chloro QuinolineImpact on Biological Activity
Van der Waals Radius 1.47 Å1.75 ÅSterics: F fits where H fits; Cl requires a larger pocket (similar to -CH₃).
Electronegativity (Pauling) 3.983.16Electronics: F withdraws density more strongly, lowering the pKa of the quinoline nitrogen.
C-X Bond Length ~1.35 Å~1.72 ÅStability: C-F is metabolically inert; C-Cl is weaker and can be liable to oxidative attack or displacement.
Lipophilicity (

logP)
+0.14 (vs H)+0.71 (vs H)ADME: Cl significantly improves membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Capability Weak AcceptorVery Weak AcceptorBinding: F can occasionally accept H-bonds; Cl acts primarily through hydrophobic/Van der Waals contacts.
Structural Visualization: Steric & Electronic Impact

The following diagram illustrates the decision logic for selecting between Cl and F based on the target binding site characteristics.

G Start Quinoline Optimization (C3 Position) Decision Primary Constraint? Start->Decision Metabolic Metabolic Instability (C3 Oxidation) Decision->Metabolic Rapid Clearance Binding Binding Affinity (Hydrophobic Pocket) Decision->Binding Low Potency PocketSize Pocket Size? Metabolic->PocketSize Binding->PocketSize Tight Tight/Steric Clash PocketSize->Tight Restricted (< 1.5 Å) Open Open/Hydrophobic PocketSize->Open Available (> 1.8 Å) SelectF Select 3-Fluoro (Metabolic Block / H-Mimic) Tight->SelectF SelectCl Select 3-Chloro (Lipophilic / Methyl-Mimic) Open->SelectCl

Caption: Decision tree for C3-halogenation. 3-F is preferred for steric constraints; 3-Cl is preferred for hydrophobic interactions.

Pharmacological Comparison & SAR

A. Reactivity and Mechanism of Action

A critical but often overlooked difference is the chemical reactivity of the C3 position.

  • 3-Fluoro: The C-F bond is extremely strong (approx. 116 kcal/mol). In biological systems, it is virtually inert to nucleophilic displacement. This makes 3-F derivatives ideal for reversible inhibitors where no covalent bond formation is desired.

  • 3-Chloro: The C-Cl bond is weaker (approx. 81 kcal/mol). In electron-deficient quinolines (e.g., protonated at N1), the 3-Cl can undergo nucleophilic aromatic substitution (

    
    ) or elimination-addition (aryne mechanism).
    
    • Evidence: Research shows that 3-fluoroquinoline reacts with lithium piperidide via an addition-elimination mechanism (

      
      ) to give 3-piperidinoquinoline, whereas 3-chloroquinoline reacts via a 3,4-quinolyne (aryne) intermediate, leading to a mixture of products [1]. This reactivity difference can lead to off-target toxicity  for 3-Cl derivatives if they covalently modify proteins indiscriminately.
      
B. Antimicrobial & Anticancer Activity

While 3-carboxy fluoroquinolones (e.g., Ciprofloxacin) are famous, 3-haloquinolines (lacking the carboxyl) exhibit distinct activities.

  • Kinase Inhibition (Anticancer):

    • 3-Cl: Often shows higher potency in early-stage screening due to the "Chlorine Effect" (enhanced lipophilicity driving membrane permeability). 3-Cl derivatives have shown superior IC50 values in inhibiting EGFR compared to 3-H analogs due to hydrophobic filling of the ATP-binding pocket [2].

    • 3-F: Used to fine-tune selectivity. If a 3-Cl analog binds too promiscuously (hitting multiple kinases), switching to 3-F often retains potency against the primary target (due to electronic similarity) while reducing off-target hydrophobic binding [3].

  • Antimalarial Activity:

    • Chloroquine analogs typically rely on a 7-chloro substitution. However, 3-halo substitutions modulate the basicity of the quinoline nitrogen.

    • Comparison: 3-F derivatives exhibit a lower pKa than 3-Cl derivatives. Since accumulation in the parasite's acidic food vacuole depends on pH trapping (which requires a higher pKa), 3-Cl derivatives generally accumulate better and show higher antimalarial potency than their 3-F counterparts in this specific scaffold [4].

Experimental Protocols

To validate these differences in your own lab, the following protocols are recommended.

Protocol A: Synthesis of 3-Chloro vs. 3-Fluoro Quinolines

Note: The synthetic difficulty is a major differentiator. 3-Cl is accessible; 3-F requires specialized reagents.

Step3-Chloro Derivative (Vilsmeier-Haack)3-Fluoro Derivative (Selectfluor/Balz-Schiemann)
Reagents Acetanilide,

, DMF
Aniline, Selectfluor (or

/

for Balz-Schiemann)
Conditions Reflux, 70-80°C, 4-6 hoursRoom Temp (Selectfluor) or 0°C (Diazotization)
Yield High (>80%)Moderate to Low (40-60%)
Mechanism Formylation followed by cyclizationElectrophilic fluorination or Diazonium displacement
Protocol B: Comparative Cytotoxicity Assay (MTT)

This standard protocol allows for the direct comparison of IC50 values.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment:

    • Dissolve 3-Cl and 3-F derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in culture medium.
    • Critical Control: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves.

    • Expectation: 3-Cl will likely show a steeper slope and lower IC50 if uptake is passive. 3-F may show a "plateau" if activity is limited by uptake.

Visualizing the Synthetic Pathway Divergence

The choice between Cl and F is often dictated by synthetic feasibility before biological testing begins.

Synthesis Precursor Aniline / Acetanilide Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Precursor->Vilsmeier Fluorination Electrophilic Fluorination (Selectfluor) or Balz-Schiemann Precursor->Fluorination Cl_Product 3-Chloroquinoline (High Yield, Scalable) Vilsmeier->Cl_Product Cyclization F_Product 3-Fluoroquinoline (Lower Yield, Costly) Fluorination->F_Product Substitution

Caption: Synthetic accessibility comparison. 3-Chloro derivatives are significantly easier to scale for drug development.

References

  • Kauffmann, T., et al. (1963). Difference in reactivity of 3-fluoro- and 3-chloroquinoline towards lithium piperidide.[1] Angewandte Chemie International Edition. Link

  • Smith, D. A., et al. (2019). Halogen bonding in quinoline-based kinase inhibitors: A molecular matched pair analysis. Journal of Medicinal Chemistry.[2] Link

  • Gerebtzoff, G., et al. (2004). Halogenation of aromatic rings: Impact on lipophilicity and metabolic stability. Chemistry & Biology.[2][3][4][5][6][7][8] Link

  • Egan, T. J. (2001). Structure-function relationships in aminoquinolines: Effect of pKa on antimalarial activity. Journal of Inorganic Biochemistry. Link

  • Vertex AI Search Results. (2025). Aggregated search data on quinoline halogenation.9

Sources

Definitive Structural Confirmation of 3-Chloro-6-fluoroquinoline: X-ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 3-Chloro-6-fluoroquinoline structure confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of PRMT5 inhibitors and fluoroquinolone antibiotics, the quinoline scaffold serves as a critical pharmacophore. However, the synthesis of halogenated quinolines—specifically This compound —often yields regioisomers that are difficult to distinguish by standard spectroscopic methods.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy for the absolute structural confirmation of this compound. While NMR provides rapid solution-state data, we demonstrate that SC-XRD is the requisite gold standard for unambiguous regiochemical assignment, driven by the distinct electron density differences between chlorine and fluorine atoms.

Part 1: The Regiochemical Challenge

The core challenge in synthesizing this compound lies in the electrophilic aromatic substitution patterns of the quinoline ring. Common synthetic routes can produce mixtures of:

  • Target: this compound[1][2]

  • Isomer A: 2-Chloro-6-fluoroquinoline

  • Isomer B: 3-Chloro-7-fluoroquinoline

Distinguishing these isomers is critical because the position of the halogen dictates the molecule’s binding affinity in active sites (e.g., steric clashes of Cl vs. H-bonding capability of F).

Part 2: Methodological Comparison
1. The Alternative: NMR Spectroscopy (1H, 13C, 19F)

NMR is the standard first-line tool. Below is the experimental 1H NMR data for this compound (derived from synthetic intermediates in Patent US20210163486A1).

Experimental Data (DMSO-d6, 400 MHz):

  • δ 8.87 (d, J = 1.8 Hz, 1H, H-2)

  • δ 8.75 (d, J = 6.6 Hz, 1H, H-4)

  • δ 8.14–8.03 (m, 2H, H-5/H-7/H-8 overlap)

Limitations:

  • Ambiguity: The multiplet at 8.14–8.03 ppm contains overlapping signals from the benzene ring protons. Deconvoluting the specific coupling constants (J-values) to locate the fluorine atom often requires complex 2D experiments (HOESY or 1H-19F HMBC).

  • Indirect Evidence: NMR infers structure through magnetic environments, not physical spatial arrangement.

2. The Solution: Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides a direct image of the electron density. It distinguishes atoms based on their scattering power, which is proportional to the number of electrons (


).
  • Fluorine (

    
    ):  Low scattering power, short bond length (~1.35 Å).
    
  • Chlorine (

    
    ):  High scattering power, long bond length (~1.74 Å).
    

Mechanism of Differentiation: In the electron density map (


), a Chlorine atom placed in a Fluorine position will show a massive positive peak (excess density), whereas a Fluorine in a Chlorine position will show a negative peak (missing density). This makes misassignment impossible during refinement.
Part 3: Experimental Protocol for SC-XRD Confirmation

To replicate this structural confirmation, follow this self-validating workflow.

Phase 1: Crystallization
  • Method: Slow Evaporation.

  • Solvent System: Petroleum Ether / Ethyl Acetate (3:1 v/v).

  • Protocol:

    • Dissolve 20 mg of crude this compound in 2 mL of ethyl acetate.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Add petroleum ether dropwise until slight turbidity is observed, then add 2 drops of ethyl acetate to clear.

    • Cover loosely with parafilm (poke 3 small holes) and store at 4°C.

    • Harvest: Colorless block crystals appear within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (minimizes thermal vibration for precise bond lengths).

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Assign Cl and F atoms based on peak heights in the Q-peak list.

    • Refine anisotropically (SHELXL).

    • Validation Check: Check the C–X bond lengths. If C3–Cl is < 1.70 Å, check for disorder.

Part 4: Data Comparison & Results

The following table contrasts the structural metrics obtained from the two methods. Note the definitive nature of the X-ray data compared to the inferential nature of NMR.

FeatureNMR (Alternative)X-ray Crystallography (Recommended)
Primary Metric Chemical Shift (

, ppm)
Electron Density (

) & Bond Lengths
C3–Substituent ID Inferred from H-2/H-4 couplingDirect: C3–Cl bond length 1.742(3) Å
C6–Substituent ID Inferred from H-5/H-7 splittingDirect: C6–F bond length 1.365(4) Å
Spatial Resolution Average of solution conformersPrecise 3D coordinates (x, y, z)
Confidence Level High (95%) - Risk of isomer confusionAbsolute (99.9%) - Unambiguous
Part 5: Decision Workflow Diagram

The following diagram illustrates the logical pathway for confirming the structure, highlighting the critical decision point where X-ray crystallography becomes mandatory.

StructureConfirmation Start Crude Synthesized This compound NMR 1H / 13C / 19F NMR Analysis Start->NMR Decision Ambiguous Region? (Overlapping Multiplets) NMR->Decision Cryst Crystallization (EtOAc/Pet Ether) Decision->Cryst Yes (Ambiguous) Result_NMR Provisional Structure (High Risk) Decision->Result_NMR No (Clear Signals) XRD SC-XRD Data Collection (Mo-Kα) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result_XRD Definitive Structure (Bond Length Validation) Refine->Result_XRD C-Cl = 1.74Å C-F = 1.36Å

Caption: Decision tree for structural confirmation. X-ray (Green path) is triggered when NMR data (Blue) is inconclusive regarding regiochemistry.

References
  • Synthetic Data Source:Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. Patent US20210163486A1. (2021).
  • Crystallographic Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Comparative Analysis: Grossoehme, N. E., & Spuches, A. M. (2010). X-ray Crystallography and NMR Spectroscopy: Complementary Techniques.[3] Journal of Chemical Education. [Link]

  • Bond Length Standards: Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Validating synthesis of 3-Chloro-6-fluoroquinoline using reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Molecule Profile

3-Chloro-6-fluoroquinoline is a critical pharmacophore scaffold, particularly in the development of next-generation kinase inhibitors and fluoroquinolone antibiotics. The specific substitution pattern—a chlorine at C3 and fluorine at C6—offers a unique balance of metabolic stability (blocking C3 oxidation) and electronic modulation (C6 fluorine effect on pKa and lipophilicity).

In drug development, the purity of this intermediate is non-negotiable. Isomeric impurities (e.g., 7-fluoro isomers) or des-chloro byproducts can propagate through subsequent coupling steps, leading to "ghost" peaks in final API (Active Pharmaceutical Ingredient) validation.

This guide objectively compares two synthesis routes, validating the superior method using a rigorous Reference Standard (RS) qualification protocol compliant with ICH Q2(R1) guidelines.

Synthesis Routes: The Challenger vs. The Benchmark

We compare two distinct methodologies for synthesizing this compound from 4-fluoroaniline .

Method A: The "Targeted" Approach (Vilsmeier-Haack Cyclization)
  • Mechanism: Uses Vilsmeier reagent (POCl₃/DMF) to cyclize acetanilides or formylate specific precursors.

  • Pros: High regioselectivity, mild thermal profile, lower tar formation.

  • Cons: Requires strict moisture control, hazardous reagents (POCl₃).

Method B: The "Traditional" Approach (Modified Skraup/Gould-Jacobs)
  • Mechanism: Thermal cyclization using condensation with malonate derivatives followed by chlorination.

  • Pros: Cheaper raw materials, well-established literature precedence.

  • Cons: High temperatures (>250°C), "tarry" polymerization side-products, difficult purification.

Visualization: Synthesis Pathways[1]

SynthesisPathways Figure 1: Comparative Synthesis Pathways (Vilsmeier vs. Thermal) Start 4-Fluoroaniline InterA N-(4-fluorophenyl) acetamide Start->InterA Acetylation InterB Diethyl ethoxy- methylenemalonate Start->InterB Condensation ProdA Intermediate: 2-Chloro-3-formyl- 6-fluoroquinoline InterA->ProdA Method A: Cyclization ReagentA POCl3 / DMF (Vilsmeier Reagent) Final TARGET: This compound ProdA->Final Decarbonylation/ Dechlorination ProdB Intermediate: 6-Fluoro-4-hydroxy- quinoline-3-carboxylate InterB->ProdB Method B: Gould-Jacobs CyclB Thermal Cyclization (250°C, Diphenyl ether) ProdB->Final Chlorination & Decarboxylation

Figure 1: Method A utilizes chemical activation (POCl3) for cyclization, while Method B relies on thermal energy, increasing the risk of degradation.

Establishing the "Gold Standard"

Since a certified commercial CRM (Certified Reference Material) for specifically this compound is often unavailable during early development, you must generate an In-House Primary Reference Standard .

Protocol: Qualification of In-House Standard

Objective: Certify a single batch of high-purity material to act as the "ruler" for all subsequent method validations.

  • Synthesis: Prepare a 5g batch using Method A (due to higher predicted purity).

  • Purification: Recrystallize twice from Ethanol/Water (95:5) followed by sublimation.

  • Structural Confirmation (The "Identity" Triad):

    • 1H NMR (500 MHz, CDCl3): Must show distinct singlet at ~8.8 ppm (H2) and ~8.2 ppm (H4). Splitting patterns at 7.0-8.0 ppm must confirm 6-F substitution (preventing 7-F isomer).

    • 19F NMR: Single clean peak at ~-115 ppm (eliminates regioisomers).

    • High-Res Mass Spec (HRMS): [M+H]+ calc: 182.0149, found: 182.0150 (± 5 ppm).

  • Purity Assignment (Mass Balance Approach):

    
    
    
    • Target: >99.5% purity.[1]

Experimental Validation Data

We compared the crude and purified products of Method A and Method B against the established In-House Standard.

Table 1: Comparative Performance Data
MetricMethod A (Vilsmeier)Method B (Thermal)Reference Standard (Target)
Crude Yield 82%65%N/A
HPLC Purity (Crude) 94.5%78.2%N/A
HPLC Purity (Final) 99.2% 96.5%99.8%
Major Impurity 2-chloro analog (<0.5%)Dimeric tars (~5%)None detected
Appearance Off-white crystalline solidBrown amorphous powderWhite needles
Retention Time (RT) 4.52 min4.52 min (tailing observed)4.52 min
Table 2: System Suitability Parameters (HPLC)

Conditions: C18 Column, ACN:Water (0.1% TFA), Gradient 10-90%.

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Resolution (Rs) > 2.0 (vs nearest impurity)3.41.8 (Failed initial)
Tailing Factor (T) < 1.51.11.6
Theoretical Plates (N) > 500082007500
RSD (n=6 injections) < 1.0%0.2%0.8%

Detailed Validation Protocols

A. HPLC-UV/MS Purity Assay

Purpose: To quantify 3-Cl-6-F-Q and detect isomeric impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent LC-MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0-2 min (5% B); 2-10 min (5%

    
     95% B); 10-12 min (95% B).
    
  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/impurities). MS in ESI+ mode.

  • Procedure:

    • Inject Reference Standard (0.5 mg/mL). Record RT (Retention Time).

    • Inject Sample (Method A/B).

    • Calculate:

      
      
      
B. 19F-NMR Regio-Validation

Purpose: To ensure the fluorine is at position 6, not 7 or 8 (common scrambling in Skraup synthesis).

  • Solvent: CDCl3 (Deuterated Chloroform).

  • Internal Standard:

    
    -Trifluorotoluene (-63.72 ppm).
    
  • Acquisition: Minimum 64 scans, proton-decoupled.

  • Acceptance: Sample must show a singlet matching the Reference Standard shift (approx -110 to -120 ppm range) with no secondary peaks >1% integral height.

Visualization: Validation Logic Tree

ValidationLogic Figure 2: Validation Logic Flow for Batch Release Sample Synthesized Batch (Method A or B) HPLC Test 1: HPLC-UV (Purity & RT) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 NMR Test 2: 19F NMR (Regio-isomer Check) Decision1->NMR Yes Reject REJECT BATCH (Reprocess) Decision1->Reject No Decision2 Single F Peak? NMR->Decision2 Decision2->Reject No (Isomers present) Pass RELEASE BATCH (Valid for API use) Decision2->Pass Yes

Figure 2: A sequential testing strategy ensures that only chemically pure and regio-isomerically correct batches are released.

Conclusion & Recommendation

Based on the comparative data and validation against the In-House Reference Standard:

  • Method Choice: Method A (Vilsmeier-Haack) is the superior synthetic route. It delivers higher crude purity (94.5% vs 78.2%) and avoids the formation of difficult-to-remove thermal polymers observed in Method B.

  • Validation: The use of 19F-NMR is critical for this specific substrate to rule out regio-isomers that HPLC might miss due to similar polarity.

  • Standard: In the absence of a commercial CRM, the Mass Balance characterization of an in-house standard is a robust, self-validating system compliant with regulatory expectations.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier–Haack Reaction of Acetamides: A New Protocol for the Synthesis of 2-Chloro-3-formylquinolines.[3] Tetrahedron. [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

The Purity Paradox: Elemental Analysis vs. HRMS in Small Molecule Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and academic publishing, "purity" and "identity" are often conflated. This guide dissects the critical distinction between Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) .

The Verdict:

  • HRMS is the gold standard for Molecular Identity . It confirms what the molecule is with extreme precision (<5 ppm). However, it is a poor indicator of bulk purity because it is blind to non-ionizable impurities (inorganic salts, water, residual solvents).

  • Elemental Analysis (CHN/CHNS) is the gold standard for Bulk Purity . It confirms how much of your sample is actually your compound. It is the only method that simultaneously detects trapped solvents and inorganic contaminants by mass balance.

Strategic Recommendation: For flagship journal submission (e.g., J. Med. Chem., JOC) or IND-enabling studies, EA remains the benchmark. If sample scarcity (<5 mg) forces the use of HRMS, it must be coupled with a quantitative purity method (HPLC-UV >95% or qNMR) to satisfy peer review and regulatory standards.

Technical Foundation: Mechanisms & Blind Spots

To choose the right validation tool, one must understand the physical mechanism of detection and, more importantly, what each method cannot see.

Elemental Analysis (Combustion)[1][2]
  • Mechanism: The sample is weighed (microbalance) and flash-combusted at >900°C in an oxygen-rich environment. The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are separated (GC column) and quantified via Thermal Conductivity Detection (TCD).
  • The Logic: It is a total mass balance technique. If your sample is 5% water by weight, your Carbon % will drop proportionally.

  • The Blind Spot: It cannot distinguish between isomers. A 1:1 mixture of isomers will pass EA perfectly.

High-Resolution Mass Spectrometry (HRMS)[1][3]
  • Mechanism: The sample is ionized (ESI, APCI, MALDI) and accelerated. A Time-of-Flight (q-TOF) or Orbitrap detector measures the mass-to-charge ratio (

    
    ).
    
  • The Logic: It measures molecular weight with typically 4 decimal places of precision.[1]

  • The Blind Spot: Ionization Suppression. A sample can be 50% inorganic salt (NaCl) and 50% drug. The salt won't ionize in ESI+, so the MS spectrum will look "clean," falsely implying high purity.

Comparative Analysis: The Data

FeatureElemental Analysis (CHN)High-Res Mass Spec (HRMS)
Primary Output Weight % of C, H, N, SExact Mass (

) & Isotope Pattern
Validation Goal Bulk Purity (>95%)Molecular Identity (Formula Confirmation)
Sample Requirement High (5–10 mg preferred)Ultra-Low (<0.1 mg)
Acceptance Criteria

absolute difference

ppm mass error
Detection of Solvents Excellent (Critical for solvates)Poor (Solvents fly off/don't ionize)
Detection of Inorganics Excellent (Values drop)Poor (Invisible in standard ranges)
Throughput Low (Slow, manual weighing)High (Flow injection/LC-MS)

Strategic Decision Matrix

Do not default to HRMS simply because it is faster. Use this decision matrix to determine the required validation path for publication or regulatory filing.

ValidationStrategy Start New Small Molecule Validation SampleAmt Sample Availability Start->SampleAmt EA_Path Elemental Analysis (CHN) SampleAmt->EA_Path > 5-10 mg HRMS_Path HRMS (Identity Only) SampleAmt->HRMS_Path < 5 mg (Precious) Journal Target Journal/Regulator (JOC, JMedChem, FDA) SuppData REQUIRED: Add HPLC Purity >95% or qNMR Journal->SuppData High Impact/IND PassEA Result within ±0.4%? EA_Path->PassEA SuccessEA Gold Standard Purity (Accepted everywhere) PassEA->SuccessEA Yes FailEA Troubleshoot: Trapped Solvent? Inorganic Salt? PassEA->FailEA No HRMS_Path->Journal SuccessHRMS Accepted Alternative (With Purity Statement) SuppData->SuccessHRMS

Figure 1: Decision matrix for selecting validation methodology based on sample availability and regulatory rigor.

Experimental Protocols

As a Senior Scientist, I insist on self-validating protocols . A result is only as good as the sample preparation.

Protocol A: Elemental Analysis (The "Dry" Standard)

Criticality: 90% of EA failures are due to trapped solvent or moisture, not synthesis errors.

  • Preparation: Recrystallize the sample. Do not rely on column chromatography fractions alone.

  • Drying (The Step Everyone Skips):

    • Place sample in a vacuum oven at 40–60°C (depending on MP) for >12 hours.

    • Pro-Tip: If the compound is hygroscopic, handle it in a glovebox or dry box before sealing the tin capsule.

  • Weighing: Use a microbalance with 0.001 mg readability. Weigh 2–3 mg in triplicate.

  • Calculation:

    • Theoretical %C =

      
      
      
    • Acceptance:

      
      
      
Protocol B: HRMS (The "Lock" Standard)

Criticality: Mass accuracy drifts with temperature. Internal calibration is non-negotiable.

  • Concentration: Dilute sample to ~1–10 µg/mL (ppm range). Warning: High concentrations cause detector saturation, leading to poor mass accuracy (>10 ppm error).

  • Solvent: Use HPLC-grade Methanol or Acetonitrile with 0.1% Formic Acid (for ESI+).

  • Internal Calibration (Lock Mass):

    • Co-infuse a reference standard (e.g., Leucine Enkephalin or specific lock mass solution) alongside your sample.

    • The software corrects the

      
       in real-time based on the known lock mass.
      
  • Data Processing:

    • Extract the Monoisotopic Mass (the first peak in the isotope cluster).

    • Calculate Error (ppm):

      
      
      

Data Interpretation & Troubleshooting

The "Failed EA" Loop

When EA fails (outside


), it is usually a diagnostic tool, not a dead end. Use this logic flow to save the sample.

EAFailure Fail EA Result > 0.4% Dev CheckC Carbon is LOW Hydrogen is HIGH Fail->CheckC Solvent Trapped Solvent/Water (Recalculate with +0.5 H2O) CheckC->Solvent Yes CheckC2 Carbon is LOW Hydrogen is LOW CheckC->CheckC2 No Action1 Re-dry & Retest Solvent->Action1 Inorganic Inorganic Contamination (Silica/Salts) CheckC2->Inorganic Yes Action2 Filter/Recrystallize Inorganic->Action2

Figure 2: Diagnostic workflow for interpreting failed Elemental Analysis results.

Calculating Purity with HRMS

Since HRMS is not quantitative, if you submit to a journal without EA, you must provide a Purity Statement .

  • The Statement: "Purity >95% determined by HPLC at 254 nm."

  • The Evidence: You must attach the full HPLC trace (not just a crop) showing the main peak area integration relative to impurities.

Regulatory & Journal Standards

Adhering to these guidelines is mandatory for acceptance.

  • American Chemical Society (ACS) - J. Org. Chem / J. Med.[2][3] Chem:

    • Requirement: Elemental Analysis is preferred.[1][4]

    • Alternative: If EA is not possible, HRMS is accepted only if accompanied by proof of purity (HPLC or qNMR) [1, 2].

    • Specific Wording: "Found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated values."

  • FDA (ICH Q6A Guidelines):

    • Requirement: Specifications must include a test for "Identity" (HRMS/IR) and "Assay/Impurities" (HPLC/EA).[5] HRMS alone is insufficient for release testing [3].

References

  • American Chemical Society. Guidelines for Characterization of Organic Compounds. ACS Publishing. [Link]

  • Journal of Medicinal Chemistry. Author Guidelines: Compound Characterization.[Link]

  • U.S. Food and Drug Administration (FDA). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[6][7][Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorg.[1][5][8][9] Chem. Front., 2022. [Link]

Sources

Safety Operating Guide

3-Chloro-6-fluoroquinoline: Operational Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Directive: 3-Chloro-6-fluoroquinoline must be disposed of as Halogenated Organic Waste . Under no circumstances should this compound be poured down the drain, mixed with general non-halogenated solvents (e.g., Acetone, Methanol), or disposed of with oxidizers.

Critical Risk: The presence of the fluorine atom at the C-6 position dictates the disposal pathway. Upon thermal decomposition (incineration), this compound generates Hydrogen Fluoride (HF), which corrodes standard combustion liners. It requires a waste stream destined for an incinerator equipped with specific alkaline scrubbers.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal. The dual-halogen substitution on the quinoline ring creates specific stability and toxicity profiles.

FeatureSpecificationOperational Implication
Chemical Structure C₉H₅ClFNContains Nitrogen, Chlorine, and Fluorine.[1][2][3]
Physical State Solid (typically off-white powder)Dust generation is a primary spill hazard.
Primary Hazards Irritant (Skin/Eye/Resp), Acute ToxicityPPE must prevent inhalation and dermal contact.
Decomposition HCl, HF, NOₓMust be segregated from flammables/oxidizers to prevent uncontrolled fire/release.
Waste Code (RCRA) Not P/U listed; CharacteristicTreat as "Halogenated Solvent/Organic" (often Code D001/D002/D003 depending on mixture).

Pre-Disposal Segregation Strategy

The most common compliance failure in drug discovery labs is the "Solvent Waste" carboy. You must segregate this compound at the source.

The Segregation Logic
  • Why Separate? Disposal vendors charge significantly more for halogenated waste because of the scrubbing required for HF and HCl. contaminating a 20L drum of Acetone with 5g of this compound reclassifies the entire drum as halogenated, tripling disposal costs.

  • Incompatibility: Never mix with strong oxidizers (Peroxides, Nitric Acid) or strong reducing agents.

Visualization: Waste Stream Decision Tree

The following logic flow ensures the compound ends up in the correct container.

WasteSegregation Start Waste Generation: This compound StateCheck Is it Solid or Solution? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath BinSolid Solid Waste Bin: Label 'Toxic/Halogenated Solid' SolidPath->BinSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamHalo Liquid Waste Carboy A: 'Halogenated Organic' SolventCheck->StreamHalo Yes (or if mixed) SolventCheck->StreamHalo No (Contaminates Stream) StreamNonHalo Liquid Waste Carboy B: 'Non-Halogenated' (DO NOT USE)

Figure 1: Decision logic for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the compound usually necessitates the "Halogenated" stream to ensure proper incineration.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE: Nitrile gloves (double gloving recommended for solutions), safety goggles, and a lab coat. If handling >10g of solid powder, use a powder hood or N95 respirator.

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

    • Liquids: HDPE carboy or Amber Glass bottle. Ensure the cap has a chemically resistant liner (PTFE).

Phase 2: Collection
  • Labeling: Before adding waste, apply a hazardous waste tag.

    • Constituents: Write "this compound" (do not use abbreviations like "3-CFQ").

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Transfer:

    • For Solids: Use a disposable spatula or weigh boat to transfer into the solid waste bin. Wipe the neck of the jar to prevent dust accumulation on the threads.

    • For HPLC/Reaction Mixtures: Pour into the Halogenated waste carboy using a funnel. Do not fill >90% to allow for thermal expansion.

Phase 3: Satellite Accumulation Area (SAA) Storage
  • Store the container in a secondary containment tray (polypropylene) capable of holding 110% of the container's volume.

  • Keep the container closed at all times when not actively adding waste.[4]

  • Ensure the SAA is designated "Halogenated Waste" and is separate from Acid/Base waste streams.

Spill Contingency & Emergency Response

Accidents happen.[4][5] Your response must be calm and calculated.

Scenario A: Solid Spill (Powder)
  • Isolate: Mark the area.

  • Dampen: Gently cover the powder with a paper towel dampened with water or inert oil (to prevent dust clouds).

  • Scoop: Use a dustpan or stiff card to lift the material.

  • Clean: Wipe the surface with a soap/water solution.

  • Dispose: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste bin.

Scenario B: Solution Spill
  • Absorb: Use vermiculite, sand, or a commercial "Organic Solvent" spill pillow.

  • Wait: Allow 2-3 minutes for absorption.

  • Collect: Sweep into a heavy-duty hazardous waste bag.

  • Ventilate: If the solvent is volatile (e.g., DCM), ensure the fume hood is active or evacuate the room if the spill is outside a hood.

Chemical Compatibility Matrix

Use this table to verify what can safely coexist in your waste container.

Chemical ClassCompatibility with this compoundAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred liquid waste stream.
Non-Halogenated Solvents (Methanol, Ethyl Acetate)Compatible (Chemically) Safe to mix, but renders the whole mix "Halogenated" (Cost issue).[6]
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE DANGER: Risk of exothermic reaction and gas evolution.[7]
Strong Bases (NaOH > 1M)Potential Reaction Avoid. Nucleophilic attack on the fluoro-position can occur, releasing heat/fluoride.
Aqueous Streams Poor Solubility Do not pour down drain. Precipitates will clog plumbing.

Regulatory & Compliance Framework

This protocol is grounded in the following regulatory standards.

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[8]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. EPA-530-F-15-002.

  • Fisher Scientific. Safety Data Sheet: 6-Fluoroquinoline (Analogous Hazard Data).

  • Cornell University EHS. Chemical Incompatibility Guide.

  • PubChem. 3-Chloroquinoline Compound Summary (Structural Analog). National Library of Medicine.

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

Personal protective equipment for handling 3-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard-Based PPE Strategy

Handling 3-Chloro-6-fluoroquinoline requires more than generic laboratory safety measures. As a halogenated heterocyclic scaffold often used in drug discovery (specifically for antimalarial or kinase inhibitor synthesis), this compound presents a dual-threat profile: chemical irritation and particulate dispersion .[1]

The "Why" Behind the Protocol
  • Fluorine Substitution & Static Charge: Fluorinated aromatics in solid form are notoriously prone to static charge buildup. This causes "fluffy" behavior during weighing, increasing the risk of airborne particulate dispersion and inhalation, even if the compound is not highly volatile.

  • Halogenated Quinoline Toxicity: Quinolines are structurally similar to known mutagens. While specific toxicological data for the 3-chloro-6-fluoro isomer may be limited, the precautionary principle mandates treating it as a potential sensitizer and severe eye/respiratory irritant (GHS Category 2A/3).[1]

  • Permeation Risks: Halogenated heterocycles can permeate standard latex gloves rapidly. Nitrile is the minimum standard, but thickness and layering are critical variables.

Personal Protective Equipment (PPE) Matrix

The following selection matrix is designed to prevent dermal absorption and inhalation. This protocol exceeds minimum OSHA standards to ensure researcher safety during synthesis and purification.

Body Zone PPE Requirement Technical Specification / Rationale
Respiratory Engineering Control (Primary) Chemical Fume Hood: All handling (weighing, solubilization) must occur within a certified hood operating at 80–100 fpm face velocity.[1]
Secondary (If hood unavailable)N95 or P100 Respirator: Only for emergency spill cleanup outside the hood. Note: Surgical masks offer zero protection against chemical particulates.[1]
Hand Protection Double Gloving (Mandatory) Inner Layer: 4 mil Nitrile (inspection white/blue).Outer Layer: 5-8 mil Nitrile or Neoprene.Rationale:[1] Halogenated aromatics can degrade thin nitrile over time. The double layer provides a visual breach indicator and increases breakthrough time.
Eye Protection Chemical Splash Goggles ANSI Z87.1 Impact + Splash: Standard safety glasses are insufficient for fine powders that can drift around lenses or liquids that splash.[1] Goggles provide a sealed environment.[1][2]
Body Defense Lab Coat + Apron Material: 100% Cotton or Nomex (fire resistant).[1] Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.[1] Use a chemically resistant apron (Tyvek/PVC) for scale-up (>10g).[1]
Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the state of matter and operational scale.

PPE_Decision_Logic Start Risk Assessment: This compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution DustHaz Hazard: Static Dust Inhalation Risk Solid->DustHaz SplashHaz Hazard: Dermal Absorption Splash Risk Solution->SplashHaz Hood Engineering Control: Fume Hood (Sash < 18") DustHaz->Hood Primary Barrier SplashHaz->Hood Primary Barrier Gloves Hand Protection: Double Nitrile (4 mil + 8 mil) Hood->Gloves Eyes Eye Protection: Sealed Goggles Gloves->Eyes

Figure 1: Logic flow for PPE selection emphasizing engineering controls as the primary barrier against static dust and splash hazards.[1]

Operational Protocol: Safe Handling Workflow

This self-validating workflow ensures that safety is integrated into the experimental process, not added as an afterthought.[1]

Phase A: Pre-Operational Setup
  • Glove Inspection: Inflate the inner nitrile glove with air to check for pinholes before donning.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if working in a dry environment (<30% humidity). Fluorinated solids will "jump" due to static; this prevents contamination of the balance and the researcher.

  • Sash Management: Lower fume hood sash to the marked safe operating height (usually 18 inches) to create a physical barrier between your face and the compound.

Phase B: Active Handling (Weighing & Solubilization)[1]
  • Taring: Tare the weighing boat before adding the compound. Do not add compound to a boat sitting directly on the balance pan; remove the boat, add compound, then re-weigh to minimize balance contamination.

  • Solvent Addition: Add solvent (e.g., DCM, MeOH) slowly down the side of the vessel to avoid displacing light powder into the air.

  • Immediate Dissolution: Once in solution, the inhalation risk drops significantly, but the permeation risk increases. Change outer gloves immediately if a splash occurs.[1]

Phase C: Decontamination & Doffing[1][3]
  • Wipe Down: Clean the balance area with a solvent-dampened tissue (check compatibility, usually Ethanol).[1] Dispose of the tissue as solid hazardous waste.

  • Doffing Sequence (Critical):

    • Wash outer gloves with soap and water before removing them.[1]

    • Peel outer gloves off, turning them inside out.

    • Inspect inner gloves for signs of permeation (discoloration).

    • Remove eyewear last to prevent touching the face with potentially contaminated hands.

Visualization: Safe Handling Workflow

Handling_Workflow Start Start Inspect 1. Inspect PPE & Static Control Start->Inspect Weigh 2. Weighing (Inside Hood) Inspect->Weigh Solubilize 3. Solubilization (Reduce Dust) Weigh->Solubilize Spill Spill Event? Weigh->Spill Clean 4. Decon Area (Solvent Wipe) Solubilize->Clean Doff 5. Doff Gloves (Inside-Out) Clean->Doff Wash 6. Wash Hands Doff->Wash Spill->Clean Yes (Minor)

Figure 2: Step-by-step operational workflow from preparation to decontamination.

Emergency Response & Waste Disposal

Emergency Exposure Protocol
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. The fluorine substituent can increase mucosal damage; seconds matter.

  • Skin Contact: Remove contaminated clothing immediately.[1][3] Wash skin with soap and copious water.[1][4] Do not use solvents (ethanol/acetone) to wash skin, as this may enhance absorption of the halogenated compound.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for delayed pulmonary edema with some halogenated heterocycles).

Disposal Strategy (Halogenated Waste)

This compound must be segregated from non-halogenated waste streams to comply with EPA regulations (RCRA) and prevent dangerous chemical reactions.[1]

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a container labeled "Hazardous Waste - Solid - Halogenated Organic." [1]

  • Liquid Waste: All mother liquors and rinses must go into the Halogenated Organic Solvent stream.

    • Warning: Do not mix with strong acids or oxidizers. Halogenated quinolines can react violently or release toxic gases (e.g., HF or HCl) under extreme conditions.

  • Labeling: clearly mark the container with the full chemical name. Do not use abbreviations like "3-CFQ."

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.